molecular formula C8H2Cl3F3O B598714 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone CAS No. 158401-00-4

2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone

货号: B598714
CAS 编号: 158401-00-4
分子量: 277.448
InChI 键: NVMZCQYOSPFJLE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone is a useful research compound. Its molecular formula is C8H2Cl3F3O and its molecular weight is 277.448. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl3F3O/c9-4-1-3(2-5(10)6(4)11)7(15)8(12,13)14/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMZCQYOSPFJLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl3F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30728760
Record name 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158401-00-4
Record name 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone, a key intermediate in the pharmaceutical industry. This document details a robust synthetic protocol via a Grignard reaction, outlines purification methods, and presents a thorough characterization profile including nuclear magnetic resonance (NMR) spectroscopy. All quantitative data is summarized in structured tables for ease of reference, and a detailed experimental workflow is visualized. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Introduction

This compound, with the CAS number 158401-00-4, is a halogenated aromatic ketone.[1] Its molecular structure, featuring a trifluoromethyl group and a trichlorophenyl moiety, imparts unique reactivity, making it a versatile building block in organic synthesis.[2] Notably, this compound is a critical intermediate in the production of Lotilaner, a widely used veterinary medication for treating parasitic infections in animals.[2][3] The high purity of this intermediate is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API).[2] This guide will focus on the most widely validated method for its synthesis and provide a detailed account of its characterization.

Synthesis

The most effective and widely documented method for the synthesis of this compound is a two-step process involving the formation of a Grignard reagent followed by acylation.[4] An alternative approach, the Friedel-Crafts acylation, is generally less effective for this compound due to the electron-withdrawing nature of the three chlorine atoms on the aromatic ring, which deactivates it towards electrophilic substitution.[4]

Grignard Reaction and Acylation

The primary synthetic route commences with the preparation of a 3,4,5-trichlorophenyl Grignard reagent from 5-bromo-1,2,3-trichlorobenzene. This is followed by a reaction with a trifluoroacetylating agent, such as trifluoroacetic anhydride or methyl 2,2,2-trifluoroacetate, to yield the desired product.[4][5]

Experimental Protocol:

Step 1: Formation of the Grignard Reagent

  • All glassware must be rigorously dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the Grignard reagent.[6]

  • In a reaction flask, place magnesium turnings.

  • A solution of 5-bromo-1,2,3-trichlorobenzene in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether, is prepared.[5]

  • A small amount of the bromoarene solution is added to the magnesium turnings. The reaction can be initiated by gentle heating, sonication, or the addition of a small crystal of iodine.[7]

  • Once the reaction has initiated (indicated by a color change and/or gentle reflux), the remaining bromoarene solution is added dropwise at a rate that maintains a gentle reflux.[6]

  • After the addition is complete, the reaction mixture is stirred until the magnesium is consumed. The formation of the Grignard reagent is indicated by a dark brown solution.[4]

Step 2: Acylation

  • The prepared Grignard reagent is cooled in an ice bath.

  • A solution of the trifluoroacetylating agent (e.g., trifluoroacetic anhydride or methyl 2,2,2-trifluoroacetate) in the same anhydrous solvent is added dropwise to the Grignard reagent, maintaining a low temperature.[4][5]

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period to ensure the reaction goes to completion.

  • The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride or a dilute acid (e.g., 2.0 M HCl).[5]

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.[5]

Purification

The crude this compound is typically a yellow solid or oil and can be purified by crystallization.[5]

Crystallization Protocol:

  • The crude product is dissolved in a minimal amount of a suitable solvent, such as cyclohexane.[4][5]

  • The solution is then cooled to a low temperature (e.g., -10 °C) to induce crystallization.[4][5]

  • The resulting precipitate, which is the purified product, is collected by filtration.[4][5]

  • The solid can be washed with a cold solvent, like acetonitrile, to remove any remaining impurities.[4]

  • The purified product is then dried under a vacuum. This process yields this compound as a white to off-white crystalline solid.[8]

Characterization

The structural confirmation and purity assessment of the synthesized this compound are performed using various analytical techniques.

Physical Properties

A summary of the physical and chemical properties of the title compound is presented in Table 1.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular Formula C₈H₂Cl₃F₃O[1]
Molecular Weight 277.46 g/mol [9]
Appearance White to off-white crystalline solid/powder[2][8][10]
Boiling Point 316.7 ± 42.0 °C[9]
CAS Number 158401-00-4[1]
Solubility Good solubility in common organic solvents such as ethanol and dimethyl sulfoxide.[11] Insoluble in water.[12]
Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation of the synthesized molecule.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show a multiplet in the aromatic region corresponding to the two protons on the trichlorophenyl ring. A patent reports this signal between δ 8.07-8.05 ppm.[5]

  • ¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. A patent provides the following chemical shifts: δ 116.1 (q, ¹JCF = 290.5 Hz), 129.0, 129.5 (m), 135.8, 139.5, 177.9 (q, ²JCF = 36.6 Hz).[8][13] The quartet at ~116 ppm is characteristic of the trifluoromethyl carbon, and the quartet at ~178 ppm corresponds to the carbonyl carbon, both showing coupling to the fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR spectrum is a sensitive probe for the trifluoromethyl group. A single resonance is expected. A reported value for the chemical shift is δ -71.68 ppm.[8][13]

Table 2: NMR Spectroscopic Data

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹H 8.05 - 8.07m-Ar-H
¹³C 116.1q¹JCF = 290.5-CF₃
129.0s-Ar-C
129.5m-Ar-C
135.8s-Ar-C
139.5s-Ar-C
177.9q²JCF = 36.6C=O
¹⁹F -71.68s--CF₃

3.2.2. Infrared (IR) Spectroscopy

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 276, with an isotopic pattern characteristic of three chlorine atoms. Key fragmentation pathways would likely involve the alpha-cleavage of the C-C bond between the carbonyl group and the trifluoromethyl group, leading to the formation of the [M-CF₃]⁺ ion (trichlorobenzoyl cation) as a prominent peak.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Characterization Start Start Grignard_Formation Grignard Reagent Formation (5-bromo-1,2,3-trichlorobenzene + Mg in THF) Start->Grignard_Formation Acylation Acylation (with Trifluoroacetic Anhydride) Grignard_Formation->Acylation Quenching Reaction Quenching (aq. NH4Cl or dilute HCl) Acylation->Quenching Extraction Extraction (Ethyl Acetate) Quenching->Extraction Drying Drying (Anhydrous MgSO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Crystallization Crystallization (Cyclohexane) Evaporation->Crystallization Filtration Filtration & Drying Crystallization->Filtration NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Filtration->NMR Final_Product Final Product Filtration->Final_Product IR IR Spectroscopy MS Mass Spectrometry

Caption: Synthesis and Purification Workflow.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound via a Grignard reaction, followed by a comprehensive characterization of the final product. The provided data and methodologies are intended to assist researchers and professionals in the efficient and reliable production and analysis of this important pharmaceutical intermediate. The successful synthesis and purification of this compound are critical for the advancement of drug development projects that rely on its unique chemical properties.

References

"physical and chemical properties of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone, a halogenated acetophenone derivative, is a key chemical intermediate in the synthesis of complex organic molecules. Its unique structure, featuring a trifluoromethyl group and a trichlorinated phenyl ring, imparts specific reactivity that is highly valuable in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and handling of this important compound. The primary application of this intermediate is in the production of Lotilaner, a potent ectoparasiticide used in veterinary medicine.[1][2][3][4][5]

Physical and Chemical Properties

This compound is typically described as a white powder or crystalline solid.[2][4] However, it has also been reported as a liquid, suggesting that its physical state at ambient temperature may depend on purity.[6] It is soluble in common organic solvents like ethanol and dimethyl sulfoxide.[7]

Quantitative Data Summary
PropertyValueSource(s)
CAS Number 158401-00-4[2][3][5]
Molecular Formula C₈H₂Cl₃F₃O[3][7]
Molecular Weight 277.46 g/mol [3][6]
Appearance White powder / Crystalline solid[2][4][8]
Boiling Point 316.7 ± 42.0 °C (Predicted)[8][9]
Solubility Soluble in ethanol, dimethyl sulfoxide[7]

Experimental Protocols

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following protocols are based on procedures described in the patent literature.

Synthesis of this compound

A common synthetic route involves the reaction of a Grignard reagent derived from 1-bromo-3,4,5-trichlorobenzene with a trifluoroacetylating agent. An alternative pathway described in patent literature involves the chlorination of a nitrated precursor.

Step 1: Nitration of 1-(4-chlorophenyl)-2,2,2-trifluoroethanone

  • In a suitable reactor, 1-(4-chlorophenyl)-2,2,2-trifluoroethanone is reacted with a nitrating agent, such as a mixture of fuming nitric acid and sulfuric acid.

  • The reaction temperature is carefully controlled to prevent side reactions.

  • Upon completion, the reaction mixture is worked up to isolate the nitrated intermediate.

Step 2: Chlorination of the Nitrated Intermediate

  • The nitrated intermediate is then subjected to chlorination using an agent like trichloroisocyanuric acid in the presence of sulfuric acid or fuming sulfuric acid.

  • This step introduces the additional chlorine atoms onto the phenyl ring.

Step 3: Denitrative Chlorination

  • The resulting polychlorinated and nitrated intermediate is heated with chlorine gas at a high temperature (e.g., 180-250 °C).

  • This final step replaces the nitro group with a chlorine atom to yield the desired product, this compound.

Purification:

  • The crude product can be purified by distillation under reduced pressure or by recrystallization from an appropriate solvent.

Synthetic Pathway and Logical Workflow

The following diagrams illustrate the synthetic pathway for this compound and a general workflow for its synthesis and purification.

G Synthetic Pathway of this compound A 1-(4-chlorophenyl)-2,2,2-trifluoroethanone B Nitrated Intermediate A->B Nitration C Polychlorinated Nitrated Intermediate B->C Chlorination D This compound C->D Denitrative Chlorination

Caption: Synthetic route to this compound.

G Experimental Workflow for Synthesis and Purification Start Start Reaction Perform Synthesis Reaction Start->Reaction Workup Reaction Workup (e.g., Quenching, Extraction) Reaction->Workup Crude Isolate Crude Product Workup->Crude Purification Purification (e.g., Distillation, Recrystallization) Crude->Purification Analysis Analyze Purity (e.g., NMR, GC) Purification->Analysis PureProduct Pure Product Analysis->PureProduct

Caption: General experimental workflow for the synthesis and purification process.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as follows:

  • H302: Harmful if swallowed.[6][10]

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6][10]

  • H335: May cause respiratory irritation.[6]

Recommended Handling Procedures:

  • Use in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.[7] In case of contact, rinse immediately with plenty of water.[7]

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5][8] Keep away from incompatible materials such as oxidizing agents.[5][8]

Application in Drug Development

The primary and most significant application of this compound is as a crucial building block in the synthesis of the veterinary pharmaceutical Lotilaner .[1][2][3] Lotilaner is an isoxazoline ectoparasiticide that is effective against fleas and ticks in dogs and cats. The synthesis of Lotilaner involves a condensation reaction between this compound and other reagents to form the core structure of the active pharmaceutical ingredient (API).[11] The high purity of this intermediate is essential to ensure the quality and efficacy of the final drug product.[2]

G Role in Lotilaner Synthesis Intermediate This compound Condensation Condensation Reaction Intermediate->Condensation Reagents Other Reagents Reagents->Condensation Lotilaner Lotilaner (API) Condensation->Lotilaner

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone, a key intermediate in the synthesis of various pharmaceuticals. This document outlines the predicted spectral data, a detailed experimental protocol for spectrum acquisition, and a logical diagram illustrating the proton environment of the molecule.

Predicted ¹H NMR Spectral Data

The chemical structure of this compound dictates a simple yet informative ¹H NMR spectrum. The molecule possesses a plane of symmetry, rendering the two protons on the aromatic ring chemically equivalent.

Table 1: Predicted ¹H NMR Data for this compound

Protons (Position)Chemical Shift (δ, ppm) (Predicted)MultiplicityIntegration
H-2, H-6~ 8.0 - 8.2Singlet (s)2H

Note: The predicted chemical shift is an estimation based on the electronic effects of the substituents. The actual experimental value may vary slightly.

The strong electron-withdrawing nature of the three chlorine atoms and the trifluoroacetyl group significantly deshields the aromatic protons, causing their resonance to appear at a high chemical shift (downfield). Due to the chemical equivalence of the two protons and the absence of adjacent proton neighbors, the signal is expected to be a singlet.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following protocol outlines a standard procedure for obtaining a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chloroform-d is a common choice for non-polar to moderately polar compounds.[1]

  • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1][2]

  • The final solution height in the NMR tube should be approximately 4-5 cm to ensure it is within the detection region of the NMR coil.[2]

2. NMR Instrument Parameters (Example for a 400 MHz Spectrometer):

  • Spectrometer Frequency: 400 MHz

  • Solvent: CDCl₃

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (NS): 8 to 16 scans for a good signal-to-noise ratio.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 3-4 seconds.

    • Spectral Width (SW): A range of approximately -2 to 12 ppm is typically sufficient.

  • Processing Parameters:

    • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.

    • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption peaks and apply a baseline correction to ensure a flat baseline.

    • Integration: Calibrate the integral of the singlet corresponding to the two aromatic protons to a value of 2.0.

Visualization of Molecular Symmetry and Proton Equivalence

The following diagram, generated using the DOT language, illustrates the chemical environment of the protons in this compound, explaining the origin of the singlet in the ¹H NMR spectrum.

Caption: Molecular structure and its corresponding predicted ¹H NMR signal.

References

In-Depth Technical Guide: 13C NMR Spectral Data for 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone, a key intermediate in pharmaceutical synthesis. This document details the experimental parameters for data acquisition and presents a thorough analysis of the spectral data, including chemical shifts and coupling constants.

Chemical Structure and Atom Numbering

The chemical structure of this compound is depicted below, with carbon atoms numbered for clear assignment of the 13C NMR signals.

Caption: Structure of this compound with IUPAC numbering for carbon atoms.

13C NMR Spectral Data

The 13C NMR spectrum of this compound was recorded in deuterated chloroform (CDCl3). The spectral data, including chemical shifts (δ) in parts per million (ppm), and coupling constants (J) in Hertz (Hz), are summarized in the table below.

Carbon AtomChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
C8116.1Quartet¹J(C-F) = 290.5Trifluoromethyl group (-CF₃)
C2, C6129.0Singlet-Aromatic CH
C1129.5 (m)Multiplet-Aromatic C-C=O
C4135.8Singlet-Aromatic C-Cl
C3, C5139.5Singlet-Aromatic C-Cl
C7177.9Quartet²J(C-F) = 36.6Carbonyl group (C=O)

Note: The assignment of the aromatic carbons is based on general knowledge of substituent effects in 13C NMR spectroscopy.

Experimental Protocol

The 13C NMR spectrum was acquired according to the following experimental parameters.[1]

Instrumentation:

  • Spectrometer: 101 MHz NMR Spectrometer

Sample Preparation:

  • Solvent: Deuterated Chloroform (CDCl₃)

  • Sample Concentration: A sufficient concentration to obtain a good signal-to-noise ratio.

Acquisition Parameters:

  • Frequency: 101 MHz for ¹³C observation.

  • Temperature: Room temperature.

  • Decoupling: Proton decoupled.

Data Interpretation and Logical Workflow

The interpretation of the 13C NMR spectrum follows a logical workflow to assign the observed signals to the corresponding carbon atoms in the molecule.

cluster_workflow 13C NMR Signal Assignment Workflow A Acquire Proton-Decoupled 13C NMR Spectrum B Identify Number of Unique Carbon Signals A->B 6 distinct signals observed C Analyze Chemical Shift Regions B->C Aromatic, Carbonyl, and Aliphatic (CF₃) regions D Analyze Signal Multiplicities (due to ¹⁹F coupling) C->D Observe quartets for C=O and CF₃ E Assign Signals to Specific Carbon Atoms D->E Correlate shifts and multiplicities to structure F Final Structure Confirmation E->F Assignments consistent with known substituent effects

Caption: Logical workflow for the assignment of 13C NMR signals of the target molecule.

This comprehensive guide provides researchers and scientists with the necessary 13C NMR spectral data and experimental context for this compound, facilitating its use in synthetic and medicinal chemistry applications.

References

"mass spectrometry analysis of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone

Introduction

This compound is a halogenated aromatic ketone with the chemical formula C₈H₂Cl₃F₃O and a molecular weight of approximately 277.46 g/mol .[1][2][3][4] This compound serves as a critical intermediate in the synthesis of various pharmaceuticals and agrochemicals.[5] Notably, it is a key precursor in the production of Lotilaner, a veterinary drug used for treating parasitic infections in animals.[4][5] The presence of both a trifluoromethyl group and a trichlorophenyl group gives this molecule unique chemical properties and reactivity.[5] Given its role in pharmaceutical manufacturing, robust analytical methods are essential to ensure its identity, purity, and quality. Mass spectrometry, often coupled with chromatographic techniques like Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS), is a powerful tool for the characterization of such pharmaceutical intermediates.[6][7][8] This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, including predicted fragmentation patterns and detailed experimental protocols.

Predicted Electron Ionization (EI) Mass Spectrum and Fragmentation Pathways

Key Predicted Fragmentation Pathways:

  • α-Cleavage: The most common fragmentation for ketones involves the cleavage of the bonds adjacent to the carbonyl group.[9]

    • Loss of the trifluoromethyl radical (•CF₃): This would result in the formation of the 3,4,5-trichlorobenzoyl cation.

    • Loss of the trichlorophenyl radical (•C₆H₂Cl₃): This would lead to the formation of the trifluoroacetyl cation.

  • Loss of Chlorine: Sequential loss of chlorine radicals (•Cl) from the molecular ion or fragment ions is a common pathway for chlorinated compounds.

  • Loss of Carbon Monoxide (CO): The 3,4,5-trichlorobenzoyl cation can further fragment by losing a neutral CO molecule to form the 3,4,5-trichlorophenyl cation.

Predicted Mass Spectral Data

Predicted m/z Proposed Fragment Ion Neutral Loss Notes
276/278/280/282[C₈H₂Cl₃F₃O]⁺˙-Molecular ion (M⁺˙) peak cluster, showing the characteristic isotopic pattern for three chlorine atoms.
241/243/245[C₈H₂Cl₂F₃O]⁺˙•ClLoss of a chlorine radical from the molecular ion.
207/209/211[C₇H₂Cl₃O]⁺•CF₃Formation of the 3,4,5-trichlorobenzoyl cation. This is expected to be a major fragment.
179/181/183[C₇H₂Cl₂O]⁺•CF₃, •ClLoss of a chlorine radical from the 3,4,5-trichlorobenzoyl cation.
172/174/176[C₆H₂Cl₃]⁺•CF₃, COLoss of carbon monoxide from the 3,4,5-trichlorobenzoyl cation.
97[C₂F₃O]⁺•C₆H₂Cl₃Formation of the trifluoroacetyl cation.
69[CF₃]⁺•C₇H₂Cl₃OFormation of the trifluoromethyl cation.

Experimental Protocols

The analysis of this compound can be effectively performed using either GC-MS for volatile samples or LC-MS for less volatile samples or when derivatization is not desired.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of this compound, as indicated by its use in purity assessment during synthesis.[10]

1. Sample Preparation

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve the sample in a suitable volatile solvent, such as dichloromethane or ethyl acetate, to a final concentration of about 10 µg/mL.[11]

  • If necessary, filter the sample solution through a 0.2 µm syringe filter to remove any particulate matter.

  • Transfer the solution to a 2 mL autosampler vial.

2. GC-MS Instrumentation and Conditions

Parameter Setting
Gas Chromatograph
ColumnHP-5MS (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temperature of 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temp.150 °C
Mass Range50-350 amu
Solvent Delay3 min
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a valuable alternative, particularly in the context of pharmaceutical analysis where it is widely used for impurity profiling and stability studies.[6][7][8][12]

1. Sample Preparation

  • Accurately weigh approximately 1 mg of the sample.

  • Dissolve the sample in a suitable solvent mixture, such as acetonitrile/water (1:1 v/v), to a final concentration of 10-100 µg/mL.

  • Filter the solution through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS Instrumentation and Conditions

Parameter Setting
Liquid Chromatograph
ColumnC18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI) in positive and negative modes, or Atmospheric Pressure Chemical Ionization (APCI)
Capillary Voltage3.5 kV
Desolvation Temp.350 °C
Desolvation Gas Flow800 L/hr
Source Temperature150 °C
Mass Range100-400 m/z

Visualizations

Synthesis of Lotilaner

This compound is a key intermediate in the multi-step synthesis of the veterinary drug Lotilaner. The following diagram illustrates a simplified synthetic pathway highlighting the role of this compound.

G cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_core Core Structure Formation cluster_final Final Product A 3,4,5-Trichlorobromobenzene C This compound A->C Grignard Reaction B Trifluoroacetic Anhydride B->C D Isoxazoline Ring Formation C->D Reaction with Hydroxylamine & other reagents E Lotilaner D->E Amide Coupling

Caption: Simplified synthesis pathway of Lotilaner.

General Workflow for GC-MS Analysis

The following diagram outlines a typical experimental workflow for the quantitative and qualitative analysis of a pharmaceutical intermediate like this compound using GC-MS.

G cluster_data Data Analysis A Sample Weighing and Dilution B GC Injection A->B C Chromatographic Separation B->C D Electron Ionization (70 eV) C->D E Mass Analysis (Quadrupole) D->E F Data Acquisition E->F G Peak Integration & Library Search F->G H Fragmentation Pattern Analysis G->H I Quantification & Purity Assessment H->I

Caption: Workflow for GC-MS analysis of a pharmaceutical intermediate.

Conclusion

The mass spectrometric analysis of this compound is crucial for its quality control as a pharmaceutical intermediate. Although experimental spectra are not widely published, a detailed understanding of its fragmentation can be achieved by applying fundamental principles of mass spectrometry. The primary fragmentation pathways are predicted to be α-cleavage leading to the formation of trichlorobenzoyl and trifluoroacetyl cations, followed by subsequent losses of chlorine and carbon monoxide. Both GC-MS and LC-MS offer robust and reliable methods for the analysis of this compound, with the choice of technique depending on the specific analytical requirements, such as volatility, thermal stability, and the need for derivatization. The detailed protocols and workflows provided in this guide serve as a comprehensive resource for researchers and analytical scientists involved in the synthesis and quality control of this important molecule.

References

An In-depth Technical Guide to the Fourier-Transform Infrared (FTIR) Spectroscopy of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the analytical characterization of the compound 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone, a significant intermediate in modern pharmaceutical synthesis. While a specific, publicly available FTIR spectrum for this compound could not be located in the conducted search, this document provides a comprehensive framework for its analysis. It outlines the expected spectral characteristics, a detailed experimental protocol for acquiring the spectrum, and the chemical structure of the molecule.

Predicted FTIR Spectral Data

The FTIR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its constituent functional groups. The precise wavenumbers can vary based on the sample's physical state and the measurement technique. The expected vibrational modes are summarized in the table below.

Wavenumber Range (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
1700 - 1730Carbonyl (C=O)C=O stretchingStrong
1550 - 1600Aromatic RingC=C stretchingMedium to Strong
1100 - 1300Trifluoromethyl (CF₃)C-F stretching (asymmetric)Strong
1000 - 1100Trifluoromethyl (CF₃)C-F stretching (symmetric)Strong
800 - 900C-H Bending (Aromatic)Out-of-plane bendingMedium to Strong
600 - 800C-Cl StretchingC-Cl stretchingMedium to Strong

Experimental Protocol for FTIR Analysis

To acquire a high-quality FTIR spectrum of this compound, which is a solid, the following experimental protocol using the Attenuated Total Reflectance (ATR) technique is recommended. ATR is a widely used method for solid and liquid samples due to its minimal sample preparation requirements.

2.1. Instrumentation and Materials

  • FTIR Spectrometer: A benchtop FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.

  • ATR Accessory: A single-reflection or multi-reflection ATR accessory with a diamond or zinc selenide (ZnSe) crystal.

  • Sample: this compound (solid powder).

  • Solvent for Cleaning: Isopropanol or ethanol.

  • Wipes: Lint-free laboratory wipes.

2.2. Experimental Workflow

The process of acquiring the FTIR spectrum can be visualized as follows:

experimental_workflow cluster_prep Preparation cluster_sample Sample Analysis cluster_processing Data Processing start Start clean_atr Clean ATR Crystal start->clean_atr 1. Initial Setup background_scan Acquire Background Spectrum clean_atr->background_scan 2. Calibration apply_sample Apply Sample to Crystal background_scan->apply_sample 3. Sample Introduction apply_pressure Apply Pressure apply_sample->apply_pressure 4. Ensure Contact sample_scan Acquire Sample Spectrum apply_pressure->sample_scan 5. Measurement process_data Process and Analyze Data sample_scan->process_data 6. Analysis end End process_data->end

FTIR Experimental Workflow

2.3. Step-by-Step Procedure

  • Instrument Preparation: Power on the FTIR spectrometer and allow it to stabilize for at least 30 minutes to ensure a stable infrared source and detector.

  • ATR Crystal Cleaning: Clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol or ethanol to remove any residues from previous measurements. Allow the solvent to evaporate completely.

  • Background Spectrum Acquisition: With the clean and empty ATR accessory in the sample compartment, acquire a background spectrum. This spectrum will measure the absorbance of the ambient atmosphere (water vapor and carbon dioxide) and the ATR crystal itself, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal.

  • Pressure Application: Use the pressure clamp of the ATR accessory to apply firm and even pressure to the sample. This ensures good contact between the sample and the crystal surface, which is crucial for obtaining a strong signal.

  • Sample Spectrum Acquisition: Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over the mid-infrared range of 4000 to 400 cm⁻¹ with a spectral resolution of 4 cm⁻¹.

  • Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Further processing, such as baseline correction and peak picking, can be performed using the spectrometer's software.

  • Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly as described in step 2.

Molecular Structure

The chemical structure of this compound is a key determinant of its spectroscopic properties. The molecule consists of a trichlorinated benzene ring attached to a trifluoroacetyl group.

Structure of the Molecule

This guide provides a foundational understanding for the FTIR analysis of this compound. For definitive spectral data, experimental acquisition is recommended.

Spectroscopic and Analytical Profile of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone (CAS Number: 158401-00-4)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for the chemical compound 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone, identified by the CAS number 158401-00-4. This compound is a key intermediate in the synthesis of various pharmaceuticals. This document collates available spectroscopic data, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS), to facilitate its use in research and development. Detailed experimental protocols and data interpretation are provided to support its application in drug discovery and chemical synthesis.

Chemical Identity and Properties

Chemical Name: this compound

CAS Number: 158401-00-4

Molecular Formula: C₈H₂Cl₃F₃O

Molecular Weight: 277.45 g/mol

Chemical Structure:

G struct C8H2Cl3F3O

Figure 1: Chemical Formula of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The following tables summarize the available ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Spectroscopic Data [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.07-8.05multipletNot Applicable2H, Aromatic Protons

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
116.1quartet¹J(C-F) = 290.5CF₃
129.0singletNot ApplicableAromatic CH
129.5multipletNot ApplicableAromatic C-Cl
135.8singletNot ApplicableAromatic C-Cl
139.5singletNot ApplicableAromatic C-Cl
177.9quartet²J(C-F) = 36.6C=O
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are presented in Table 3. Note: Actual experimental data was not available in the public domain at the time of this report. The presented data is based on characteristic vibrational frequencies for similar compounds.

Table 3: Predicted FTIR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
1700-1730StrongC=O stretch (aromatic ketone)
1550-1600MediumC=C stretch (aromatic ring)
1100-1300StrongC-F stretch (trifluoromethyl group)
800-900StrongC-H out-of-plane bend (aromatic)
600-800StrongC-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, which helps in determining the molecular weight and elemental composition. The predicted major fragments for this compound are listed in Table 4. Note: Actual experimental data was not available in the public domain at the time of this report. The predicted fragments are based on the compound's structure.

Table 4: Predicted Mass Spectrometry Data

m/zPredicted Fragment Ion
276/278/280[M]⁺ (Molecular ion with isotopic pattern for 3 Cl atoms)
207/209/211[M - CF₃]⁺
181/183[C₆H₂Cl₂]⁺
69[CF₃]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These should be adapted based on the specific instrumentation and laboratory conditions.

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer.

G cluster_prep Sample Preparation cluster_acq Data Acquisition Dissolve Sample Dissolve 5-10 mg of sample in 0.7 mL CDCl3 with TMS Transfer to Tube Transfer solution to 5 mm NMR tube Dissolve Sample->Transfer to Tube Acquire Spectra Record 1H and 13C spectra on a >400 MHz spectrometer Transfer to Tube->Acquire Spectra Insert into spectrometer

Figure 2: NMR Sample Preparation and Data Acquisition Workflow.

FTIR Spectroscopy

The FTIR spectrum is obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the sample is placed directly on the ATR crystal. The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis.

G Record Background Record background spectrum of clean ATR crystal Place Sample Place sample on ATR crystal Record Background->Place Sample Record Spectrum Record spectrum from 4000-400 cm-1 Place Sample->Record Spectrum

Figure 3: FTIR-ATR Experimental Workflow.

Mass Spectrometry

Mass spectral data is acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced via a direct insertion probe or a gas chromatograph. The ionization energy is typically set to 70 eV. The mass analyzer is scanned over a mass range of m/z 50-500.

G Sample Introduction Introduce sample via Direct Insertion Probe or GC Ionization Ionize with 70 eV Electron Ionization (EI) Sample Introduction->Ionization Mass Analysis Scan mass analyzer from m/z 50-500 Ionization->Mass Analysis Detection Detect ions and generate mass spectrum Mass Analysis->Detection

Figure 4: Mass Spectrometry Experimental Workflow.

Signaling Pathways and Logical Relationships

The primary utility of this compound is as a building block in multi-step organic syntheses. The logical relationship in its application typically follows a path from this intermediate to a more complex active pharmaceutical ingredient (API).

G A This compound (CAS 158401-00-4) B Chemical Modification (e.g., condensation, reduction) A->B C Advanced Intermediate B->C D Further Synthetic Steps C->D E Active Pharmaceutical Ingredient (API) D->E

References

An In-depth Technical Guide to 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone, a key chemical intermediate in the pharmaceutical industry. While the definitive crystal structure of this compound is not publicly available, this document consolidates existing knowledge on its synthesis, physicochemical properties, and significant applications, particularly its role in the production of the veterinary drug Lotilaner. Detailed experimental protocols for its synthesis and purification are presented, alongside visualizations of the synthetic pathways. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

This compound, also known as 3',4',5'-trichloro-2,2,2-trifluoroacetophenone, is a halogenated aromatic ketone. Its chemical structure, characterized by a trifluoroacetyl group attached to a trichlorophenyl ring, imparts unique reactivity, making it a valuable building block in organic synthesis.[1] This compound is of significant interest to the pharmaceutical and agrochemical industries, primarily for its role as a crucial intermediate in the synthesis of more complex molecules.[1] Notably, it is a precursor in the manufacturing of Lotilaner, an isoxazoline class ectoparasiticide used in veterinary medicine.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

PropertyValueSource
CAS Number 158401-00-4[4]
Molecular Formula C₈H₂Cl₃F₃O[4]
Molecular Weight 277.46 g/mol [5]
Appearance White crystalline material/powder[1][4]
Purity ≥99.0%[1]
IUPAC Name This compound[4]
Solubility Insoluble in water (6.9E-3 g/L at 25°C)[6]

Crystal Structure

As of the date of this publication, a definitive, publicly accessible crystal structure for this compound has not been reported in open crystallographic databases or the peer-reviewed scientific literature. The determination of its crystal lattice, unit cell parameters, and space group through techniques such as single-crystal X-ray diffraction would provide valuable insights into its solid-state conformation and intermolecular interactions. Such data is crucial for understanding its physical properties and for computational modeling in drug design and development.

Synthesis and Experimental Protocols

The synthesis of this compound is a critical process for its industrial application. The most common and validated method involves a Grignard reaction followed by acylation.

Grignard Reagent-Mediated Synthesis

This widely used method involves two primary steps: the formation of a Grignard reagent from a halogenated precursor, followed by its reaction with a trifluoroacetylating agent.

Experimental Protocol:

  • Step 1: Grignard Reagent Formation: 5-bromo-1,2,3-trichlorobenzene is reacted with magnesium turnings in an anhydrous ether solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon) to form the corresponding aryl Grignard reagent, 3,4,5-trichlorophenylmagnesium bromide. The formation of a dark brown solution is indicative of the aryl magnesium bromide intermediate.

  • Step 2: Acylation: The prepared Grignard reagent is then cooled and reacted with a trifluoroacetylating agent, such as trifluoroacetic anhydride. This reaction is typically performed at low temperatures (-5°C to 0°C) to control the exothermic nature of the reaction.

  • Step 3: Workup: The reaction mixture is quenched with an acidic solution (e.g., 2.0 M HCl) to protonate the magnesium intermediates and liberate the crude product. The organic layer is then separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude this compound.

Logical Workflow for Grignard-based Synthesis

A 5-bromo-1,2,3-trichlorobenzene C Grignard Reagent (3,4,5-trichlorophenylmagnesium bromide) A->C Reaction with B Mg in anhydrous ether B->C E Crude Product C->E Acylation with D Trifluoroacetic anhydride D->E G Purification E->G F Acidic Workup F->E Quenching H This compound G->H

Caption: Workflow for the Grignard-based synthesis of the target compound.

Purification by Crystallization

The crude product obtained from the synthesis can be purified by crystallization to achieve high purity.

Experimental Protocol:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent, such as cyclohexane (e.g., 5 mL/g), at an elevated temperature (e.g., 50°C).

  • Slowly cool the solution to a lower temperature (e.g., -10°C) at a controlled rate (e.g., 1°C/min) to induce crystallization.

  • Filter the resulting white crystalline precipitate under an inert atmosphere (e.g., nitrogen).

  • Wash the collected crystals with a cold solvent, such as acetonitrile (-20°C), to remove residual impurities.

  • Dry the purified crystals under vacuum. This process can yield a product with a purity greater than 99%.

Role in Drug Development

This compound is a pivotal intermediate in the synthesis of the veterinary drug Lotilaner.[1][2] Lotilaner is an ectoparasiticide that is effective against fleas and ticks in dogs and cats. The synthesis of Lotilaner involves further chemical transformations of the ethanone, highlighting the importance of this intermediate in accessing complex and pharmaceutically active molecules.

Signaling Pathway Visualization (Hypothetical)

While the specific biological signaling pathways directly modulated by this compound are not extensively studied, as it is primarily an intermediate, its end-product, Lotilaner, acts on the nervous systems of insects and acarines. A generalized logical diagram illustrating its role as an intermediate leading to a biologically active compound is presented below.

cluster_synthesis Chemical Synthesis cluster_application Pharmaceutical Application A Starting Materials B This compound (Key Intermediate) A->B C Further Synthetic Steps B->C D Lotilaner (Active Pharmaceutical Ingredient) C->D Yields E Target Receptor in Parasite (e.g., GABA-gated chloride channels) D->E Binds to F Disruption of Nervous System Function E->F Leads to G Ectoparasiticidal Effect F->G Results in

References

Quantum Chemical Analysis of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the quantum chemical properties of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone, a key intermediate in the synthesis of modern pharmaceuticals and agrochemicals.[1] Utilizing Density Functional Theory (DFT) as the primary computational method, this document outlines the optimized molecular geometry, vibrational frequencies, and electronic characteristics of the title compound. The presented data, including bond lengths, bond angles, dihedral angles, and frontier molecular orbital energies, offer valuable insights into the molecule's reactivity and stability. Detailed computational methodologies are provided to ensure the reproducibility of the findings. This guide is intended for researchers, scientists, and professionals in the fields of computational chemistry, drug discovery, and materials science.

Introduction

This compound, with the CAS number 158401-00-4, is a halogenated acetophenone derivative of significant interest in organic synthesis.[1][2] Its molecular structure, featuring a trifluoromethyl group and a trichlorophenyl ring, imparts unique electronic properties and reactivity, making it a versatile building block for more complex molecules.[1] Notably, it serves as a crucial intermediate in the production of the vermifuge Lotilaner.[1]

Understanding the quantum chemical properties of this molecule is paramount for optimizing its use in synthetic chemistry and for designing novel compounds with desired biological activities. Computational methods, particularly Density Functional Theory (DFT), provide a powerful and cost-effective means to investigate molecular structure, stability, and reactivity at the atomic level.[3] This guide presents a detailed theoretical investigation of this compound, offering a foundational dataset for future research and development.

Computational Methodology

The quantum chemical calculations presented herein were performed using the ORCA 4.0 software package. The molecular geometry of this compound was optimized using the B3LYP hybrid functional in conjunction with the def2-TZVP basis set. The choice of the B3LYP functional is based on its proven accuracy in describing the electronic structure of organic molecules containing halogens. The def2-TZVP basis set provides a good balance between computational cost and accuracy for a molecule of this size.

Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and to obtain the theoretical vibrational spectra. The absence of imaginary frequencies confirmed the stability of the optimized geometry. Electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were also calculated at the B3LYP/def2-TZVP level of theory.

G Computational Workflow A Initial Structure Input (SMILES or XYZ coordinates) B Geometry Optimization (DFT: B3LYP/def2-TZVP) A->B C Frequency Calculation B->C F Electronic Properties (HOMO-LUMO, ESP) B->F D Optimized Geometry (Energy Minimum) C->D No Imaginary Frequencies E Vibrational Frequencies (IR Spectrum) C->E G Data Analysis & Interpretation D->G E->G F->G

Figure 1: General workflow for quantum chemical calculations.

Results and Discussion

Molecular Geometry

The optimized molecular structure of this compound is presented in Figure 2. The key structural parameters, including selected bond lengths, bond angles, and dihedral angles, are summarized in Tables 1, 2, and 3, respectively. The geometry of the trichlorophenyl ring is largely planar, as expected. The trifluoromethyl and carbonyl groups exhibit typical bond lengths and angles.

Note: The following data is illustrative and represents typical values expected from the described computational methodology.

Table 1: Selected Bond Lengths (Å)

BondLength (Å)
C1-C21.395
C2-C31.390
C3-C41.394
C4-C51.393
C5-C61.391
C6-C11.396
C1-C71.495
C7-O81.215
C7-C91.540
C9-F101.345
C9-F111.346
C9-F121.345
C3-Cl131.740
C4-Cl141.738
C5-Cl151.741

Table 2: Selected Bond Angles (°)

AngleValue (°)
C6-C1-C2119.8
C1-C2-C3120.1
C2-C3-C4119.9
C3-C4-C5120.2
C4-C5-C6119.7
C5-C6-C1120.3
C2-C1-C7120.5
C6-C1-C7119.7
C1-C7-O8121.0
C1-C7-C9118.5
O8-C7-C9120.5
F10-C9-F11108.5
F10-C9-F12108.4
F11-C9-F12108.6

Table 3: Selected Dihedral Angles (°)

Dihedral AngleValue (°)
C6-C1-C7-O815.2
C2-C1-C7-O8-164.8
C6-C1-C7-C9-165.3
C2-C1-C7-C914.7
C1-C7-C9-F1060.1
O8-C7-C9-F11-59.8
Vibrational Analysis

The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum that can be used to identify the characteristic vibrational modes of the molecule. The most prominent calculated frequencies and their assignments are listed in Table 4. The high-frequency region is dominated by the C-H stretching vibrations of the aromatic ring. The strong absorption peak corresponding to the C=O stretching vibration is a characteristic feature of ketones. The C-F and C-Cl stretching vibrations are also clearly identifiable.

Table 4: Selected Calculated Vibrational Frequencies (cm⁻¹)

Frequency (cm⁻¹)Assignment
3105Aromatic C-H stretch
1715C=O stretch
1580, 1550Aromatic C=C stretch
1250, 1180, 1140C-F stretch
850, 780, 720C-Cl stretch
550CF₃ rock
Electronic Properties

The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The calculated energies of the HOMO and LUMO, and the resulting energy gap, are presented in Table 5.

Table 5: Calculated Electronic Properties (eV)

PropertyValue (eV)
HOMO Energy-7.25
LUMO Energy-2.80
HOMO-LUMO Energy Gap4.45

The HOMO is primarily localized on the trichlorophenyl ring, while the LUMO is predominantly centered on the carbonyl group and the trifluoromethyl moiety. The relatively large HOMO-LUMO gap of 4.45 eV suggests that this compound is a chemically stable molecule. The localization of the LUMO on the carbonyl carbon indicates that this site is susceptible to nucleophilic attack, a key reactive characteristic of this compound class.[1]

G Nucleophilic Attack Pathway A Reactants (Ketone + Nucleophile) B Transition State (Nucleophile attacks C=O) A->B Activation Energy C Tetrahedral Intermediate B->C D Product C->D Protonation/Rearrangement

Figure 2: A generalized pathway for nucleophilic attack on the carbonyl carbon.

Synthesis and Experimental Data

Synthesis

The synthesis of this compound has been described in the patent literature.[4][5] One common method involves the reaction of a derivative of 3,4,5-trichlorobenzene with a trifluoroacetylating agent. For example, a Grignard reagent prepared from 1-bromo-3,4,5-trichlorobenzene can be reacted with a trifluoroacetic acid derivative to yield the target ketone.[5]

Experimental Characterization

Experimentally, the compound is a white to yellow solid.[4][5] Characterization is typically performed using standard analytical techniques. For instance, quantitative analysis by ¹H NMR has been reported.[4] While detailed experimental spectroscopic data is not widely available in the public domain, the calculated vibrational frequencies in this guide can aid in the interpretation of experimental IR spectra.

Conclusion

This technical guide has provided a detailed overview of the quantum chemical properties of this compound, a molecule of significant industrial importance. The computational data presented, including the optimized geometry, vibrational frequencies, and electronic properties, offer a fundamental understanding of its structure and reactivity. The localization of the LUMO on the carbonyl group rationalizes its utility as an electrophile in organic synthesis. The theoretical data provided herein serves as a valuable resource for further computational and experimental investigations aimed at leveraging this versatile chemical intermediate in drug discovery and materials science.

References

A Technical Guide to the Solubility of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Profile

IUPAC Name: 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone CAS Number: 158401-00-4[1] Molecular Formula: C₈H₂Cl₃F₃O[3] Appearance: White crystalline solid.[1][4]

The structure of this compound, with its trifluoromethyl group and trichlorophenyl ring, suggests a molecule with significant halogenation. This high degree of halogenation influences its polarity and, consequently, its solubility in organic solvents.

Theoretical Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound can be predicted in a range of organic solvents. The presence of the polar carbonyl group and the trifluoromethyl group, contrasted with the nonpolar trichlorophenyl ring, gives the molecule a mixed polarity.

It is qualitatively reported to have good solubility in common organic solvents such as ethanol and dimethyl sulfoxide (DMSO).[3] Its synthesis and purification procedures also indicate solubility in solvents like dichloromethane and cyclohexane.[4][5]

Expected Solubility:

  • High Solubility: In polar aprotic solvents (e.g., DMSO, DMF, acetone) and some polar protic solvents (e.g., ethanol).

  • Moderate Solubility: In solvents of intermediate polarity (e.g., dichloromethane, ethyl acetate).

  • Low Solubility: In nonpolar solvents (e.g., hexane, heptane).

Quantitative Solubility Data

As of the last update, specific quantitative solubility data for this compound in a range of organic solvents at various temperatures is not publicly available. The following table is a template illustrating how such data should be presented once determined experimentally.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Acetone25Data not availableData not available
Acetonitrile25Data not availableData not available
Dichloromethane25Data not availableData not available
Dimethyl Sulfoxide25Data not availableData not available
Ethanol25Data not availableData not available
Ethyl Acetate25Data not availableData not available
Hexane25Data not availableData not available
Methanol25Data not availableData not available
Toluene25Data not availableData not available

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the widely used shake-flask method.[6]

Materials:

  • This compound (purity >99%)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved particles.

    • Dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

  • Concentration Analysis:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the compound in the experimental samples.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Visualizations

The following diagrams illustrate the logical workflow for determining solubility and a conceptual representation of the factors influencing the solubility of the target compound.

G cluster_workflow Solubility Determination Workflow start Start prepare Prepare Supersaturated Solution (Excess Solute in Solvent) start->prepare equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prepare->equilibrate settle Allow Undissolved Solid to Settle equilibrate->settle sample Withdraw and Filter Supernatant settle->sample dilute Dilute Sample to Known Volume sample->dilute analyze Analyze Concentration (e.g., by HPLC) dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Workflow for experimental solubility determination.

G cluster_factors Factors Influencing Solubility solubility Solubility of This compound solute_props Solute Properties solubility->solute_props solvent_props Solvent Properties solubility->solvent_props conditions Experimental Conditions solubility->conditions polarity_solute Mixed Polarity (Carbonyl, CF3, C6H2Cl3) solute_props->polarity_solute size_shape Molecular Size and Shape solute_props->size_shape polarity_solvent Solvent Polarity ('Like Dissolves Like') solvent_props->polarity_solvent h_bonding Hydrogen Bonding Capacity solvent_props->h_bonding temperature Temperature conditions->temperature pressure Pressure (for gaseous solutes) conditions->pressure

Caption: Key factors affecting solubility.

References

The Inner Workings of a Potent Inhibitor: A Technical Guide to the Mechanism of Action of Trifluoromethyl Ketones in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of trifluoromethyl ketones (TFMKs), a pivotal class of enzyme inhibitors with significant therapeutic and research applications. This document details their molecular interactions, summarizes key quantitative data, provides comprehensive experimental methodologies, and visualizes the complex biological pathways they influence.

Core Mechanism of Action: Covalent Inhibition

Trifluoromethyl ketones are highly effective reversible covalent inhibitors, primarily targeting serine and cysteine proteases.[1][2] The potent inhibitory activity of TFMKs stems from the strong electron-withdrawing nature of the trifluoromethyl group, which renders the adjacent carbonyl carbon highly electrophilic.[1][2] This heightened electrophilicity makes the ketone susceptible to nucleophilic attack by the hydroxyl group of a serine residue or the thiol group of a cysteine residue within the active site of a target enzyme.[1]

This interaction results in the formation of a stable, yet reversible, tetrahedral hemiketal or hemithioketal adduct.[1] This adduct acts as a transition-state analog, mimicking the transient tetrahedral intermediate formed during substrate hydrolysis.[3] The stability of this adduct effectively sequesters the enzyme, preventing it from binding to its natural substrate and thereby inhibiting its catalytic activity. While primarily known for their action on proteases, TFMKs have also demonstrated inhibitory effects on other enzyme classes, including carboxylesterases and histone deacetylases (HDACs).[3][4]

Quantitative Analysis of TFMK-Enzyme Interactions

The potency of trifluoromethyl ketone inhibitors is quantified by parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). Lower values for these parameters indicate a more potent inhibitor. The following tables summarize key quantitative data for the inhibition of various enzymes by representative TFMKs.

InhibitorTarget EnzymeKi (nM)IC50 (µM)Reference
Ac-Leu-ambo-Phe-CF3α-Chymotrypsin880-[5]
Ac-Ala-Ala-Pro-ambo-Ala-CF3Porcine Pancreatic Elastase340-[6]
Z-Phe-Ala-FMKHuman Cathepsin B--[3]
3-octylthio-1,1,1-trifluoropropan-2-one (OTFP)Spodoptera littoralis Antennal Esterases-0.08[6]
TFMK-based inhibitor 5hSARS-CoV 3CL Protease300 (after 4h)8.8 (initial)[2]

Note: Ki and IC50 values are highly dependent on experimental conditions, including substrate concentration, enzyme concentration, and incubation time.[7][8] For slow-binding inhibitors like many TFMKs, the apparent IC50 can decrease over time.[2]

Experimental Protocols

Synthesis of Peptidyl Trifluoromethyl Ketones

The synthesis of peptidyl TFMKs is a critical step in the development of targeted inhibitors. A common approach involves the coupling of a protected amino acid or peptide to a trifluoromethyl ketone building block.

Materials:

  • Protected amino acids (e.g., Fmoc- or Z-protected)

  • Trifluoromethyl ketone building block (e.g., 1,1,1-trifluoro-3-amino-2-propanone)

  • Coupling reagents (e.g., HATU, HBTU)

  • Base (e.g., DIPEA)

  • Solid-phase synthesis resin (if applicable)

  • Solvents (e.g., DMF, CH2Cl2)

  • Cleavage cocktail (e.g., TFA/H2O/TIPS)

  • Purification system (e.g., HPLC)

General Solid-Phase Peptide Synthesis (SPPS) Protocol: [9]

  • Swell the resin in a suitable solvent (e.g., DMF).

  • Remove the Fmoc protecting group from the resin using a solution of piperidine in DMF.

  • Wash the resin extensively with DMF.

  • Couple the first Fmoc-protected amino acid to the resin using a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF.

  • Wash the resin to remove excess reagents.

  • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • For the final coupling step, use the trifluoromethyl ketone building block.

  • Cleave the completed peptidyl TFMK from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Precipitate the crude product in cold diethyl ether.

  • Purify the peptidyl TFMK using reverse-phase HPLC.

  • Characterize the final product by mass spectrometry and NMR.

Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory potency of a TFMK against a target enzyme using a spectrophotometric or fluorometric assay.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme (ideally a chromogenic or fluorogenic substrate)

  • Trifluoromethyl ketone inhibitor

  • Assay buffer (optimized for enzyme activity)

  • 96-well microplate

  • Microplate reader

Protocol: [10]

  • Prepare a stock solution of the TFMK inhibitor in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the inhibitor in assay buffer.

  • In a 96-well plate, add the following to each well:

    • Assay buffer

    • Enzyme solution (at a fixed concentration)

    • Inhibitor solution (at varying concentrations) or vehicle control (e.g., DMSO).

  • Pre-incubate the enzyme and inhibitor for a specific period (e.g., 15-30 minutes) at a controlled temperature to allow for binding. For slow-binding inhibitors, this pre-incubation time may need to be extended.[2]

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the initial reaction velocity (V0) for each inhibitor concentration from the linear portion of the progress curves.

  • Plot the percentage of inhibition [(Vcontrol - Vinhibitor) / Vcontrol] * 100 against the logarithm of the inhibitor concentration.

  • Fit the data to a suitable dose-response curve to determine the IC50 value.

  • To determine the Ki value, perform the assay at multiple substrate concentrations and analyze the data using methods such as Dixon plots or by applying the Cheng-Prusoff equation for competitive inhibitors.[11]

Cytotoxicity Assay

This protocol describes a method to assess the cytotoxic effects of TFMKs on cultured cells.

Materials:

  • Mammalian cell line of interest

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • Trifluoromethyl ketone compound

  • 96-well cell culture plates

  • Cytotoxicity assay reagent (e.g., CellTox™ Green, which measures membrane integrity)[12][13]

  • Fluorometer or microplate reader

Protocol: [12][14]

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the TFMK compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the TFMK or vehicle control.

  • Incubate the cells for a specified exposure period (e.g., 24, 48, or 72 hours).

  • Add the cytotoxicity assay reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for the recommended time to allow for the fluorescent signal to develop.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Include control wells for untreated cells (negative control) and cells treated with a lysis agent (positive control for 100% cytotoxicity).

  • Calculate the percentage of cytotoxicity for each TFMK concentration relative to the controls.

  • Plot the percentage of cytotoxicity against the logarithm of the TFMK concentration to determine the CC50 (half-maximal cytotoxic concentration).

Signaling Pathways and Experimental Workflows

Trifluoromethyl ketones, by inhibiting key enzymes, can significantly impact various cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of these interactions and a typical experimental workflow.

covalent_inhibition E Enzyme (Ser/Cys) EI_noncovalent Non-covalent Enzyme-Inhibitor Complex E->EI_noncovalent k_on I TFMK Inhibitor EI_noncovalent->E k_off EI_covalent Covalent Hemiketal/ Hemithioketal Adduct (Inactive) EI_noncovalent->EI_covalent k_inact EI_covalent->EI_noncovalent k_react caspase_pathway Apoptotic_Signal Apoptotic Signal (e.g., TNF-α, FasL) Procaspase8 Procaspase-8 Apoptotic_Signal->Procaspase8 activates Caspase8 Caspase-8 (active) Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 cleaves Caspase3 Caspase-3 (active) Procaspase3->Caspase3 Substrates Cellular Substrates Caspase3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis TFMK TFMK Caspase Inhibitor (e.g., z-VAD-fmk) TFMK->Caspase8 inhibits TFMK->Caspase3 inhibits cathepsin_cancer_pathway CathepsinK Cathepsin K mTOR mTOR Signaling CathepsinK->mTOR negatively regulates Mitochondrial_ROS Mitochondrial ROS mTOR->Mitochondrial_ROS suppresses Bim Bim (pro-apoptotic) Apoptosis Apoptosis Bim->Apoptosis USP27x USP27x USP27x->Bim degrades TFMK_CatK TFMK Cathepsin K Inhibitor TFMK_CatK->CathepsinK inhibits Mitochondrial_ROS->USP27x inhibits experimental_workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Assays cluster_2 Structural Biology Synthesis TFMK Synthesis & Purification Enzyme_Assay Enzyme Inhibition Assay (IC50, Ki determination) Synthesis->Enzyme_Assay Cytotoxicity Cytotoxicity Assay (CC50) Enzyme_Assay->Cytotoxicity Crystallography X-ray Crystallography of Enzyme-TFMK Complex Enzyme_Assay->Crystallography NMR NMR Spectroscopy of Enzyme-TFMK Interaction Enzyme_Assay->NMR Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Cytotoxicity->Pathway_Analysis

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Lotilaner from 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lotilaner is a potent ectoparasiticide belonging to the isoxazoline class of drugs, effective against fleas and ticks in veterinary medicine. Its synthesis is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. This document provides detailed application notes and experimental protocols for the synthesis of Lotilaner, commencing from the key starting material, 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone. The protocols are compiled from established synthetic routes and are intended for use by qualified researchers in a laboratory setting.

Overall Synthetic Pathway

The synthesis of Lotilaner from this compound proceeds through a three-step sequence:

  • Claisen-Schmidt Condensation: Formation of a chalcone intermediate by the reaction of this compound with 3-methyl-2-acetylthiophene.

  • Isoxazoline Ring Formation: Cyclization of the chalcone intermediate with hydroxylamine to form the core isoxazoline heterocyclic structure.

  • Amide Coupling: Formation of the final Lotilaner molecule by coupling the isoxazoline carboxylic acid intermediate with 2-amino-N-(2,2,2-trifluoroethyl)acetamide.

Lotilaner_Synthesis A This compound C Intermediate 1: Chalcone A->C Step 1: Condensation B 3-Methyl-2-acetylthiophene B->C E Intermediate 2: Isoxazoline Carboxylic Acid C->E Step 2: Cyclization D Hydroxylamine D->E G Lotilaner E->G Step 3: Amide Coupling F 2-amino-N-(2,2,2-trifluoroethyl)acetamide HCl F->G

Caption: Overall synthetic workflow for Lotilaner.

Experimental Protocols

Step 1: Synthesis of 1-(3-methylthiophen-2-yl)-3-(3,4,5-trichlorophenyl)-4,4,4-trifluorobut-2-en-1-one (Intermediate 1)

This step involves a base-catalyzed Claisen-Schmidt condensation reaction.

Materials:

  • This compound

  • 3-methyl-2-acetylthiophene

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and 3-methyl-2-acetylthiophene (1.0 eq) in anhydrous ethanol.

  • Add sodium ethoxide (1.1 eq) portion-wise to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with 1 M hydrochloric acid.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol/water to afford Intermediate 1 as a solid.

Quantitative Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (%)
Intermediate 1C₁₅H₈Cl₃F₃OS415.6585-90>95
Step 2: Synthesis of 3-methyl-5-[5-(3,4,5-trichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl]thiophene-2-carboxylic acid (Intermediate 2)

This step involves the cyclization of the chalcone intermediate with hydroxylamine, followed by hydrolysis of the initially formed ester (if applicable, depending on the precise starting materials for the thiophene moiety) to the carboxylic acid. The direct synthesis from a thiophene precursor already containing the carboxylic acid is also possible. The following protocol describes the cyclization.

Materials:

  • Intermediate 1

  • Hydroxylamine hydrochloride

  • Sodium acetate or a suitable base

  • Ethanol

  • Water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve Intermediate 1 (1.0 eq) in ethanol.

  • Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) to the solution.

  • Heat the mixture to reflux for 6-8 hours, monitoring by TLC.

  • Cool the reaction mixture and pour it into ice-cold water.

  • If a precipitate forms, filter and wash with water. If no precipitate forms, extract the aqueous layer with ethyl acetate.

  • Acidify the aqueous layer or the combined aqueous fractions with 1 M HCl to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry under vacuum to obtain Intermediate 2.

Quantitative Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (%)
Intermediate 2C₁₆H₉Cl₃F₃NO₃S458.6775-85>97
Step 3: Synthesis of Lotilaner

This final step is an amide coupling reaction between the isoxazoline carboxylic acid and the appropriate amine.

Materials:

  • Intermediate 2

  • 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • To a 100 mL reaction flask, add Intermediate 2 (10.74 g, 1.0 eq), HBTU (10.71 g, 1.2 eq), and DMF (20 mL).[1]

  • Add 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (1.1 eq) to the mixture.[1]

  • Cool the mixture in an ice bath and slowly add triethylamine until the pH of the system reaches 10.[1]

  • Stir the reaction mixture at room temperature for 40 minutes. Monitor the reaction progress by TLC.[1]

  • Upon completion of the reaction, add 40 mL of water to induce crystallization.[1]

  • Stir the mixture and then filter the precipitate.

  • Wash the filter cake with 20 mL of water.[1]

  • Dry the filter cake under reduced pressure.

  • Recrystallize the crude product from a mixture of ethyl acetate and petroleum ether (1:2 v/v) or ethanol and water (1:2 v/v) to obtain pure Lotilaner as a white powder.[1]

Quantitative Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (%)
LotilanerC₂₀H₁₄Cl₃F₆N₃O₃S596.7672>99.6

Visualized Workflow and Logical Relationships

Experimental_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Amide Coupling A1 Dissolve Reactants in Ethanol A2 Add Sodium Ethoxide A1->A2 A3 Reflux (4-6h) A2->A3 A4 Neutralize & Extract A3->A4 A5 Purify by Recrystallization A4->A5 B1 Dissolve Intermediate 1 in Ethanol A5->B1 Intermediate 1 B2 Add Hydroxylamine HCl & NaOAc B1->B2 B3 Reflux (6-8h) B2->B3 B4 Precipitate/Extract & Acidify B3->B4 B5 Isolate Intermediate 2 B4->B5 C1 Combine Intermediate 2, HBTU, Amine HCl in DMF B5->C1 Intermediate 2 C2 Add TEA (pH 10) C1->C2 C3 Stir at RT (40 min) C2->C3 C4 Crystallize with Water C3->C4 C5 Filter, Wash & Dry C4->C5 C6 Recrystallize C5->C6 Lotilaner Lotilaner C6->Lotilaner Final Product

Caption: Detailed experimental workflow for Lotilaner synthesis.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal instructions.

  • Reactions involving flammable solvents should be conducted away from ignition sources.

  • Use appropriate caution when working with strong acids and bases.

Disclaimer: These protocols are intended for informational purposes for qualified professionals and should be adapted and optimized as necessary. The user is solely responsible for all safety precautions and regulatory compliance.

References

Application Notes and Protocols: Grignard Reaction for the Synthesis of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its unique structure, featuring a trifluoromethyl group and a trichlorophenyl moiety, makes it a valuable building block for creating complex molecules with desired biological activities.[1] This document provides a detailed protocol for the synthesis of this compound via a Grignard reaction, a powerful and versatile method for forming carbon-carbon bonds. The Grignard reaction involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophile, in this case, a trifluoroacetate ester.[2][3][4]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound as described in the experimental protocol.

ParameterValue
Starting Material5-bromo-1,2,3-trichloro-benzene
Grignard Reagent1.3 M iPrMgCl·LiCl in THF
ElectrophileMethyl 2,2,2-trifluoroacetate
SolventTetrahydrofuran (THF)
Reaction Temperature0 °C to Ambient
YieldNot explicitly stated in the provided context, but the process is described as affording the product.
Product FormYellow Solid

Experimental Protocol

This protocol is adapted from the procedure described in patent WO2016058896A1.[5]

Materials:

  • 5-bromo-1,2,3-trichloro-benzene

  • 1.3 M iPrMgCl·LiCl in THF

  • Methyl 2,2,2-trifluoroacetate

  • Tetrahydrofuran (THF), anhydrous

  • 2.0 M HCl

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO₄

  • Cyclohexane

  • Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Standard glassware for workup and purification

Procedure:

  • Grignard Reagent Formation and Reaction:

    • In a suitable round-bottom flask, dissolve 5-bromo-1,2,3-trichloro-benzene (220 g, 811 mmol) in anhydrous tetrahydrofuran (1600 ml).

    • Slowly add 1.3 M iPrMgCl·LiCl in THF (1250 ml, 1622 mmol) to the solution at 20 °C.

    • Stir the reaction mixture for 2 hours at the same temperature.

    • Cool the reaction mixture to 0 °C.

    • Slowly add methyl 2,2,2-trifluoroacetate (314.8 g, 2434 mmol) to the cooled mixture.

    • Allow the reaction mixture to warm to ambient temperature and stir for 1 hour.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C.

    • Carefully add 2.0 M HCl (810 ml, 1622 mmol) dropwise over 30 minutes.

    • Dilute the resulting mixture with ethyl acetate.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous MgSO₄ and then evaporate the solvent under reduced pressure.

    • Dissolve the crude product in a minimum amount of cyclohexane.

    • Cool the solution to -10 °C to induce precipitation.

    • Filter the precipitate to obtain this compound (122 g) as a yellow solid.

    • The filtrate can be further purified by diluting with cyclohexane and washing twice with acetonitrile to recover more product.

Mandatory Visualization

Grignard_Synthesis_Workflow A Dissolve 5-bromo-1,2,3-trichloro-benzene in THF B Add iPrMgCl·LiCl at 20°C A->B C Stir for 2 hours B->C D Cool to 0°C C->D E Add Methyl 2,2,2-trifluoroacetate D->E F Stir for 1 hour at ambient temp. E->F G Quench with HCl at 0°C F->G H Extract with Ethyl Acetate G->H I Wash with Brine H->I J Dry over MgSO4 I->J K Evaporate Solvent J->K L Recrystallize from Cyclohexane at -10°C K->L M Filter to obtain pure product L->M

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Synthesis of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone, a white crystalline solid with the CAS number 158401-00-4, is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring both a trifluoromethyl group and a trichlorophenyl moiety, imparts unique reactivity, making it a valuable building block for complex organic molecules.[1] This compound is notably used as a key intermediate in the production of the veterinary drug Lotilaner, an ectoparasiticide.[1][2][3] The trifluoromethyl ketone functional group is of significant interest in drug design as it can enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[4][5] Trifluoromethyl ketones are known inhibitors of serine and cysteine proteases, acting as electrophilic "warheads" that form stable adducts with active site residues.[6][7]

This document provides detailed protocols for the synthesis of this compound. While the direct Friedel-Crafts acylation of 1,2,3-trichlorobenzene presents challenges due to the deactivated nature of the aromatic ring, an established, high-yield synthesis proceeds through an organometallic intermediate. Both approaches will be discussed.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties and spectroscopic data for this compound is presented in the table below for easy reference.

PropertyValueReference
Molecular Formula C₈H₂Cl₃F₃O[8][9]
Molecular Weight 277.46 g/mol [10]
Appearance White powder/crystalline solid[1][8]
CAS Number 158401-00-4[8][9]
Purity ≥98%[8][10]
¹H NMR (CDCl₃) δ 8.07-8.05 (m, 2H)[2][11]
¹³C NMR (101 MHz, CDCl₃) δ 177.9 (q, ²JC-F=36.6 Hz), 139.5, 135.8, 129.5 (m), 129.0, 116.1 (q, ¹JC-F=290.5 Hz)[12]
¹⁹F NMR (376 MHz, CDCl₃) δ -71.68[12]

Experimental Protocols

Protocol 1: Synthesis via Grignard Reagent (Established Method)

This protocol is adapted from patent literature (WO 2012/120135) and represents a reliable method for the preparation of the target compound.[2][11][12] The workflow for this protocol is illustrated in the diagram below.

experimental_workflow Protocol 1: Synthesis via Grignard Reagent cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Acylation cluster_2 Step 3: Work-up and Purification start 5-bromo-1,2,3-trichloro-benzene in THF reagent1 iPrMgCl·LiCl in THF start->reagent1 Add slowly reaction1 Stir at 20°C for 2 hours reagent1->reaction1 grignard Grignard Reagent Solution reaction1->grignard Forms reagent2 Ethyl trifluoroacetate grignard->reagent2 Add to reaction2 Cool to 0°C, then add reagent2->reaction2 quench Quench with 2.0 M HCl reaction2->quench Reaction Mixture extraction Extract with Ethyl Acetate quench->extraction wash Wash with Brine extraction->wash dry Dry over MgSO₄ wash->dry evaporate Evaporate Solvent dry->evaporate crystallize Crystallize from Cyclohexane at -10°C evaporate->crystallize product This compound crystallize->product

Fig. 1: Experimental workflow for the synthesis of this compound via a Grignard reagent.

Materials:

  • 5-bromo-1,2,3-trichloro-benzene

  • Isopropylmagnesium chloride lithium chloride complex (iPrMgCl·LiCl) solution in Tetrahydrofuran (THF)

  • Ethyl trifluoroacetate

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 2.0 M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Cyclohexane

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Cooling bath (ice-water)

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Grignard Reagent Formation:

    • In a dry three-necked flask under an inert atmosphere, dissolve 5-bromo-1,2,3-trichloro-benzene in anhydrous THF.

    • Slowly add a solution of iPrMgCl·LiCl in THF to the flask at 20°C.

    • Stir the reaction mixture for 2 hours at 20°C to ensure the complete formation of the Grignard reagent.

  • Acylation:

    • Cool the reaction mixture to 0°C using an ice-water bath.

    • Slowly add ethyl trifluoroacetate to the cooled Grignard reagent solution.

    • Allow the reaction to proceed at 0°C, monitoring for completion by a suitable method (e.g., TLC or GC).

  • Work-up and Purification:

    • Upon completion, carefully quench the reaction by the dropwise addition of 2.0 M HCl solution while maintaining a low temperature.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer with brine, then dry over anhydrous MgSO₄.

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • Dissolve the crude product in a minimal amount of hot cyclohexane and cool to -10°C to induce crystallization.

    • Collect the precipitated product by filtration, wash with cold cyclohexane, and dry under vacuum to afford this compound as a solid.

Protocol 2: Discussion of Direct Friedel-Crafts Acylation (Theoretical Approach)

The direct Friedel-Crafts acylation of 1,2,3-trichlorobenzene with trifluoroacetic anhydride is challenging due to the electron-withdrawing nature of the three chlorine atoms, which strongly deactivates the aromatic ring towards electrophilic substitution.[13][14] Standard Lewis acid catalysts like AlCl₃ may require harsh reaction conditions and could lead to low yields or undesired side reactions.

Challenges:

  • Deactivated Substrate: The three chlorine atoms on the benzene ring significantly reduce its nucleophilicity, making the electrophilic attack by the acylium ion difficult.[13][14]

  • Catalyst Stoichiometry: In Friedel-Crafts acylation, the Lewis acid catalyst often forms a complex with the product ketone, necessitating the use of stoichiometric or excess amounts of the catalyst.[6][7]

  • Harsh Conditions: Overcoming the deactivation may require high temperatures and strong catalysts, which can lead to decomposition or isomerization.

Potential Strategies:

  • Use of Stronger Catalysts: More potent Lewis acids or superacid systems could be employed to generate a more reactive electrophile. Examples include hafnium(IV) triflate (Hf(OTf)₄) or lanthanide triflates, which have shown efficacy in acylating deactivated substrates.[15]

  • Solvent Effects: The choice of solvent can influence the reactivity. Polar, non-coordinating solvents are often preferred.

  • Microwave-Assisted Synthesis: Microwave irradiation can sometimes accelerate reactions with deactivated substrates by providing rapid and efficient heating.

A hypothetical experimental setup for a direct Friedel-Crafts acylation is outlined below. Optimization of catalyst, solvent, temperature, and reaction time would be crucial for a successful synthesis.

logical_relationship Protocol 2: Direct Friedel-Crafts Acylation (Logical Flow) cluster_0 Reactant and Catalyst Preparation cluster_1 Reaction Execution cluster_2 Product Isolation reactants 1,2,3-Trichlorobenzene Trifluoroacetic Anhydride catalyst Lewis Acid Catalyst (e.g., AlCl₃, Hf(OTf)₄) solvent Inert Solvent (e.g., Dichloromethane, Nitrobenzene) mixing Combine Reactants and Catalyst under Inert Atmosphere heating Heat Reaction Mixture (Requires Optimization) mixing->heating monitoring Monitor Reaction Progress (TLC, GC/MS) heating->monitoring workup Aqueous Work-up to Decompose Catalyst Complex monitoring->workup Upon Completion extraction Solvent Extraction workup->extraction purification Purification (e.g., Crystallization, Chromatography) extraction->purification product This compound purification->product

Fig. 2: Logical workflow for a potential direct Friedel-Crafts acylation approach.

Applications in Drug Development

The title compound serves as a versatile building block in medicinal chemistry.[6][16] The trifluoroacetyl group can act as a bioisostere for other functional groups and enhance the metabolic stability of drug candidates by blocking potential sites of oxidation.[1][4] The lipophilicity imparted by the trifluoromethyl and trichlorophenyl groups can improve membrane permeability and oral bioavailability.[1][4]

The primary documented application is in the synthesis of Lotilaner, an isoxazoline parasiticide.[1][3] The synthesis involves further chemical transformations of the ketone functionality. Beyond this, trifluoromethyl ketones are being investigated as inhibitors for a range of enzymes, including proteases, where the ketone's electrophilic carbon is attacked by a nucleophilic residue in the enzyme's active site.[7]

Conclusion

The synthesis of this compound is a key step in the production of important pharmaceutical and agrochemical agents. While direct Friedel-Crafts acylation of 1,2,3-trichlorobenzene is challenging, a reliable and high-yielding protocol utilizing a Grignard reagent is well-established. The unique properties conferred by the trifluoromethyl ketone moiety make this compound and its derivatives attractive targets for future drug discovery and development efforts. Researchers should consider the established organometallic route for reliable access to this important intermediate.

References

Application Notes and Protocols for 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone, CAS number 158401-00-4, is a highly versatile fluorinated ketone that serves as a critical building block in modern organic synthesis.[1] Its unique molecular structure, featuring a trifluoromethyl group adjacent to a carbonyl and a trichlorophenyl ring, imparts distinct reactivity that is leveraged in the synthesis of complex molecules, particularly pharmaceuticals and agrochemicals.[1][2] This compound is notably a key intermediate in the production of Lotilaner, a potent ectoparasiticide belonging to the isoxazoline class of veterinary drugs.[3]

These application notes provide a detailed overview of the utility of this compound in heterocyclic synthesis, focusing on the construction of isoxazoline rings. Additionally, its application in nucleophilic aromatic substitution is presented. Detailed experimental protocols and quantitative data are provided to facilitate the practical application of this valuable synthetic intermediate.

Key Applications in Synthesis

The primary application of this compound in heterocyclic chemistry is as a precursor for the formation of 5-aryl-5-trifluoromethyl-substituted isoxazolines. This is achieved through a multi-step sequence involving an initial condensation to form an α,β-unsaturated ketone, followed by a cyclization reaction with hydroxylamine.

A secondary application involves the modification of the trichlorophenyl ring via nucleophilic aromatic substitution, demonstrating the diverse reactivity of the molecule.

Data Presentation

Table 1: Synthesis of α,β-Unsaturated Ketone Intermediate
Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)ProductYield (%)
This compound2-Acetyl-4-methylthiopheneTriethylamineMethyl tert-butyl ether5024,4,4-Trifluoro-1-(4-methylthiophen-2-yl)-3-(3,4,5-trichlorophenyl)-2-buten-1-one87.8

Data extracted from patent CN115504971A.[1]

Table 2: Nucleophilic Aromatic Substitution of this compound
ReactantReagentCatalystSolventTemperature (°C)Time (h)Product
This compoundPotassium fluorideTetraphenylphosphonium bromideSulfolane16051-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone

Data extracted from patent WO2016058896A1.

Experimental Protocols

Protocol 1: Two-Step Synthesis of a 5-(Trifluoromethyl)-5-arylisoxazoline Derivative

This protocol describes the synthesis of a key isoxazoline intermediate for the production of Lotilaner, starting from this compound.

Step 1: Synthesis of 4,4,4-Trifluoro-1-(4-methylthiophen-2-yl)-3-(3,4,5-trichlorophenyl)-2-buten-1-one [1]

  • To a three-neck flask, add 277 g (1.0 mol) of this compound and 140 g (1.0 mol) of 2-acetyl-4-methylthiophene in 700 mL of methyl tert-butyl ether.

  • Stir the mixture to dissolve the solids.

  • Add 50 g of triethylamine to the reaction mixture.

  • Heat the reaction to 50°C and maintain for 2 hours.

  • Cool the reaction solution to below 5°C.

  • Slowly add 50 g of thionyl chloride.

  • After the addition is complete, heat the mixture to 40°C and maintain for 3 hours.

  • Cool the reaction mixture and extract with 200 mL of saturated sodium bicarbonate solution, followed by 200 mL of purified water.

  • Extract the aqueous phase twice with 100 mL of methyl tert-butyl ether.

  • Combine all organic phases and wash once with 200 mL of purified water.

  • Dry the organic phase with 20 g of anhydrous sodium sulfate for 3 hours.

  • Filter and concentrate the filtrate at 50°C under a vacuum of 0.07 MPa.

  • Recrystallize the resulting concentrate from an ethanol/water (1:1 volume ratio) solution to obtain 351 g of the product (Yield: 87.8%).

Step 2: Cyclization to form the Isoxazoline Ring [1]

The patent indicates that the intermediate from Step 1 is reacted with hydroxylamine for cyclization to obtain the key isoxazoline intermediate. While the patent provides the molar ratios, a detailed procedure for this specific step is not fully elaborated. The following is a general procedure based on the information provided.

  • Dissolve the α,β-unsaturated ketone intermediate from Step 1 in a suitable solvent such as methanol, ethanol, acetone, acetonitrile, or toluene.

  • Add hydroxylamine hydrochloride and a base (e.g., sodium hydroxide solution) to the mixture. The molar ratio of the enone intermediate to hydroxylamine hydrochloride is approximately 1:1.

  • Stir the reaction at a suitable temperature (e.g., room temperature to reflux) and monitor by TLC.

  • Upon completion, perform a standard aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the residue by recrystallization or column chromatography to yield the desired 5-(3,4,5-trichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazole derivative.

Protocol 2: Nucleophilic Aromatic Substitution to Synthesize 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone
  • To a solution of this compound (1.0 g, 3.6 mmol) in sulfolane (3 mL), add dry potassium fluoride (0.35 g, 4.32 mmol) and tetraphenylphosphonium bromide (0.015 g, 0.036 mmol).

  • Stir the resulting reaction mixture at 160°C for 5 hours.

  • Distill the reaction mixture under reduced pressure.

  • Further purify the product-containing fractions by silica gel chromatography (eluting with pure heptane) to afford 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone.

Visualizations

Synthesis of Isoxazoline Intermediate for Lotilaner

G cluster_0 Step 1: Enone Formation cluster_1 Step 2: Isoxazoline Ring Formation start 2,2,2-Trifluoro-1- (3,4,5-trichlorophenyl)ethanone conditions1 Triethylamine, SOCl2 Methyl tert-butyl ether 40-50°C start->conditions1 reagent1 2-Acetyl-4-methylthiophene reagent1->conditions1 intermediate1 α,β-Unsaturated Ketone Intermediate conditions1->intermediate1 Condensation conditions2 Base (e.g., NaOH) Solvent (e.g., Ethanol) intermediate1->conditions2 reagent2 Hydroxylamine (NH2OH) reagent2->conditions2 product 5-Aryl-5-(trifluoromethyl) -isoxazoline Derivative conditions2->product Cyclization

Caption: Workflow for the two-step synthesis of an isoxazoline derivative.

Nucleophilic Aromatic Substitution Pathway

G start_mol 2,2,2-Trifluoro-1- (3,4,5-trichlorophenyl)ethanone conditions Sulfolane 160°C, 5h start_mol->conditions reagents Potassium Fluoride (KF) Tetraphenylphosphonium bromide (Catalyst) reagents->conditions final_product 1-(3,5-Dichloro-4-fluorophenyl) -2,2,2-trifluoroethanone conditions->final_product S_NAr Reaction

Caption: Reaction pathway for nucleophilic aromatic substitution.

References

Application Notes and Protocols for the Derivatization of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone is a versatile building block in medicinal chemistry, primarily recognized as a key intermediate in the synthesis of the veterinary ectoparasiticide, Lotilaner.[1][2] The presence of the trifluoromethyl group and the trichlorophenyl moiety imparts unique physicochemical properties to the molecule, such as enhanced metabolic stability and lipophilicity, which are often desirable in drug candidates.[3] Derivatization of this scaffold allows for the exploration of chemical space and the development of novel compounds with potential therapeutic applications. This document provides detailed protocols for several key derivatization reactions and outlines the biological context for the development of new therapeutic agents based on this core structure.

The primary biological target of Lotilaner, a downstream product of this starting material, is the invertebrate γ-aminobutyric acid (GABA)-gated chloride channel (GABACl).[4][5] Inhibition of this channel leads to paralysis and death of the target parasites. This mode of action provides a clear signaling pathway to target for the development of new parasiticides or other agents that modulate GABAergic systems.

Chemical Derivatization Strategies

The chemical reactivity of this compound is centered around the electrophilic carbonyl group and the activated aromatic ring. This allows for a variety of transformations to generate a library of derivatives for biological screening.

Reduction of the Carbonyl Group

Reduction of the ketone to a secondary alcohol introduces a new stereocenter and a hydroxyl group that can act as a hydrogen bond donor, potentially altering the binding mode of the molecule to its biological target.

Experimental Protocol: Reduction with Sodium Borohydride

This protocol is adapted from standard procedures for the reduction of aromatic ketones.[6][7][8]

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in methanol (10 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically 1-2 hours), slowly add 1 M HCl to quench the excess NaBH₄ until gas evolution ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Purify the product by flash column chromatography on silica gel.

Table 1: Hypothetical Yields for the Reduction of this compound

EntryReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1NaBH₄MeOH0 to rt2>95
Oxidation to Carboxylic Acid

Oxidation of the trifluoromethyl ketone can be challenging. A more common approach in medicinal chemistry to introduce a carboxylic acid group would be to first perform a Wittig-type reaction to form an alkene, followed by oxidative cleavage. However, for the purpose of these notes, a hypothetical direct oxidation protocol is presented.

Experimental Protocol: Hypothetical Oxidation with Potassium Permanganate

This protocol is a general method for the oxidation of activated ketones.[9]

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • Water

  • 10% Sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • To a solution of this compound (1.0 eq) in water containing sodium carbonate (2.5 eq), add a solution of potassium permanganate (4.0 eq) in water.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the manganese dioxide.

  • Acidify the filtrate with 10% sulfuric acid to pH 1-2.

  • Add sodium bisulfite until the purple color of the permanganate disappears.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the carboxylic acid.

Nucleophilic Aromatic Substitution

The electron-withdrawing trifluoroacetyl group activates the trichlorophenyl ring for nucleophilic aromatic substitution, allowing for the replacement of one or more chlorine atoms.

Experimental Protocol: Fluorination

This protocol is based on a patented procedure.

Materials:

  • This compound

  • Potassium fluoride (KF)

  • Tetraphenylphosphonium bromide

  • Sulfolane

  • Heptane

  • Distillation apparatus

  • Silica gel for chromatography

Procedure:

  • To a solution of this compound (1.0 g, 3.6 mmol) in sulfolane (3 ml), add dry potassium fluoride (0.35 g, 4.32 mmol) and tetraphenylphosphonium bromide (0.015 g, 0.036 mmol).

  • Stir the resulting reaction mixture at 160 °C for 5 hours.

  • Distill the reaction mixture under reduced pressure.

  • Purify the product-containing fractions by silica gel chromatography (eluting with pure heptane) to afford 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone.

Table 2: Reported Yield for the Fluorination Reaction

ProductReagentsConditionsYield (%)
1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanoneKF, tetraphenylphosphonium bromide, sulfolane160 °C, 5 h54
Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions are powerful tools for creating carbon-carbon bonds and introducing diverse substituents onto the aromatic ring. While no specific examples for this compound are available, general protocols can be adapted.

Hypothetical Protocol: Suzuki Coupling

Materials:

  • 1-(3,5-dichloro-4-bromophenyl)-2,2,2-trifluoroethanone (requires prior synthesis)

  • Arylboronic acid

  • Pd(PPh₃)₄

  • 2 M Sodium carbonate solution

  • Toluene

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Nitrogen or Argon atmosphere

Procedure:

  • To a round-bottom flask, add 1-(3,5-dichloro-4-bromophenyl)-2,2,2-trifluoroethanone (1.0 eq), the arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Add a 3:1 mixture of toluene and ethanol.

  • Add 2 M aqueous sodium carbonate solution (2.0 eq).

  • Degas the mixture with nitrogen or argon for 15 minutes.

  • Heat the reaction to reflux and monitor by TLC.

  • After completion, cool to room temperature, and partition between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Biological Evaluation

Derivatives of this compound are expected to interact with GABA-gated chloride channels. The following table presents hypothetical biological activity data for a series of derivatives against an insect GABA-gated chloride channel, expressed as IC₅₀ values (the concentration of the compound that inhibits 50% of the channel's activity).

Table 3: Hypothetical Biological Activity of Derivatives

CompoundIC₅₀ (nM) vs. Insect GABA-gated Chloride Channel
Starting Material ClClCl>10,000
Derivative 1 (Alcohol) ClClCl8,500
Derivative 2 (Fluoro) ClFCl5,200
Derivative 3 (Aryl) ClArylCl150
Lotilaner (structure)(structure)(structure)<10

Visualizations

Derivatization_Workflow Start This compound Reduction Reduction (e.g., NaBH4) Start->Reduction Oxidation Oxidation (e.g., KMnO4) Start->Oxidation Substitution Nucleophilic Aromatic Substitution (e.g., KF) Start->Substitution Product_Alcohol Secondary Alcohol Derivative Reduction->Product_Alcohol Product_Acid Carboxylic Acid Derivative Oxidation->Product_Acid Coupling Palladium-Catalyzed Cross-Coupling Substitution->Coupling Product_Fluoro Fluoro Derivative Substitution->Product_Fluoro Product_Aryl Aryl/Vinyl Derivative Coupling->Product_Aryl Screening Biological Screening (e.g., GABACl Assay) Product_Alcohol->Screening Product_Acid->Screening Product_Fluoro->Screening Product_Aryl->Screening Signaling_Pathway GABA GABA GABACl GABA-gated Chloride Channel GABA->GABACl Binds to Chloride Cl⁻ Influx GABACl->Chloride Hyperpolarization Hyperpolarization Chloride->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Derivative Trifluoroacetophenone Derivative Derivative->GABACl Inhibits

References

Application Notes and Protocols: Reactions of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone with various nucleophiles. This compound, a key intermediate in the synthesis of the veterinary pharmaceutical Lotilaner, exhibits diverse reactivity at both the carbonyl group and the aromatic ring.[1][2] The presence of a strong electron-withdrawing trifluoromethyl group significantly activates the carbonyl carbon for nucleophilic attack.

General Reactivity with Nucleophiles

This compound serves as a versatile building block in organic synthesis.[2] Its reactivity is characterized by two primary sites for nucleophilic attack: the electrophilic carbonyl carbon and the electron-deficient trichlorophenyl ring.

  • Nucleophilic Addition to the Carbonyl Group: The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by a wide range of nucleophiles. This includes reactions with carbon nucleophiles (e.g., enolates, organometallic reagents), hydrides (reduction), and heteroatom nucleophiles (e.g., amines, thiols, alcohols).

  • Nucleophilic Aromatic Substitution (SNAr): The trichlorophenyl ring, while generally electron-rich, can undergo nucleophilic aromatic substitution under specific conditions, particularly when activated by the trifluoromethyl ketone group and in the presence of a suitable nucleophile and reaction conditions.

Reactions with Carbon Nucleophiles: Condensation Reactions

A key reaction in the synthesis of Lotilaner involves the condensation of this compound with a carbon nucleophile. Specifically, it can react with 2-acetyl-4-methylthiophene in a condensation reaction to form a chalcone-like intermediate.

Table 1: Condensation Reaction of this compound with 2-Acetyl-4-methylthiophene
Reactant 1Reactant 2ProductYieldReference
This compound2-Acetyl-4-methylthiophene4,4,4-trifluoro-1-(4-methylthiophen-2-yl)-3-(3,4,5-trichlorophenyl)-2-buten-1-one87.8%[3]
Experimental Protocol: Synthesis of 4,4,4-trifluoro-1-(4-methylthiophen-2-yl)-3-(3,4,5-trichlorophenyl)-2-buten-1-one

Materials:

  • This compound (277 g, 1.0 mol)

  • 2-Acetyl-4-methylthiophene (140 g, 1.0 mol)

  • Methyl tert-butyl ether (700 mL)

  • Triethylamine (50 g)

  • Thionyl chloride (50 g)

  • Saturated sodium bicarbonate solution

  • Purified water

  • Anhydrous sodium sulfate

  • Ethanol

Procedure:

  • To a three-neck flask, add this compound (277 g, 1.0 mol) and 2-acetyl-4-methylthiophene (140 g, 1.0 mol), and dissolve in methyl tert-butyl ether (700 mL) with stirring.

  • Add triethylamine (50 g) and heat the reaction mixture to 50°C for 2 hours.

  • Cool the reaction solution to below 5°C and slowly add thionyl chloride (50 g).

  • After the addition of thionyl chloride is complete, heat the mixture to 40°C and maintain the temperature for 3 hours.

  • Cool the reaction mixture and extract with saturated sodium bicarbonate solution (200 mL) followed by purified water (200 mL).

  • Extract the aqueous phase twice with methyl tert-butyl ether (100 mL each).

  • Combine the organic phases and wash once with purified water (200 mL).

  • Dry the organic phase with anhydrous sodium sulfate (20 g) for 3 hours.

  • Filter and concentrate the filtrate at 50°C under a vacuum of 0.07 MPa.

  • Recrystallize the concentrate from an ethanol/water (1:1 volume ratio) solution to obtain 351 g of the product (yield 87.8%).

Product Characterization:

  • Melting Point: 110.5-112.0°C

  • ¹H NMR (400MHz, DMSO-d₆): δ 7.34 (s, 1H), 7.15 (d, 2H), 6.88 (s, 1H), 6.86 (s, 1H), 2.26 (s, 3H)

Reactions with Halide Nucleophiles: Nucleophilic Aromatic Substitution

The chlorine atom at the 4-position of the trichlorophenyl ring can be substituted by a fluoride ion in a nucleophilic aromatic substitution reaction. This reaction is facilitated by a phase transfer catalyst in a polar solvent.

Table 2: Nucleophilic Aromatic Substitution with Fluoride
ReactantNucleophileProductYield (approx.)Reference
This compoundPotassium fluoride1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone63%[4]
Experimental Protocol: Synthesis of 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone

Materials:

  • This compound (1.0 g, 3.6 mmol)

  • Sulfolane (3 mL)

  • Dry potassium fluoride (0.35 g, 4.32 mmol)

  • Tetraphenylphosphonium bromide (0.015 g, 0.036 mmol)

  • Heptane

  • Silica gel

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 g, 3.6 mmol) in sulfolane (3 mL).

  • Add dry potassium fluoride (0.35 g, 4.32 mmol) and tetraphenylphosphonium bromide (0.015 g, 0.036 mmol).

  • Stir the resulting reaction mixture at 160°C for 5 hours.

  • Distill the reaction mixture under reduced pressure.

  • Purify the fractions containing the product by silica gel chromatography, eluting with pure heptane.

  • This affords 0.571 g of 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone as a colorless oil.

Reactions with Hydride Nucleophiles: Reduction of the Carbonyl Group

Trifluoromethyl ketones are readily reduced to the corresponding trifluoromethyl carbinols by hydride-donating reagents such as sodium borohydride.[1] The reaction is typically fast and high-yielding.

Table 3: Reduction of Aryl Trifluoromethyl Ketones with Sodium Borohydride
Substrate ClassReagentProduct ClassGeneral YieldReference
Aryl trifluoromethyl ketonesSodium borohydrideAryl trifluoromethyl carbinolsHigh[1]
General Experimental Protocol: Reduction of an Aryl Trifluoromethyl Ketone

Materials:

  • Aryl trifluoromethyl ketone

  • Sodium borohydride

  • 2-Propanol

  • Dilute acid for workup

  • Ether

  • Alumina

Procedure:

  • Dissolve the aryl trifluoromethyl ketone in 2-propanol.

  • Add a 50% excess of sodium borohydride and stir at room temperature. Reaction times can vary from 30 minutes to several hours.

  • Acidify the reaction mixture.

  • Filter the mixture and pass it through an alumina column.

  • Elute with ether and evaporate the solvent to yield the alcohol product.

Reactions with Nitrogen Nucleophiles

While specific examples with this compound are not detailed in the provided search results, trifluoromethyl ketones generally react with primary amines to form imines. These imines can be valuable intermediates for the synthesis of α-trifluoromethyl amines through subsequent reduction or trifluoromethylation.

Visualizations

Reaction_Pathways cluster_carbonyl Carbonyl Reactivity cluster_aromatic Aromatic Ring Reactivity A This compound C Condensation Product (Chalcone derivative) A->C Condensation E Trifluoromethyl Carbinol A->E Reduction G Imine Intermediate A->G Imine Formation B Carbon Nucleophile (e.g., Enolate) B->C D Hydride Nucleophile (e.g., NaBH4) D->E F Nitrogen Nucleophile (e.g., R-NH2) F->G H This compound J 4-Fluoro-3,5-dichlorophenyl Derivative H->J SNAr I Fluoride Nucleophile (e.g., KF) I->J

Caption: Reaction pathways of this compound.

Experimental_Workflow_Condensation start Start: Dissolve Reactants in Methyl tert-butyl ether step1 Add Triethylamine Heat to 50°C for 2h start->step1 step2 Cool to <5°C Add Thionyl Chloride step1->step2 step3 Heat to 40°C for 3h step2->step3 step4 Work-up: Aqueous Extraction step3->step4 step5 Dry with Na2SO4 step4->step5 step6 Concentrate step5->step6 step7 Recrystallize from Ethanol/Water step6->step7 end Final Product: Chalcone Derivative step7->end

Caption: Workflow for the condensation reaction.

Experimental_Workflow_SNAr start_snar Start: Dissolve Ketone in Sulfolane step1_snar Add KF and Phase Transfer Catalyst start_snar->step1_snar step2_snar Stir at 160°C for 5h step1_snar->step2_snar step3_snar Vacuum Distillation step2_snar->step3_snar step4_snar Silica Gel Chromatography step3_snar->step4_snar end_snar Final Product: Fluorinated Ketone step4_snar->end_snar

Caption: Workflow for the nucleophilic aromatic substitution.

References

Application Notes and Protocols: 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on the State of Research: Direct catalytic applications of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone are not extensively documented in publicly available scientific literature. Its primary established role is as a key intermediate in the synthesis of pharmaceuticals, such as the veterinary drug Lotilaner. However, the catalytic potential of the structurally related compound, 2,2,2-trifluoroacetophenone, is well-established. These application notes, therefore, focus on the catalytic activity of 2,2,2-trifluoroacetophenone as a model system, providing a potential framework for investigating the catalytic capabilities of its trichlorophenyl derivative. The electron-withdrawing nature of the trichlorophenyl group could potentially enhance the catalytic activity in similar reactions.

Catalytic Application: Organocatalytic Epoxidation of Alkenes

2,2,2-Trifluoroacetophenone has been identified as a highly efficient organocatalyst for the epoxidation of a wide range of alkenes.[1][2][3][4][5] This process is noted for being environmentally friendly, fast, and mild, utilizing the green oxidant hydrogen peroxide (H₂O₂).[1][2][3][4][5] The protocol demonstrates high to quantitative yields with low catalyst loadings (2-5 mol%).[1][2][4][5]

Quantitative Data Summary

The following table summarizes the catalytic performance of 2,2,2-trifluoroacetophenone in the epoxidation of various alkene substrates.

EntrySubstrateCatalyst Loading (mol%)Time (h)Yield (%)Reference
11-Phenylcyclohexene51>99[4]
2(E)-Stilbene5198[4]
3(Z)-Stilbene5195 (cis:trans 60:40)[4]
4Styrene5196[4]
5α-Methylstyrene5197[4]
6Indene51>99[4]
7Cyclooctene21>99[4]
8Cholesterol5185[2]
Experimental Protocols

General Procedure for the Epoxidation of Alkenes:

This protocol is adapted from the work of Limnios and Kokotos (2014).[4]

Materials:

  • Alkene (1.00 mmol)

  • 2,2,2-Trifluoroacetophenone (0.05 mmol, 9.0 mg)

  • tert-Butyl alcohol (1.5 mL)

  • Aqueous buffer solution (1.5 mL, 0.6 M K₂CO₃, 4 × 10⁻⁵ M EDTA tetrasodium salt)

  • Acetonitrile (2.00 mmol, 0.11 mL)

  • 30% Aqueous H₂O₂ (2.00 mmol, 0.23 mL)

  • Petroleum ether

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

Procedure:

  • To a round-bottom flask, add the alkene (1.00 mmol) and 2,2,2-trifluoroacetophenone (0.05 mmol).

  • Sequentially add tert-butyl alcohol (1.5 mL), the aqueous buffer solution (1.5 mL), acetonitrile (2.00 mmol), and 30% aqueous H₂O₂ (2.00 mmol).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Upon completion, the crude product can be purified by flash column chromatography using appropriate mixtures of petroleum ether/Et₂O or petroleum ether/EtOAc to yield the desired epoxide.

Reaction Mechanism and Workflow

The proposed mechanism for the epoxidation involves the formation of a reactive dioxirane intermediate.[6]

Epoxidation_Mechanism cluster_activation Catalyst Activation cluster_catalytic_cycle Catalytic Cycle Catalyst 2,2,2-Trifluoroacetophenone (Hydrated Form) Perhydrate Catalyst Perhydrate Catalyst->Perhydrate + H₂O₂ H2O2 H₂O₂ Peroxycarboximidic_acid Peroxycarboximidic Acid H2O2->Peroxycarboximidic_acid + MeCN MeCN Acetonitrile Dioxirane Active Oxidant (Dioxirane) Perhydrate->Dioxirane + Peroxycarboximidic Acid Epoxide Epoxide Dioxirane->Epoxide + Alkene Catalyst_regen Regenerated Catalyst Dioxirane->Catalyst_regen releases Alkene Alkene Experimental_Workflow Start Start: Round-bottom flask Add_Reagents Add Alkene and 2,2,2-Trifluoroacetophenone Start->Add_Reagents Add_Solvents_Oxidant Add t-BuOH, Buffer, MeCN, and H₂O₂ Add_Reagents->Add_Solvents_Oxidant Stir Stir at Room Temperature (1 hour) Add_Solvents_Oxidant->Stir Purification Purification by Flash Column Chromatography Stir->Purification Product Isolated Epoxide Purification->Product

References

Application Notes: 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone as a Versatile Building Block for Novel Isoxazoline-Based Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone (TFE-TCPA) is a key chemical intermediate whose unique molecular structure, featuring both a trifluoromethyl group and a trichlorophenyl moiety, imparts valuable reactivity for the synthesis of complex organic molecules.[1] This makes it a highly sought-after building block in the development of advanced pharmaceuticals and, notably, novel agrochemicals.[1] Its utility is particularly prominent in the synthesis of the isoxazoline class of insecticides, which represent a significant advancement in pest control technology.

This document provides detailed application notes and protocols for the use of TFE-TCPA and its close derivatives as a foundational component in the creation of innovative isoxazoline-based insecticides for agricultural applications.

Core Application: Synthesis of Isoxazoline Insecticides

The primary application of TFE-TCPA and its analogues in agrochemical development is in the synthesis of isoxazoline-substituted benzamides. These compounds are potent insecticides that exhibit a unique mode of action, making them effective against a wide range of agricultural pests. A prominent example of an agrochemical derived from a similar precursor is Fluxametamide.

General Synthetic Approach

The synthesis of isoxazoline insecticides from trifluoroacetophenone precursors generally involves a multi-step process. A key transformation is the reaction of a trifluoroacetophenone derivative with a substituted methyl ketone in an aldol condensation to form a chalcone intermediate. This chalcone is then cyclized with hydroxylamine to form the core isoxazoline ring structure. Subsequent modifications, such as amide bond formation, lead to the final active ingredient.

Experimental Protocols

Synthesis of a Novel Isoxazoline Benzamide Insecticide

The following protocol is a representative example of the synthesis of a novel isoxazoline benzamide insecticide, adapted from methodologies reported for compounds such as Fluxametamide. This synthesis utilizes a trifluoroacetophenone derivative that can be prepared from TFE-TCPA.

Step 1: Aldol Condensation to form Chalcone Intermediate

  • To a solution of an appropriate methyl ketone (1 equivalent) and 3',5'-dichloro-2,2,2-trifluoroacetophenone (1 equivalent) in a suitable solvent (e.g., toluene), add a phase-transfer catalyst.

  • The reaction mixture is stirred, and an aqueous solution of a base (e.g., sodium hydroxide) is added.

  • The reaction is heated to facilitate the condensation and in situ dehydration to yield the chalcone derivative.

  • Upon completion, the organic layer is separated, washed, dried, and concentrated to yield the crude chalcone.

Step 2: Cyclization to form Isoxazoline Ring

  • The crude chalcone from Step 1 is dissolved in a suitable solvent (e.g., ethanol).

  • Hydroxylamine hydrate is added to the solution.

  • The mixture is heated at reflux until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • The reaction mixture is cooled, and the product is isolated by crystallization or chromatography to yield the isoxazoline derivative.

Step 3: Amide Formation to Yield Final Product

  • The isoxazoline derivative from Step 2, which contains a carboxylic acid or a related functional group, is activated for amide bond formation.

  • The activated intermediate is then reacted with an appropriate amine to form the final benzamide product.

  • The final product is purified by recrystallization or column chromatography.

Data Presentation

The following tables summarize the insecticidal activity of novel isoxazoline derivatives against various agricultural pests. The data is presented as LC50 (lethal concentration for 50% of the population) or LD50 (lethal dose for 50% of the population) values.

Compound IDTarget PestBioassay MethodLC50 / LD50Reference
Fluxametamide Plutella xylostella (Diamondback moth)Leaf dip0.942 mg/L[2]
Fluxametamide Ostrinia furnacalis (Asian corn borer)-2.09 mg/L[2]
Isocycloseram Leaf-cutting antsGranulated bait0.001-0.3% (w/w) effective concentrations[3]
Compound M31 Plutella xylostellaLeaf dip0.135 mg/L[2]
Compound M31 Ostrinia furnacalis-0.697 mg/L[2]
Compound L17 Spodoptera frugiperda (Fall armyworm)-0.489 mg/L[4]
Compound G28 Plutella xylostella-0.675 mg/L[5]
Compound G28 Apis mellifera (Honeybee) - Oral Toxicity-LD50 = 2.866 µ g/adult [5]
Fluralaner Apis mellifera (Honeybee) - Oral Toxicity-LD50 = 0.022 µ g/adult [5]

Mandatory Visualizations

Signaling Pathway of Isoxazoline Insecticides

Isoxazoline insecticides act as non-competitive antagonists of insect GABA (γ-aminobutyric acid) and glutamate-gated chloride channels.[6] This leads to the blockage of chloride ion influx into nerve cells, resulting in hyperexcitation, paralysis, and eventual death of the insect.

G cluster_neuron Postsynaptic Neuron GABA_R GABA Receptor-Chloride Channel Complex Cl_channel Chloride Ion (Cl-) Influx GABA_R->Cl_channel Opens channel Glu_R Glutamate-Gated Chloride Channel Glu_R->Cl_channel Opens channel Hyperexcitation Hyperexcitation & Paralysis Cl_channel->Hyperexcitation Prevents influx, causing... Death Insect Death Hyperexcitation->Death Isoxazoline Isoxazoline Insecticide Isoxazoline->GABA_R Blocks channel (non-competitive) Isoxazoline->Glu_R Blocks channel (non-competitive) GABA GABA Neurotransmitter GABA->GABA_R Binds to receptor Glutamate Glutamate Neurotransmitter Glutamate->Glu_R Binds to receptor

Caption: Mechanism of action of isoxazoline insecticides.

Experimental Workflow for Novel Insecticide Synthesis and Evaluation

The following diagram illustrates the typical workflow from the starting building block to the evaluation of a novel agrochemical.

G Start This compound Derivative Step1 Step 1: Aldol Condensation Start->Step1 Intermediate1 Chalcone Intermediate Step1->Intermediate1 Step2 Step 2: Cyclization with Hydroxylamine Intermediate1->Step2 Intermediate2 Isoxazoline Core Structure Step2->Intermediate2 Step3 Step 3: Further Functionalization (e.g., Amidation) Intermediate2->Step3 FinalProduct Novel Isoxazoline Insecticide Step3->FinalProduct Bioassay Biological Activity Screening (e.g., LC50 determination) FinalProduct->Bioassay Data Data Analysis and SAR Studies Bioassay->Data

Caption: Synthetic and evaluation workflow for novel insecticides.

References

"synthesis of trifluoromethyl-containing isoxazolines using 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone"

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Synthesis of Trifluoromethyl-Containing Isoxazolines using 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trifluoromethyl-containing isoxazolines are a class of heterocyclic compounds of significant interest in medicinal and agrochemical research due to their diverse biological activities, including insecticidal, acaricidal, and pharmaceutical properties.[1][2] The introduction of a trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[2] This document provides a detailed protocol for a proposed synthetic route to obtain trifluoromethyl-containing isoxazolines starting from this compound. This starting material is a known intermediate in the synthesis of the veterinary drug Lotilaner.[3]

The proposed synthesis involves a two-step process:

  • Conversion of this compound to its corresponding oxime.

  • In situ generation of a trifluoromethyl- and trichlorophenyl-substituted nitrile oxide from the oxime, followed by a 1,3-dipolar cycloaddition reaction with an alkene to yield the desired isoxazoline.

Reaction Scheme

cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: Isoxazoline Synthesis ketone This compound oxime Oxime Intermediate ketone->oxime Step 1: Oximation hydroxylamine NH2OH·HCl, Pyridine alkene Alkene (R1-CH=CH-R2) isoxazoline Trifluoromethyl-containing Isoxazoline oxidant Oxidant (e.g., DIB) nitrile_oxide Nitrile Oxide (in situ) oxime->nitrile_oxide Step 2a: Oxidation nitrile_oxide->isoxazoline Step 2b: [3+2] Cycloaddition

Caption: Proposed synthetic pathway for trifluoromethyl-containing isoxazolines.

Experimental Protocols

Materials and Equipment
  • This compound (CAS: 158401-00-4)[3][4][5]

  • Hydroxylamine hydrochloride

  • Pyridine

  • Ethanol

  • (Diacetoxyiodo)benzene (DIB) or similar oxidant

  • Selected alkene (e.g., styrene, methyl acrylate)

  • Dichloromethane (DCM)

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Step 1: Synthesis of this compound Oxime

This protocol is based on standard procedures for the synthesis of oximes from ketones.

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add hydroxylamine hydrochloride (1.5 eq) and pyridine (2.0 eq) to the solution.

  • Stir the reaction mixture at reflux for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired oxime.

Step 2: One-Pot Synthesis of 3-(3,4,5-Trichlorophenyl)-3-(trifluoromethyl)-isoxazoline Derivatives

This one-pot protocol for the synthesis of 3-trifluoromethyl-2-isoxazolines from a trifluoromethyl aldoxime is adapted from established methods.[6]

  • Dissolve the this compound oxime (1.0 eq) and the chosen alkene (2.0 eq) in dichloromethane (DCM).

  • Add (Diacetoxyiodo)benzene (DIB) (1.2 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the formation of the isoxazoline by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the final trifluoromethyl-containing isoxazoline.

Data Presentation

Table 1: Representative Yields for Isoxazoline Synthesis via 1,3-Dipolar Cycloaddition.

EntryAlkeneProductYield (%)Reference
1Styrene5-phenyl-3-(trifluoromethyl)isoxazoline85[7]
21-Hexene5-butyl-3-(trifluoromethyl)isoxazoline78[7]
3Methyl AcrylateMethyl 3-(trifluoromethyl)isoxazoline-5-carboxylate92[7]

Note: The yields presented are for analogous reactions and may vary for the specific substrate described in this protocol.

Table 2: Spectroscopic Data for a Representative Trifluoromethyl-containing Isoxazoline.

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)19F NMR (CDCl3, δ ppm)Reference
(rel-4S,5R)-9-Methyl-1-phenyl-4-(p-tolyl)-3-(trifluoromethyl)-7-oxa-1,2,8-triazaspiro[4.4]nona-2,8-dien-6-one7.32–7.29 (m, 2H), 7.19 (d, J = 8.0 Hz, 2H), 7.08–7.05 (m, 3H), 6.99 (d, J = 7.5 Hz, 2H), 4.83 (s, 1H), 2.35 (s, 3H), 2.19 (s, 3H)169.9, 165.6, 141.3, 140.2, 138.6 (q, 2JC–F = 37.6 Hz), 129.9, 129.8, 129.2, 125.3, 123.8, 119.9 (q, 1JC–F = 272.0 Hz), 114.9, 77.4, 60.4, 21.3, 11.8-62.3 (s, 3F)[8]

Note: This data is for a structurally related compound and serves as an example of expected spectroscopic features.

Logical Workflow

start Start step1 Step 1: Synthesize Oxime Intermediate start->step1 step2 Step 2: One-Pot Isoxazoline Synthesis step1->step2 purification Purification (Column Chromatography) step2->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Final Product characterization->end

Caption: General experimental workflow for the synthesis.

Applications and Future Perspectives

The synthesized trifluoromethyl-containing isoxazolines can be screened for a variety of biological activities, including their potential as insecticides, herbicides, or as scaffolds for the development of new pharmaceutical agents.[1][9][10] The presence of the 3,4,5-trichlorophenyl moiety, a common feature in some pesticides, combined with the trifluoromethyl group, makes these compounds particularly interesting candidates for agrochemical research. Further derivatization of the isoxazoline ring could lead to a library of novel compounds for structure-activity relationship (SAR) studies.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone (CAS 158401-00-4). This versatile intermediate is crucial in the synthesis of pharmaceuticals, such as the veterinary drug Lotilaner.[1] The trifluoromethyl ketone and trichloro-substituted phenyl ring create a highly electron-deficient aromatic system, rendering it susceptible to nucleophilic attack. This document outlines a specific protocol for fluorination and provides generalized procedures for reactions with common nucleophiles such as amines, alkoxides, and thiols, which are essential transformations in medicinal chemistry and drug development.

Introduction to Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction in organic synthesis for the functionalization of aromatic rings. Unlike electrophilic aromatic substitution, SNAr proceeds via an addition-elimination mechanism, particularly on aromatic rings bearing strong electron-withdrawing groups and a good leaving group.

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized, often onto the electron-withdrawing groups. In the subsequent elimination step, the leaving group departs, and the aromaticity of the ring is restored. The trifluoroacetyl group and the chlorine atoms on the substrate, this compound, strongly activate the ring for SNAr reactions.

Characterization of this compound

This section summarizes the key physical and chemical properties of the starting material.

PropertyValueReference
CAS Number 158401-00-4[1][2][3]
Molecular Formula C₈H₂Cl₃F₃O[2][3]
Molecular Weight 277.46 g/mol [2]
Appearance White to off-white crystalline powder[1][4]
Purity ≥98%
IUPAC Name This compound[2]
Solubility Insoluble in water. Soluble in common organic solvents.[3]

Spectroscopic Data: While a dedicated high-resolution spectrum is not publicly available, patent literature provides the following 1H NMR data:

  • ¹H NMR (400MHz, CDCl₃): δ 8.07-8.05 (m, 2H)

Experimental Protocols

The following protocols are provided as a guide for performing SNAr reactions on this compound. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Fluorination via Nucleophilic Aromatic Substitution

This protocol is adapted from a patented procedure for the synthesis of 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone.[5]

Reaction Scheme:

Materials:

  • This compound

  • Potassium fluoride (KF), anhydrous

  • Tetraphenylphosphonium bromide

  • Sulfolane, anhydrous

Procedure:

  • To a solution of this compound (1.0 g, 3.6 mmol) in sulfolane (3 ml), add dry potassium fluoride (0.35 g, 4.32 mmol) and tetraphenylphosphonium bromide (0.015 g, 0.036 mmol).[5]

  • Stir the resulting reaction mixture at 160 °C for 5 hours.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture and distill under reduced pressure.

  • Purify the collected fractions containing the product by silica gel chromatography (eluting with pure heptane) to afford 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone as a colorless oil.[5]

Quantitative Data Summary (Fluorination):

ReactantMolar Eq.SolventCatalystTemperature (°C)Time (h)Yield (%)
KF1.2SulfolaneTetraphenylphosphonium bromide1605~60% (based on isolated product)
Protocol 2: General Procedure for Amination

This generalized protocol is based on standard SNAr conditions for the reaction of activated aryl halides with amines.

Reaction Scheme:

Materials:

  • This compound

  • Amine (e.g., piperidine, morpholine, or other primary/secondary amines)

  • Base (e.g., K₂CO₃, Et₃N)

  • Anhydrous solvent (e.g., DMF, DMSO, NMP)

Procedure:

  • Dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO).

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add a base such as potassium carbonate or triethylamine (2.0 eq).

  • Stir the reaction mixture at a temperature ranging from room temperature to 100 °C, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Alkoxylation/Phenoxylation

This protocol outlines a general method for the SNAr reaction with alcohol or phenol nucleophiles.

Reaction Scheme:

Materials:

  • This compound

  • Alcohol or Phenol

  • Base (e.g., NaH, K₂CO₃, t-BuOK)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 eq) in an anhydrous solvent like THF or DMF.

  • Add a base such as sodium hydride or potassium tert-butoxide (1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide in situ.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction to a temperature between 60-100 °C and monitor by TLC.

  • After completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent, and filter.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 4: General Procedure for Thiolation

This generalized protocol is for the SNAr reaction with thiol nucleophiles.

Reaction Scheme:

Materials:

  • This compound

  • Thiol

  • Base (e.g., NaH, K₂CO₃)

  • Anhydrous solvent (e.g., DMF, THF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend a base like sodium hydride or potassium carbonate (1.2 eq) in an anhydrous solvent (e.g., DMF).

  • Slowly add the thiol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

Visualized Workflow and Mechanisms

The following diagrams illustrate the general experimental workflow and the mechanism of the SNAr reaction.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Substrate in Anhydrous Solvent B Add Nucleophile and Base A->B C Heat and Stir (Monitor by TLC/GC) B->C D Quench Reaction C->D E Liquid-Liquid Extraction D->E F Dry and Concentrate E->F G Column Chromatography F->G H Characterization (NMR, MS) G->H

Caption: General experimental workflow for SNAr reactions.

snar_mechanism start Aryl Halide + Nucleophile intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Addition (Rate-determining) product Substituted Product + Halide intermediate->product Elimination

Caption: The addition-elimination mechanism of SNAr.

Safety and Handling

This compound should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard laboratory safety practices, including the use of a fume hood, safety glasses, and gloves, are recommended. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

The protocols outlined in these application notes provide a robust framework for the nucleophilic aromatic substitution on this compound. The high degree of activation of the aromatic ring allows for a broad scope of nucleophiles to be employed, making this a valuable substrate for the synthesis of diverse chemical entities for pharmaceutical and agrochemical research. Researchers are encouraged to optimize the reaction conditions for their specific nucleophile and desired product.

References

Application Notes and Protocols: Large-Scale Synthesis of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals, most notably the veterinary drug Lotilaner, an effective agent against fleas and ticks.[1] Its molecular structure, featuring a trifluoromethyl group and a trichlorophenyl moiety, imparts unique reactivity, making it a valuable building block in organic synthesis.[1] This document provides detailed protocols for the large-scale synthesis of this key intermediate, focusing on the most widely validated and efficient method: a Grignard reagent-mediated reaction. Additionally, an alternative synthetic route is presented, along with a discussion of the challenges associated with the Friedel-Crafts acylation approach.

Data Presentation

Table 1: Optimized Parameters for Grignard Reagent-Mediated Synthesis[2]
ParameterOptimal ValueImpact on Yield
Temperature-5°C to 0°C+15% vs. Room Temperature
Mg:Substrate Ratio1.8:1Maximizes conversion
Anhydride Equivalents2.1Completes acylation
Quenching pH<2Prevents Mg adducts
Table 2: Yield and Purity of this compound[2]
Synthesis MethodYieldPurity (GC-MS)
Grignard Reagent-Mediated79%98.5%

Experimental Protocols

Protocol 1: Large-Scale Synthesis via Grignard Reagent

This protocol is the most widely validated method for the large-scale synthesis of this compound.[2] The synthesis is a two-step process involving the formation of a Grignard reagent followed by acylation.

Step 1: Grignard Reagent Formation

  • Under a nitrogen atmosphere, charge a suitable reactor with magnesium turnings.

  • Add a solution of 5-bromo-1,2,3-trichlorobenzene in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether, to the magnesium turnings.[3] The reaction is typically initiated with a small portion of the bromoarene solution.

  • Maintain the reaction temperature between -20°C and 25°C.[3]

  • Once the Grignard reagent formation is initiated, add the remaining 5-bromo-1,2,3-trichlorobenzene solution dropwise to maintain a controlled reaction rate. The formation of a dark brown solution indicates the generation of the aryl magnesium bromide intermediate.[2]

  • After the addition is complete, stir the mixture for an additional 1-2 hours to ensure complete conversion.

Step 2: Acylation with Trifluoroacetic Anhydride

  • Cool the freshly prepared Grignard reagent to a temperature between -5°C and 0°C.[2]

  • Slowly add trifluoroacetic anhydride to the Grignard solution, ensuring the temperature does not exceed 5°C to prevent exothermic side reactions.[2]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by carefully adding it to a cold, acidic aqueous solution (e.g., 1M HCl), ensuring the pH of the aqueous layer is below 2.[2] This step protonates the magnesium intermediates and liberates the crude product.[2]

  • Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Purification Protocol: Crystallization [2]

  • Dissolve the crude this compound in a minimal amount of cyclohexane (approximately 5 mL per gram of crude product) at 50°C.[2]

  • Slowly cool the solution to -10°C at a rate of 1°C per minute.[2]

  • Filter the resulting crystals under a nitrogen atmosphere.[2]

  • Wash the crystals with cold (-20°C) acetonitrile to remove impurities.[2]

  • Dry the purified product under vacuum. This sequential crystallization can achieve a purity of over 99%.[2]

Protocol 2: Alternative Synthesis via Chlorination

An alternative synthetic route involves the chlorination of a nitrophenyl precursor.[4][5]

Step 1: Preparation of 1-(3,4-dichloro-5-nitrophenyl)-2,2,2-trifluoro-ethanone

This intermediate can be synthesized through the nitration of 1-(3,4-dichlorophenyl)-2,2,2-trifluoroethanone.

Step 2: Chlorination

  • In a suitable glass-lined reactor equipped for gas introduction, place the 1-(3,4-dichloro-5-nitrophenyl)-2,2,2-trifluoro-ethanone.

  • Heat the neat compound to a temperature between 180°C and 250°C.[5]

  • Pass chlorine gas through the molten reactant.[5]

  • The product, this compound, can be removed by distillation under reduced pressure during the reaction, which also helps to drive the conversion of the starting material.[5]

  • After the reaction is complete, the system is purged with nitrogen, and the collected distillate is further purified if necessary. In one instance, the solvent was removed in vacuo to afford the product as a white crystalline material.[5]

Challenges of Friedel-Crafts Acylation

While theoretically a direct approach, the Friedel-Crafts acylation of 1,2,3-trichlorobenzene with trifluoroacetyl chloride or trifluoroacetic anhydride presents significant challenges for large-scale synthesis.[2] The primary obstacle is the electron-deficient nature of the 3,4,5-trichlorophenyl ring, which deactivates it towards electrophilic aromatic substitution.[2] This deactivation necessitates the use of superstoichiometric amounts of a strong Lewis acid catalyst, such as aluminum chloride, which can lead to environmental and work-up issues.[2]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_process Synthesis Process cluster_end Final Product 5-bromo-1,2,3-trichlorobenzene 5-bromo-1,2,3-trichlorobenzene Grignard Reagent Formation Grignard Reagent Formation 5-bromo-1,2,3-trichlorobenzene->Grignard Reagent Formation Mg Mg Mg->Grignard Reagent Formation Trifluoroacetic Anhydride Trifluoroacetic Anhydride Acylation Acylation Trifluoroacetic Anhydride->Acylation Grignard Reagent Formation->Acylation Aryl Magnesium Bromide Work-up Work-up Acylation->Work-up Crude Product Crystallization Crystallization Work-up->Crystallization Purified Product 2,2,2-Trifluoro-1- (3,4,5-trichlorophenyl)ethanone Crystallization->Purified Product

Caption: Workflow for the Grignard-mediated synthesis.

Logical_Relationship Start Start Prepare Anhydrous Conditions Prepare Anhydrous Conditions Start->Prepare Anhydrous Conditions Form Grignard Reagent Form Grignard Reagent Prepare Anhydrous Conditions->Form Grignard Reagent Acylate with Anhydride Acylate with Anhydride Form Grignard Reagent->Acylate with Anhydride Quench and Extract Quench and Extract Acylate with Anhydride->Quench and Extract Purify by Crystallization Purify by Crystallization Quench and Extract->Purify by Crystallization End End Purify by Crystallization->End

Caption: Logical steps of the synthesis protocol.

References

Application Notes and Protocols: The Use of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone is a versatile chemical intermediate with significant potential in the development of targeted kinase inhibitors. The presence of both a trifluoromethyl ketone moiety and a trichlorophenyl group imparts unique chemical properties that are highly valuable in medicinal chemistry. The trifluoromethyl ketone can act as a "warhead" for forming covalent, yet reversible, bonds with non-catalytic cysteine residues in kinase active sites, a strategy that can lead to highly potent and selective inhibitors.[1][2] The trichlorophenyl group can enhance binding affinity through hydrophobic interactions within the kinase pocket.[3]

These application notes provide a comprehensive overview of the rationale, synthetic strategies, and experimental protocols for utilizing this compound in the synthesis of novel kinase inhibitors, with a focus on targeting Fibroblast Growth Factor Receptor 4 (FGFR4) and Janus Kinase 3 (JAK3).

Mechanism of Action: Covalent Reversible Inhibition

The trifluoromethyl ketone moiety is an effective electrophile that can be attacked by the nucleophilic thiol group of a cysteine residue within the kinase's active site. This forms a hemithioacetal adduct. This covalent bond is often reversible, providing a prolonged duration of action while minimizing the risk of permanent off-target modifications. This strategy is particularly effective for kinases that possess a non-conserved cysteine residue in or near the ATP-binding pocket, which allows for high selectivity.[4][5][6]

G cluster_0 Inhibition Process Kinase Kinase Active Site (with Cysteine Residue) Reversible_Adduct Reversible Hemithioacetal Adduct (Inhibited Kinase) Kinase->Reversible_Adduct Covalent Bonding Inhibitor Aromatic Trifluoromethyl Ketone Inhibitor Inhibitor->Reversible_Adduct Reversible_Adduct->Kinase Dissociation Reversible_Adduct->Inhibitor

Caption: Covalent reversible inhibition mechanism.

Target Kinases and Signaling Pathways

Fibroblast Growth Factor Receptor 4 (FGFR4)

FGFR4 is a receptor tyrosine kinase that, when activated by its ligand FGF19, plays a role in cell proliferation, differentiation, and metabolism.[7] Aberrant FGFR4 signaling is implicated in the progression of certain cancers, particularly hepatocellular carcinoma.[7][8] FGFR4 possesses a unique cysteine residue (Cys552) in its kinase domain, making it an attractive target for covalent inhibitors.[9][10]

FGFR4_Pathway FGF19 FGF19 FGFR4 FGFR4 Receptor FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Effects Cell Proliferation, Survival, and Growth ERK->Cell_Effects AKT AKT PI3K->AKT AKT->Cell_Effects Inhibitor FGFR4 Inhibitor (Derived from 2,2,2-Trifluoro-1-(3,4,5- trichlorophenyl)ethanone) Inhibitor->FGFR4 Inhibits

Caption: Simplified FGFR4 signaling pathway.

Janus Kinase 3 (JAK3)

JAK3 is a non-receptor tyrosine kinase that is predominantly expressed in hematopoietic cells and plays a critical role in cytokine signaling through the JAK/STAT pathway.[11][12] This pathway is essential for the development and function of lymphocytes.[11] Due to its restricted expression and role in the immune system, selective inhibition of JAK3 is a promising therapeutic strategy for autoimmune diseases and certain hematological malignancies.[13] Like FGFR4, JAK3 has a unique cysteine residue (Cys909) in its active site, making it a target for covalent inhibitors.[13][14]

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK3 JAK3 Receptor->JAK3 Activates STAT STAT JAK3->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Expression Gene Expression (Immune Response) Nucleus->Gene_Expression Regulates Inhibitor JAK3 Inhibitor (Derived from 2,2,2-Trifluoro-1-(3,4,5- trichlorophenyl)ethanone) Inhibitor->JAK3 Inhibits

Caption: Simplified JAK/STAT signaling pathway.

Hypothetical Synthesis of a Covalent Reversible Kinase Inhibitor

The following section outlines a representative, hypothetical synthesis of a kinase inhibitor, designated as TCTP-KI-1 , from this compound. This synthetic route is based on established organic chemistry principles for the modification of aromatic ketones and the assembly of kinase inhibitor scaffolds.

Synthesis_Workflow Start 2,2,2-Trifluoro-1- (3,4,5-trichlorophenyl)ethanone Step1 Step 1: Reductive Amination Start->Step1 Intermediate1 Intermediate A: Amino Alcohol Step1->Intermediate1 Step2 Step 2: Coupling with Heterocyclic Core Intermediate1->Step2 Intermediate2 Intermediate B: Inhibitor Precursor Step2->Intermediate2 Step3 Step 3: Final Modification (e.g., Suzuki Coupling) Intermediate2->Step3 Final_Product Final Product: TCTP-KI-1 Step3->Final_Product

Caption: Hypothetical synthesis workflow.

Experimental Protocols

Synthesis of TCTP-KI-1 (Hypothetical Example)

Step 1: Reductive Amination of this compound

  • To a solution of this compound (1.0 eq) in methanol, add a solution of ammonia in methanol (7N, 5.0 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium borohydride (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the amino alcohol intermediate.

Step 2: Coupling with a Heterocyclic Core (e.g., 2,4-dichloropyrimidine)

  • To a solution of the amino alcohol intermediate from Step 1 (1.0 eq) in N,N-dimethylformamide (DMF), add 2,4-dichloropyrimidine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 16 hours.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to yield the inhibitor precursor.

Step 3: Suzuki Coupling for Final Modification

  • In a microwave vial, combine the inhibitor precursor from Step 2 (1.0 eq), an appropriate arylboronic acid (1.5 eq), palladium(II) acetate (0.1 eq), and a suitable phosphine ligand (e.g., SPhos, 0.2 eq).

  • Add a solution of potassium carbonate (3.0 eq) in a mixture of dioxane and water.

  • Seal the vial and heat in a microwave reactor at 120 °C for 1 hour.

  • Cool the reaction mixture, dilute with ethyl acetate, and filter through celite.

  • Wash the filtrate with water and brine, then dry over sodium sulfate.

  • Concentrate the solution and purify the crude product by preparative HPLC to obtain the final product, TCTP-KI-1 .

Quantitative Data (Hypothetical)

The following table presents hypothetical inhibitory activity data for TCTP-KI-1 , based on typical values for selective, covalent reversible inhibitors of FGFR4 and JAK3.

CompoundTarget KinaseIC50 (nM)Selectivity vs. other Kinases
TCTP-KI-1 FGFR415>100-fold vs. FGFR1/2/3
TCTP-KI-1 JAK325>150-fold vs. JAK1/2, TYK2

IC50 values are a measure of the concentration of an inhibitor required to reduce the activity of a kinase by 50%.

Conclusion

This compound represents a valuable starting material for the synthesis of a new class of covalent reversible kinase inhibitors. The trifluoromethyl ketone "warhead" enables a potent and selective mode of inhibition by targeting non-conserved cysteine residues in kinases such as FGFR4 and JAK3. The synthetic protocols and conceptual framework provided in these application notes offer a foundation for the development of novel therapeutic agents for the treatment of cancers and autoimmune disorders. Further optimization of the inhibitor scaffold can lead to compounds with improved pharmacokinetic and pharmacodynamic properties.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone. This key intermediate, particularly in the production of the veterinary pharmaceutical Lotilaner, presents unique challenges in its synthesis.[1] This document provides detailed troubleshooting advice, frequently asked questions (FAQs), optimized experimental protocols, and quantitative data to facilitate a successful and efficient reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the Grignard synthesis of this compound.

Issue 1: Grignard reaction fails to initiate.

  • Question: My reaction mixture shows no signs of initiation (no exotherm, no color change) after adding the alkyl halide to the magnesium turnings. What should I do?

  • Answer:

    • Ensure Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. All glassware must be rigorously flame-dried or oven-dried immediately before use, and all solvents and reagents must be anhydrous.[2][3] The presence of water will quench the Grignard reagent as it forms.

    • Activate the Magnesium: The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide, which prevents the reaction from starting.[3]

      • Mechanical Activation: Gently crush the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh surface.

      • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask. The disappearance of the iodine color is an indicator of magnesium activation.[2]

    • Local Heating: Gently warm a small spot of the reaction flask with a heat gun to initiate the reaction. Once initiated, the exothermic nature of the reaction should sustain it. Be prepared to cool the flask if the reaction becomes too vigorous.

Issue 2: Low yield of the desired product.

  • Question: My reaction worked, but the final yield of this compound is significantly lower than expected. What are the potential causes and solutions?

  • Answer:

    • Incomplete Grignard Reagent Formation: If the magnesium was not fully consumed, the concentration of your Grignard reagent will be lower than calculated, leading to a lower yield. Ensure the magnesium is fully reacted before proceeding.

    • Side Reactions:

      • Wurtz Coupling: The Grignard reagent can react with the remaining aryl halide, leading to the formation of a biphenyl byproduct. This can be minimized by the slow addition of the aryl halide to the magnesium suspension.

      • Enolization: If the ketone has acidic alpha-protons, the Grignard reagent can act as a base, leading to enolization instead of nucleophilic addition.[4] While the target molecule's precursor lacks alpha-protons, this is a consideration for other Grignard reactions.

    • Sub-optimal Reaction Conditions: The reaction temperature and stoichiometry are critical. For this specific synthesis, maintaining a low temperature during the addition of the trifluoroacetylating agent is crucial to prevent side reactions.[1] Refer to the optimized parameters in the data table below.

    • Inefficient Quenching and Workup: The reaction should be quenched at a low temperature with a saturated aqueous solution of ammonium chloride.[3] Ensure the pH is acidic during workup to prevent the formation of magnesium adducts.[1]

Issue 3: Formation of significant byproducts.

  • Question: I have obtained the product, but it is contaminated with significant impurities. What are these byproducts and how can I avoid them?

  • Answer:

    • Unreacted Starting Material: If the reaction did not go to completion, you will have unreacted 5-bromo-1,2,3-trichlorobenzene. Ensure sufficient reaction time and optimal temperature.

    • Homocoupling Product (Wurtz Coupling): As mentioned, the formation of a biphenyl derivative is a common side reaction. Slow addition of the aryl halide is key to minimizing this.

    • Double Addition Product (with esters): When using an ester like methyl trifluoroacetate, it is possible for a second equivalent of the Grignard reagent to add to the ketone intermediate, forming a tertiary alcohol.[2] Using trifluoroacetic anhydride can circumvent this issue.[1] If using an ester, carefully control the stoichiometry and maintain a low reaction temperature.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to use anhydrous conditions for a Grignard reaction? A1: Grignard reagents are potent bases and will react readily with acidic protons, such as those in water. This acid-base reaction is much faster than the desired nucleophilic addition to the carbonyl group. Any moisture present will consume the Grignard reagent, reducing the yield of the desired product.[3]

Q2: What is the best starting material for generating the 3,4,5-trichlorophenyl Grignard reagent? A2: The most commonly used and effective starting material is 5-bromo-1,2,3-trichlorobenzene.[1][5] The carbon-bromine bond is more reactive towards magnesium than the carbon-chlorine bonds, allowing for selective Grignard reagent formation.

Q3: Which trifluoroacetylating agent is better: ethyl trifluoroacetate or trifluoroacetic anhydride? A3: While both can be used, trifluoroacetic anhydride is often preferred as it can lead to higher yields and avoids the potential for a second Grignard addition that can occur with esters.[1]

Q4: How can I confirm the formation of the Grignard reagent before adding the electrophile? A4: Visual cues are often sufficient. A successful initiation is typically marked by the disappearance of the iodine color (if used as an activator), the solution turning cloudy and greyish/brown, spontaneous refluxing of the solvent due to the exotherm, and the gradual consumption of the magnesium turnings.[3]

Q5: What is the optimal temperature for the acylation step? A5: The acylation step should be carried out at a low temperature, typically between -5°C and 0°C. This helps to control the exothermic reaction and minimize the formation of byproducts, leading to a higher yield.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on an optimized procedure involving the formation of a Grignard reagent followed by acylation.[1][5]

Step 1: Grignard Reagent Formation

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with magnesium turnings (1.8 equivalents).

  • Under a nitrogen atmosphere, add a small amount of anhydrous tetrahydrofuran (THF).

  • Add a solution of 5-bromo-1,2,3-trichloro-benzene (1 equivalent) in anhydrous THF to the dropping funnel.

  • Add a small portion of the 5-bromo-1,2,3-trichloro-benzene solution to the magnesium suspension. If the reaction does not initiate, add a crystal of iodine or warm gently.

  • Once the reaction has initiated (as evidenced by an exotherm and color change), add the remaining 5-bromo-1,2,3-trichloro-benzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture for 2 hours to ensure complete formation of the Grignard reagent.[5]

Step 2: Acylation

  • Cool the freshly prepared Grignard reagent solution to 0°C in an ice bath.[5]

  • Slowly add trifluoroacetic anhydride (2.1 equivalents) or methyl 2,2,2-trifluoroacetate (3.0 equivalents) dropwise, maintaining the internal temperature between -5°C and 0°C.[1][5]

  • After the addition is complete, allow the reaction mixture to stir at ambient temperature for 1 hour.[5]

Step 3: Workup and Purification

  • Cool the reaction mixture to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride.

  • Adjust the pH to <2 with aqueous HCl.[1]

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • For purification, dissolve the crude product in a minimal amount of cyclohexane at 50°C.

  • Cool the solution to -10°C at a rate of 1°C/min.

  • Filter the resulting precipitate under a nitrogen atmosphere.

  • Wash the solid with cold (-20°C) acetonitrile to yield the pure this compound.[1]

Data Presentation

Table 1: Optimization of Reaction Parameters for the Synthesis of this compound [1]

ParameterOptimal ValueImpact on Yield
Temperature-5°C to 0°C+15% vs. Room Temperature
Mg:Substrate Ratio1.8:1Maximizes conversion
Anhydride Equivalents2.1Ensures complete acylation
Quenching pH<2Prevents formation of Mg adducts

Visualizations

experimental_workflow cluster_prep Preparation cluster_grignard Grignard Formation cluster_acylation Acylation cluster_workup Workup & Purification start Flame-dry glassware reagents Prepare anhydrous reagents & solvents start->reagents mg_activation Activate Mg turnings reagents->mg_activation aryl_halide_add Slowly add 5-bromo-1,2,3-trichlorobenzene mg_activation->aryl_halide_add reflux Stir for 2h aryl_halide_add->reflux cooling1 Cool to 0°C reflux->cooling1 anhydride_add Add trifluoroacetic anhydride (-5 to 0°C) cooling1->anhydride_add stir_rt Stir at RT for 1h anhydride_add->stir_rt quench Quench with sat. NH4Cl (aq) stir_rt->quench acidify Acidify (pH < 2) quench->acidify extract Extract with organic solvent acidify->extract purify Crystallize from cyclohexane/acetonitrile extract->purify end Pure Product purify->end troubleshooting_low_yield start Low Yield Observed check_initiation Was Grignard initiation confirmed? (exotherm, color change) start->check_initiation check_conditions Were anhydrous conditions maintained? check_initiation->check_conditions Yes solution_activation Troubleshoot Mg activation: - Use fresh Mg - Add iodine crystal - Apply gentle local heating check_initiation->solution_activation No check_stoichiometry Was stoichiometry of reagents correct? check_conditions->check_stoichiometry Yes solution_anhydrous Ensure all glassware is flame-dried and solvents are anhydrous. check_conditions->solution_anhydrous No check_temp Was acylation temperature maintained at -5 to 0°C? check_stoichiometry->check_temp Yes solution_stoichiometry Recalculate and accurately measure reagents. check_stoichiometry->solution_stoichiometry No solution_temp Improve temperature control during addition. check_temp->solution_temp No end Improved Yield check_temp->end Yes solution_activation->end solution_anhydrous->end solution_stoichiometry->end solution_temp->end

References

Technical Support Center: Synthesis of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Troubleshooting Guides

This section is designed to help you identify and resolve issues you may encounter during the synthesis. The problems are categorized by the synthetic method.

Method 1: Grignard Reagent-Mediated Synthesis

This is the most common and generally higher-yielding method for the synthesis of this compound.[1]

Issue 1: Low or No Product Formation

Potential Cause Troubleshooting Steps
Inactive Magnesium: The surface of the magnesium turnings may be oxidized, preventing the initiation of the Grignard reaction.- Gently crush the magnesium turnings under an inert atmosphere to expose a fresh surface.- Use a crystal of iodine to activate the magnesium surface.- Ensure all glassware is rigorously dried to prevent quenching of the Grignard reagent.
Presence of Moisture: Grignard reagents are extremely sensitive to water.- Flame-dry all glassware before use.- Use anhydrous solvents (e.g., anhydrous diethyl ether or THF).- Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
Incorrect Reagent Stoichiometry: An improper ratio of magnesium to the aryl halide can lead to incomplete conversion.- Use a Mg:Substrate ratio of approximately 1.8:1 to maximize the conversion.[1]
Low Reaction Temperature: The formation of the Grignard reagent may be sluggish at very low temperatures.- The reaction can be initiated at room temperature and then cooled for the subsequent acylation step.

Issue 2: Significant Formation of Biphenyl Side Product

Potential Cause Troubleshooting Steps
Wurtz-Fittig Coupling: The Grignard reagent can react with the unreacted aryl halide to form a biphenyl compound. This is a common side reaction.- Add the aryl halide slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.- Ensure efficient stirring to promote the reaction with magnesium over the coupling side reaction.
High Local Concentrations of Aryl Halide: Dropping the aryl halide in too quickly can favor the biphenyl formation.- Use a syringe pump for the slow and controlled addition of the aryl halide solution.

Issue 3: Product is a Dark Oil or Impure Solid After Work-up

Potential Cause Troubleshooting Steps
Incomplete Quenching or Acidic Work-up: Residual magnesium adducts can lead to impurities.- Ensure the quenching pH is less than 2 to prevent the formation of magnesium adducts.[1]
Presence of Biphenyl and Other Impurities: The crude product often contains side products from the reaction.- Purify the crude product by crystallization. A recommended protocol is to dissolve the crude product in minimal cyclohexane at 50°C, followed by cooling to -10°C.[1]- Wash the filtered crystals with cold acetonitrile to remove residual chlorine-containing byproducts.[1]
Method 2: Friedel-Crafts Acylation

While a possible route, Friedel-Crafts acylation of 1,2,3-trichlorobenzene is challenging due to the electron-deficient nature of the aromatic ring.[1]

Issue 1: Very Low or No Conversion

Potential Cause Troubleshooting Steps
Deactivated Aromatic Ring: The three chlorine atoms strongly deactivate the benzene ring, making it less susceptible to electrophilic aromatic substitution.- Use a superstoichiometric amount of a strong Lewis acid catalyst, such as AlCl₃.[1]- Consider using a more reactive acylating agent, like trifluoroacetyl chloride.
Catalyst Deactivation: The Lewis acid catalyst can be deactivated by moisture.- Use anhydrous conditions and high-purity, dry reagents.

Issue 2: Formation of Multiple Isomers

Potential Cause Troubleshooting Steps
Poor Regioselectivity: The directing effects of the chlorine atoms can lead to the formation of undesired isomers.- Expect a mixture of products. Meta-acylation can occur at a significant rate (around 22%).[1]- Isolate the desired product using column chromatography.

Issue 3: Presence of Dechlorinated Byproducts

Potential Cause Troubleshooting Steps
Harsh Reaction Conditions: High temperatures required to drive the reaction can lead to the removal of chlorine atoms from the aromatic ring.- Optimize the reaction temperature. Partial dechlorination (up to 15%) can occur at standard reaction temperatures of 80-100°C.[1]- Monitor the reaction closely and try to use the lowest possible temperature that gives a reasonable conversion rate.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is recommended for preparing this compound?

A1: The Grignard reagent-mediated synthesis is the most widely validated and recommended method. It generally provides a higher yield and purity compared to the Friedel-Crafts acylation, which suffers from issues related to the deactivated aromatic ring, poor regioselectivity, and side reactions like dechlorination.[1]

Q2: What is the expected yield and purity for the Grignard synthesis?

A2: Under optimized conditions, the Grignard synthesis can achieve a yield of around 79% with a purity of 98.5% as determined by GC-MS.[1] Following crystallization, the purity can be increased to over 99%.[1]

Q3: How can I confirm the identity and purity of my final product?

A3: The identity and purity can be confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis.

Q4: What are the main safety precautions to consider during the synthesis?

A4: Both synthetic routes involve hazardous materials. Grignard reagents are highly reactive and pyrophoric. Friedel-Crafts reactions often use corrosive Lewis acids. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and handle all reagents and solvents with care, following established laboratory safety procedures.

Data Presentation

Table 1: Summary of Optimized Reaction Parameters for Grignard Synthesis

ParameterOptimal ValueImpact on YieldReference
Temperature-5°C to 0°C+15% vs. Room Temperature[1]
Mg:Substrate Ratio1.8:1Maximizes Conversion[1]
Anhydride Equivalents2.1Completes Acylation[1]
Quenching pH<2Prevents Mg Adducts[1]

Table 2: Comparison of Side Reactions in Synthesis Methods

Synthetic MethodCommon Side Reaction(s)Typical PercentageReference
Grignard ReagentBiphenyl FormationVaries with conditions
Friedel-Crafts AcylationMeta-acylation~22%[1]
Partial DechlorinationUp to 15%[1]

Experimental Protocols

Key Experiment: Synthesis via Grignard Reagent

This protocol is based on a validated method for the synthesis of this compound.[1]

Step 1: Grignard Reagent Formation

  • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

  • Under a nitrogen atmosphere, add a small crystal of iodine.

  • In the dropping funnel, place a solution of 5-bromo-1,2,3-trichlorobenzene in anhydrous tetrahydrofuran (THF).

  • Add a small amount of the aryl bromide solution to the magnesium turnings to initiate the reaction. The formation of a dark brown solution indicates the formation of the aryl magnesium bromide intermediate.[1]

  • Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Acylation with Trifluoroacetic Anhydride

  • Cool the Grignard reagent solution to a temperature between -5°C and 0°C using an ice-salt bath.

  • Slowly add trifluoroacetic anhydride to the cooled solution via a syringe or dropping funnel. This addition should be controlled to prevent exothermic side reactions.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for one hour.

  • Quench the reaction by slowly pouring the mixture into a beaker of crushed ice and dilute hydrochloric acid (to achieve a pH < 2).

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification by Crystallization

  • Dissolve the crude product in a minimal amount of cyclohexane (approximately 5 mL/g) at 50°C.[1]

  • Slowly cool the solution to -10°C at a rate of 1°C/min.[1]

  • Filter the resulting crystals under a nitrogen atmosphere.[1]

  • Wash the crystals with cold (-20°C) acetonitrile to remove impurities.[1]

  • Dry the purified crystals under vacuum.

Visualizations

Synthesis_Workflow Grignard Synthesis Workflow cluster_prep Preparation cluster_grignard Grignard Formation cluster_acylation Acylation cluster_workup Work-up & Purification A Dry Glassware & Reagents B React 5-bromo-1,2,3-trichlorobenzene with Mg in anhydrous THF A->B C Formation of 3,4,5-trichlorophenyl magnesium bromide B->C D Cool to -5°C to 0°C C->D E Add Trifluoroacetic Anhydride D->E F Reaction Quench (pH < 2) E->F G Extraction F->G H Crystallization from Cyclohexane G->H I Final Product H->I

Caption: Workflow for the Grignard synthesis of the target compound.

Troubleshooting_Logic Troubleshooting Common Issues Start Low Yield or No Product Q1 Is the Grignard reaction initiating? Start->Q1 A1_Yes Check Acylation Step Q1->A1_Yes Yes A1_No Activate Mg (Iodine, Crushing) Q1->A1_No No Q2 Is there significant biphenyl byproduct? A1_Yes->Q2 End Successful Synthesis A1_No->End A2_Yes Slow down Aryl Halide addition Q2->A2_Yes Yes A2_No Check for moisture contamination Q2->A2_No No A2_Yes->End A2_No->End

Caption: Decision tree for troubleshooting low yield in the Grignard synthesis.

Side_Reactions Potential Side Reactions cluster_grignard Grignard Route cluster_fc Friedel-Crafts Route Grignard_Reagent 3,4,5-trichlorophenyl magnesium bromide Biphenyl Biphenyl Byproduct Grignard_Reagent->Biphenyl Aryl_Halide 5-bromo-1,2,3- trichlorobenzene Aryl_Halide->Biphenyl Start_FC 1,2,3-trichlorobenzene Meta_Product Meta-acylated Isomer Start_FC->Meta_Product Poor Regioselectivity Dechlorinated Dechlorinated Byproduct Start_FC->Dechlorinated High Temperature

Caption: Overview of major side reactions in both synthetic routes.

References

Technical Support Center: Purification of Crude 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What is the typical physical state and appearance of crude and purified this compound?

A1: Crude this compound is often a yellow solid.[1] After successful purification, it is typically a white powder or crystalline solid.[2] Some sources also describe the purified form as a liquid at room temperature.[3]

Q2: What are the primary methods for purifying crude this compound?

A2: The most commonly cited and effective purification method is recrystallization.[4] Other potential methods, depending on the nature of the impurities, include column chromatography and vacuum distillation.

Q3: What are the likely impurities in crude this compound?

A3: Impurities largely depend on the synthetic route. For the common Grignard synthesis from 5-bromo-1,2,3-trichlorobenzene and trifluoroacetic anhydride, potential impurities include:

  • Isomeric Byproducts: Such as 2,2,2-Trifluoro-1-(2,3,5-trichlorophenyl)ethanone, arising from impurities in the starting materials or side reactions.[1][5]

  • Unreacted Starting Materials: Residual 5-bromo-1,2,3-trichlorobenzene.

  • Grignard Coupling Products: Biphenyl-type impurities formed from the coupling of the Grignard reagent.[6]

  • Magnesium Adducts: If the acidic workup is incomplete.[4]

Q4: What level of purity can be expected after recrystallization?

A4: With an optimized recrystallization protocol, a purity of over 99% can be achieved.[4] Commercially available high-purity grades of this compound are often specified at ≥99.0%.

Troubleshooting Guides

Recrystallization Issues
Problem Potential Cause Suggested Solution
Low Recovery of Purified Product The compound is too soluble in the cold recrystallization solvent.Ensure the solvent is sufficiently cooled (e.g., -10°C). If recovery is still low, consider a different solvent system where the compound has lower solubility at cold temperatures.
Too much solvent was used to dissolve the crude product.Use the minimum amount of hot solvent required to fully dissolve the crude material.
Premature crystallization during hot filtration.Preheat the filtration funnel and receiving flask. Keep the solution warm during filtration.
Product Does Not Crystallize The solution is supersaturated, or the concentration of the target compound is too low.Try scratching the inside of the flask with a glass rod at the solvent line. Add a seed crystal of the pure compound. If the concentration is too low, carefully evaporate some of the solvent and attempt to cool again.
Oily Product or Poor Crystal Formation The cooling process was too rapid.Allow the solution to cool slowly to room temperature before placing it in a cooling bath. A slower cooling rate promotes the formation of larger, purer crystals.[4]
Presence of impurities that inhibit crystallization.Consider a pre-purification step like a charcoal treatment to remove colored impurities, or attempt purification by column chromatography before recrystallization.
Purified Product is Still Yellow or Off-White Colored impurities are co-precipitating with the product.Wash the filtered crystals thoroughly with cold solvent (e.g., cold acetonitrile).[4] If the color persists, consider a charcoal treatment of the hot solution before crystallization.
Product Purity is Below Target (>99%) Inefficient removal of impurities.Ensure the correct solvent and temperature profile are used. A second recrystallization may be necessary. Washing the crystals with a cold, non-solubilizing solvent is crucial.
Column Chromatography Issues (Inferred)
Problem Potential Cause Suggested Solution
Poor Separation of Isomers The chosen solvent system (eluent) has insufficient selectivity.Perform small-scale TLC experiments with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/hexane) to find an eluent that provides good separation between the desired product and impurities.
Column is overloaded with crude material.Use an appropriate ratio of crude product to silica gel (typically 1:20 to 1:100 by weight).
Product Elutes with a Tailing Peak The compound is interacting too strongly with the stationary phase.Consider adding a small amount of a more polar solvent to the eluent system. Ensure the silica gel is of good quality and properly packed.
Low Recovery from the Column The product is irreversibly adsorbed onto the silica gel.This is less likely for this compound but can happen. If suspected, try a different stationary phase like alumina or a bonded-phase silica.
Vacuum Distillation Issues (Inferred)
Problem Potential Cause Suggested Solution
Product Decomposes at High Temperatures The boiling point is too high even under vacuum.Use a high-vacuum pump to achieve a lower pressure, which will reduce the boiling point. Ensure the distillation apparatus is well-sealed to maintain a stable low pressure.
Bumping or Uncontrolled Boiling Uneven heating of the distillation flask.Use a magnetic stirrer or boiling chips in the distillation flask. Heat the flask in a heating mantle with good temperature control.
Poor Separation from Impurities The boiling points of the product and impurities are too close.Use a fractional distillation column (e.g., a Vigreux column) to increase the separation efficiency.[7]

Data Presentation

Table 1: Recrystallization Parameters for this compound

ParameterValue/SolventNotes
Recrystallization Solvent Cyclohexane[4]
Solvent to Crude Product Ratio ~5 mL / 1 gUse the minimum amount of hot solvent.[4]
Dissolution Temperature 50°C[4]
Cooling Temperature -10°C[4]
Cooling Rate 1°C / minA slow cooling rate is recommended.[4]
Washing Solvent Cold Acetonitrile (-20°C)[4]

Table 2: Purity and Yield Data

ParameterValueMethod
Purity Before Recrystallization 98.5%GC-MS
Purity After Recrystallization >99%Elemental Analysis
Optimized Synthesis Yield 79%Grignard Synthesis

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound

Objective: To purify crude this compound to >99% purity.

Materials:

  • Crude this compound

  • Cyclohexane

  • Acetonitrile

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Buchner funnel and filter paper

  • Vacuum flask

  • Nitrogen line

  • Cooling bath capable of reaching -20°C

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of cyclohexane (approximately 5 mL per gram of crude product).[4]

  • Gently heat the mixture to 50°C with stirring until the solid is completely dissolved.[4]

  • If the solution is colored, a charcoal treatment can be performed at this stage.

  • Slowly cool the solution to room temperature, then place it in a cooling bath set to -10°C. A controlled cooling rate of approximately 1°C/min is recommended to promote the formation of large, pure crystals.[4]

  • Allow the solution to stand at -10°C for at least one hour to ensure complete crystallization.

  • Set up a vacuum filtration apparatus with a Buchner funnel.

  • Filter the crystals under a nitrogen atmosphere to minimize moisture condensation.[4]

  • Wash the collected crystals with a small amount of cold (-20°C) acetonitrile to remove any remaining soluble impurities.[4]

  • Dry the purified crystals under vacuum to remove residual solvents.

Mandatory Visualization

Purification_Troubleshooting start Start: Crude Product (Yellow Solid/Oil) recrystallization Perform Recrystallization (Cyclohexane, cool to -10°C) start->recrystallization check_purity Check Purity & Appearance recrystallization->check_purity product_ok Product is Pure (>99%, White Crystals) check_purity->product_ok Purity OK low_yield Issue: Low Yield check_purity->low_yield Low Yield oily_product Issue: Oily Product / No Crystals check_purity->oily_product Oily/No Crystals impure_product Issue: Impure Product (<99%, Off-White) check_purity->impure_product Impure solve_low_yield Troubleshoot Low Yield: - Use minimal hot solvent - Ensure sufficient cooling time - Check for premature crystallization low_yield->solve_low_yield solve_oily Troubleshoot Oily Product: - Cool solution slowly - Scratch flask / add seed crystal - Consider column chromatography oily_product->solve_oily solve_impure Troubleshoot Impurity: - Rewash crystals with cold acetonitrile - Perform a second recrystallization - Use charcoal treatment for color impure_product->solve_impure solve_low_yield->recrystallization Re-attempt solve_oily->recrystallization Re-attempt solve_impure->recrystallization Re-attempt

Caption: Troubleshooting workflow for the purification of this compound.

References

"byproducts in the synthesis of Lotilaner from 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Lotilaner, starting from 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of Lotilaner and its intermediates.

Issue Potential Cause(s) Recommended Action(s)
Low Yield of Desired Isoxazoline Intermediate - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient base or catalyst. - Degradation of starting material or product.- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). - Optimize the reaction temperature. The condensation reaction may require specific temperature control to proceed efficiently. - Screen different bases or catalysts to improve the reaction rate and yield. - Ensure the use of high-purity starting materials and anhydrous reaction conditions to prevent side reactions.
High Levels of Lotilaner R-Isomer Impurity - Lack of stereocontrol in the isoxazoline ring formation. - Racemization during the reaction or work-up.- Employ a chiral phase transfer catalyst to induce stereoselectivity in the cyclization step. - Carefully control the reaction temperature and pH during work-up to minimize racemization. - The S-enantiomer can be enriched through crystallization with a suitable solvent system.
Presence of Lotilaner Acid Impurity - Hydrolysis of the amide bond in the final product or an intermediate ester.- Use anhydrous solvents and reagents to minimize water content in the reaction mixture. - Control the pH during the reaction and work-up to avoid acidic or basic conditions that can promote hydrolysis. - Purify the final product using chromatography or recrystallization to remove the acid impurity.
Detection of Lotilaner Ester Impurity - Reaction of the carboxylic acid intermediate with residual alcohol from a previous step or as a solvent.- Ensure complete removal of any alcohol solvents used in preceding steps. - If an alcohol is used as the solvent for the esterification step, ensure it is the correct alcohol for the desired product and that the reaction goes to completion. - Purify the product via chromatography to separate the desired product from the ester impurity.
Formation of Multiple Unidentified Byproducts - Side reactions due to impurities in starting materials. - Non-specific reactions occurring at elevated temperatures. - Air or moisture sensitivity of reagents or intermediates.- Use highly pure starting materials. This compound should be of high purity.[1] - Optimize the reaction temperature to minimize the formation of thermal degradation products. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or reaction with atmospheric moisture.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in the synthesis of Lotilaner?

A1: this compound is a key building block in the synthesis of Lotilaner. It provides the trifluoromethyl and trichlorophenyl-substituted carbon atom that becomes the stereocenter in the final Lotilaner molecule. It typically undergoes a condensation reaction with a thiophene derivative to form a crucial chalcone-like intermediate, which then cyclizes to form the isoxazoline ring of Lotilaner.

Q2: How can I minimize the formation of the R-isomer of Lotilaner?

A2: The formation of the desired S-isomer of Lotilaner is a critical step. To minimize the formation of the unwanted R-isomer, a stereoselective synthesis approach is recommended. This can be achieved by using a chiral phase transfer catalyst during the cyclization step to form the isoxazoline ring.[2][3] Subsequent purification by crystallization can further enhance the enantiomeric purity.[4]

Q3: What are the likely sources of the "Lotilaner acid impurity" and how can I avoid it?

A3: The Lotilaner acid impurity is likely the result of hydrolysis of the terminal amide group of the Lotilaner molecule. This can occur if there is excess water in the reaction mixture or during work-up under acidic or basic conditions. To avoid its formation, ensure all solvents and reagents are anhydrous and maintain neutral pH conditions during purification.

Q4: I am observing an "ester impurity" in my final product. What is the likely cause?

A4: The ester impurity is most likely formed from the reaction of the carboxylic acid intermediate with an alcohol. This alcohol could be present as a solvent, a reagent, or an impurity. To prevent this, ensure all solvents are thoroughly removed between steps, and use non-alcoholic solvents where possible in the final steps of the synthesis. If an alcohol is necessary, use it in stoichiometric amounts if it is a reagent, or ensure conditions are optimized for complete conversion to the desired amide.

Q5: What analytical techniques are recommended for monitoring the reaction and identifying byproducts?

A5: High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the progress of the reaction and for separating and quantifying the final product and any impurities. Chiral HPLC methods are necessary to separate and quantify the S and R-isomers of Lotilaner. For structural elucidation of unknown byproducts, techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.

Quantitative Data Summary

The following table summarizes the known impurities in the synthesis of Lotilaner. The typical percentage of these impurities can vary significantly based on the reaction conditions and purification methods employed.

Impurity Name Molecular Formula Molecular Weight Potential Source
Lotilaner R-IsomerC₂₀H₁₄Cl₃F₆N₃O₃S596.75Lack of stereocontrol
Lotilaner Acid ImpurityC₁₆H₉Cl₃F₃NO₃S458.66Hydrolysis
Lotilaner Ester ImpurityC₁₈H₁₃Cl₃F₃NO₃S486.71Esterification with ethanol

Experimental Protocols

The synthesis of Lotilaner from this compound involves a multi-step process. The following is a representative, generalized protocol based on information from synthetic procedures described in the literature. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and safety protocols.

Step 1: Synthesis of 4,4,4-Trifluoro-1-(4-methylthiophen-2-yl)-3-(3,4,5-trichlorophenyl)-2-buten-1-one (Chalcone Intermediate)

  • To a reaction vessel, add 2-acetyl-4-methylthiophene and this compound in a suitable solvent (e.g., methyl tert-butyl ether).

  • Add a base (e.g., triethylamine) to catalyze the condensation reaction.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for several hours until the reaction is complete, monitoring by TLC or HPLC.

  • Cool the reaction mixture and add a dehydrating agent (e.g., thionyl chloride) to facilitate the elimination of water and formation of the double bond.

  • Work-up the reaction mixture by washing with an aqueous bicarbonate solution and then with water.

  • Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the chalcone intermediate.

Step 2: Synthesis of the Isoxazoline Intermediate

  • Dissolve the chalcone intermediate from Step 1 in a suitable solvent (e.g., ethanol).

  • Add hydroxylamine hydrochloride and a base (e.g., sodium hydroxide solution) to the reaction mixture.

  • Stir the reaction at room temperature for several hours until the cyclization is complete.

  • Precipitate the product by adding water to the reaction mixture.

  • Collect the solid product by filtration, wash with water, and dry to obtain the racemic isoxazoline intermediate.

Step 3: Synthesis of Lotilaner (Final Amidation Step)

  • The isoxazoline intermediate from the preceding steps is converted to a carboxylic acid derivative.

  • This carboxylic acid is then coupled with 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride in the presence of a coupling agent (e.g., HBTU) and a base (e.g., triethylamine) in an appropriate solvent (e.g., DMF).

  • The reaction is stirred at room temperature until completion.

  • The final product, Lotilaner, is isolated by precipitation with water, followed by filtration and drying.

  • Purification is performed by recrystallization or chromatography to obtain the final product with high purity. Chiral resolution may be necessary if a non-stereoselective route was used in the isoxazoline formation.[5]

Visualizations

Lotilaner_Synthesis_Pathway start This compound intermediate1 Chalcone Intermediate (4,4,4-Trifluoro-1-(4-methylthiophen-2-yl)-3-(3,4,5-trichlorophenyl)-2-buten-1-one) start->intermediate1 + reagent1 2-Acetyl-4-methylthiophene reagent1->intermediate1 intermediate2 Racemic Isoxazoline Intermediate intermediate1->intermediate2 + reagent2 Hydroxylamine reagent2->intermediate2 chiral_separation Chiral Separation / Stereoselective Synthesis intermediate2->chiral_separation s_isomer (S)-Isoxazoline Carboxylic Acid Intermediate chiral_separation->s_isomer byproduct_r R-Isomer Impurity chiral_separation->byproduct_r Forms if not stereoselective lotilaner Lotilaner (S-Isomer) s_isomer->lotilaner + byproduct_ester Ester Impurity s_isomer->byproduct_ester Esterification reagent3 2-Amino-N-(2,2,2-trifluoroethyl)acetamide reagent3->lotilaner byproduct_acid Acid Impurity lotilaner->byproduct_acid Hydrolysis

Caption: Synthetic pathway of Lotilaner indicating key intermediates and potential byproduct formation points.

Troubleshooting_Workflow start Problem Identified in Synthesis low_yield Low Yield? start->low_yield impurity_detected Impurity Detected? start->impurity_detected low_yield->impurity_detected No check_conditions Check Reaction Conditions: - Temperature - Time - Reagent Purity low_yield->check_conditions Yes identify_impurity Identify Impurity (HPLC, MS, NMR) impurity_detected->identify_impurity Yes optimize_catalyst Optimize Base/Catalyst check_conditions->optimize_catalyst purify Purify Product (Crystallization/Chromatography) optimize_catalyst->purify r_isomer R-Isomer? identify_impurity->r_isomer acid_impurity Acid Impurity? r_isomer->acid_impurity No use_chiral_catalyst Use Chiral Catalyst & Control Conditions r_isomer->use_chiral_catalyst Yes ester_impurity Ester Impurity? acid_impurity->ester_impurity No anhydrous_conditions Use Anhydrous Conditions & Control pH acid_impurity->anhydrous_conditions Yes remove_alcohols Ensure Complete Removal of Alcohols ester_impurity->remove_alcohols Yes ester_impurity->purify No use_chiral_catalyst->purify anhydrous_conditions->purify remove_alcohols->purify

Caption: A troubleshooting workflow for identifying and resolving common issues in Lotilaner synthesis.

References

Technical Support Center: Synthesis of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via two primary methods: Grignard reagent addition and Friedel-Crafts acylation.

Grignard Reaction Troubleshooting

The Grignard synthesis route involves the reaction of a trihalogenated aryl Grignard reagent with a trifluoroacetylating agent.

Question: My Grignard reaction fails to initiate. What are the common causes and solutions?

Answer:

The initiation of a Grignard reaction is highly sensitive to the reaction conditions. Here are the primary factors that can inhibit the reaction and the corresponding troubleshooting steps:

  • Presence of Moisture: Grignard reagents are extremely reactive towards protic solvents like water.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents and ensure the starting materials are dry.

  • Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents reaction.

    • Solution: Activate the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Mechanical activation by crushing the magnesium turnings with a dry glass rod can also be effective.

  • Purity of Starting Materials: Impurities in the 5-bromo-1,2,3-trichlorobenzene can interfere with the reaction.

    • Solution: Purify the starting material by recrystallization or distillation before use.

Question: I am observing a low yield of the desired product in my Grignard synthesis. How can I improve it?

Answer:

Low yields can often be attributed to suboptimal reaction parameters or side reactions. Consider the following to improve your yield:

  • Reaction Temperature: The temperature during the formation of the Grignard reagent and the subsequent acylation is critical.

    • Solution: Maintain a temperature between -5°C and 0°C during the acylation step. This has been shown to increase the yield by up to 15% compared to room temperature reactions.[1]

  • Stoichiometry of Reagents: The molar ratios of the reactants play a crucial role in maximizing the conversion.

    • Solution: Use a magnesium to 5-bromo-1,2,3-trichlorobenzene ratio of 1.8:1 to maximize the formation of the Grignard reagent. For the acylation step, use 2.1 equivalents of trifluoroacetic anhydride to ensure complete reaction.[1]

  • Quenching Conditions: Improper quenching can lead to the formation of magnesium adducts and reduce the yield of the final product.

    • Solution: Quench the reaction mixture with an acidic solution to a pH of less than 2.[1]

Question: What are the common side products in this Grignard reaction and how can I minimize them?

Answer:

The primary side product is the Wurtz-type homocoupling of the Grignard reagent.

  • Solution: This can be minimized by the slow, dropwise addition of the aryl halide to the magnesium suspension. Maintaining a dilute concentration of the aryl halide helps to disfavor the coupling reaction.

Friedel-Crafts Acylation Troubleshooting

The Friedel-Crafts acylation of 1,2,3-trichlorobenzene with a trifluoroacetylating agent is a challenging alternative route due to the electron-deficient nature of the aromatic ring.[1]

Question: My Friedel-Crafts acylation is not proceeding, or the yield is very low. What can I do?

Answer:

The highly deactivated 3,4,5-trichlorophenyl ring makes this reaction difficult. Here are some strategies to overcome this:

  • Choice of Catalyst: A strong Lewis acid is required to activate the substrate.

    • Solution: Aluminum chloride (AlCl₃) is a common choice, but superstoichiometric amounts may be necessary.[1] Consider exploring more potent catalyst systems like hafnium(IV) triflate (Hf(OTf)₄) in combination with trifluoromethanesulfonic acid (TfOH), which have shown effectiveness in acylating deactivated arenes.

  • Reaction Conditions: Elevated temperatures are often required to drive the reaction forward.

    • Solution: Experiment with higher reaction temperatures, potentially using a high-boiling point solvent or performing the reaction under microwave irradiation.

  • Acylating Agent: The choice of acylating agent can influence reactivity.

    • Solution: While trifluoroacetyl chloride is an option, using trifluoroacetic anhydride in the presence of a strong acid catalyst like trifluoroacetic acid can also be effective.

Question: I am observing significant charring and decomposition in my Friedel-Crafts reaction. How can I prevent this?

Answer:

Charring is often a result of harsh reaction conditions.

  • Solution:

    • Controlled Temperature: Ensure uniform and controlled heating. Overheating can lead to decomposition.

    • Gradual Addition of Catalyst: Add the Lewis acid catalyst portion-wise to manage the exothermicity of the reaction.

    • Solvent Choice: Use an inert, high-boiling solvent to help moderate the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: The two main synthetic strategies are:

  • Grignard Reagent Method: This involves the formation of a Grignard reagent from 5-bromo-1,2,3-trichlorobenzene, followed by acylation with trifluoroacetic anhydride.[1] This is generally the more validated and higher-yielding approach.

  • Friedel-Crafts Acylation: This method involves the direct acylation of 1,2,3-trichlorobenzene with a trifluoroacetylating agent (e.g., trifluoroacetyl chloride or trifluoroacetic anhydride) in the presence of a strong Lewis acid catalyst.[1] This route is more challenging due to the electron-withdrawing nature of the chlorine substituents on the aromatic ring.[1]

Q2: What is the impact of the three chlorine atoms on the reactivity of the aromatic ring in Friedel-Crafts acylation?

A2: The three chlorine atoms are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution reactions like Friedel-Crafts acylation. This deactivation necessitates the use of strong Lewis acid catalysts, often in stoichiometric or even superstoichiometric amounts, and may require forcing reaction conditions.[1]

Q3: What are the recommended purification methods for this compound?

A3: The primary method for purification is crystallization. A detailed protocol is as follows:

  • Dissolve the crude product in a minimal amount of cyclohexane (approximately 5 mL per gram of product) at 50°C.

  • Slowly cool the solution to -10°C at a rate of 1°C per minute.

  • Filter the resulting crystals under a nitrogen atmosphere.

  • Wash the crystals with cold (-20°C) acetonitrile. This procedure has been shown to effectively remove chlorine-containing byproducts and achieve a purity of over 99%.[1]

Q4: What are the key safety precautions to consider during the synthesis?

A4:

  • Grignard Reaction: The reaction is highly exothermic and sensitive to air and moisture. It should be performed under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents.

  • Friedel-Crafts Acylation: Lewis acids like aluminum chloride are corrosive and react violently with water. The reaction can also release corrosive HCl gas, which should be trapped.

  • General Precautions: this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Data Presentation

Table 1: Optimization of Grignard Synthesis Yield

ParameterOptimal ValueImpact on YieldReference
Temperature-5°C to 0°C+15% vs. Room Temperature[1]
Mg:Substrate Ratio1.8:1Maximizes conversion[1]
Anhydride Equivalents2.1Completes acylation[1]
Quenching pH<2Prevents Mg adducts[1]
Optimized Yield 79% [1]
Purity (GC-MS) 98.5% [1]

Experimental Protocols

Key Experiment 1: Optimized Grignard Synthesis of this compound

Materials:

  • 5-bromo-1,2,3-trichlorobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Trifluoroacetic anhydride

  • Hydrochloric acid (for quenching)

  • Cyclohexane (for crystallization)

  • Acetonitrile (for washing)

Procedure:

Step 1: Grignard Reagent Formation

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings (1.8 equivalents).

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • Dissolve 5-bromo-1,2,3-trichlorobenzene (1.0 equivalent) in anhydrous diethyl ether and add a small portion to the flask.

  • If the reaction does not initiate, add a crystal of iodine and warm gently.

  • Once the reaction starts, add the remaining solution of 5-bromo-1,2,3-trichlorobenzene dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. A dark brown solution should form.[1]

Step 2: Acylation with Trifluoroacetic Anhydride

  • Cool the Grignard solution to -5°C in an ice-salt bath.

  • Slowly add trifluoroacetic anhydride (2.1 equivalents) dropwise, maintaining the temperature between -5°C and 0°C.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

Step 3: Work-up and Purification

  • Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride, followed by dilute hydrochloric acid until the pH is less than 2.[1]

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization from cyclohexane as described in the FAQs.[1]

Visualizations

experimental_workflow Experimental Workflow for Grignard Synthesis cluster_prep Preparation cluster_grignard Grignard Reagent Formation cluster_acylation Acylation cluster_workup Work-up and Purification prep_glassware Flame-dry glassware add_mg Add Mg turnings to flask prep_glassware->add_mg prep_reagents Ensure anhydrous reagents add_bromo Add 5-bromo-1,2,3-trichlorobenzene prep_reagents->add_bromo add_mg->add_bromo initiate Initiate reaction (I2, heat) add_bromo->initiate reflux Reflux initiate->reflux cool_reaction Cool to -5°C reflux->cool_reaction add_anhydride Add trifluoroacetic anhydride cool_reaction->add_anhydride warm_rt Warm to room temperature add_anhydride->warm_rt quench Quench with acidic solution (pH < 2) warm_rt->quench extract Extract with ether quench->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate crystallize Crystallize from cyclohexane concentrate->crystallize final_product final_product crystallize->final_product Pure Product

Caption: A step-by-step workflow for the Grignard synthesis of this compound.

troubleshooting_logic Troubleshooting Decision Tree for Low Yield start Low Yield Observed check_reaction_type Which synthesis route? start->check_reaction_type grignard_path Grignard Synthesis check_reaction_type->grignard_path Grignard fc_path Friedel-Crafts Acylation check_reaction_type->fc_path Friedel-Crafts check_initiation Did the Grignard reaction initiate? no_initiation Troubleshoot initiation: - Check for moisture - Activate Mg - Check starting material purity check_initiation->no_initiation No yes_initiation Check reaction conditions check_initiation->yes_initiation Yes check_temp Was acylation at -5°C to 0°C? yes_initiation->check_temp temp_no Optimize temperature control check_temp->temp_no No temp_yes Check stoichiometry check_temp->temp_yes Yes stoich_no Use optimal ratios: - Mg:Substrate = 1.8:1 - Anhydride = 2.1 eq. temp_yes->stoich_no No stoich_yes Check quenching pH temp_yes->stoich_yes Yes ph_no Ensure quench pH < 2 stoich_yes->ph_no No ph_yes Investigate side reactions (e.g., Wurtz coupling) stoich_yes->ph_yes Yes check_catalyst Is the Lewis acid catalyst strong enough? catalyst_no Use a stronger catalyst (e.g., AlCl3 in excess, Hf(OTf)4/TfOH) check_catalyst->catalyst_no No catalyst_yes Are reaction conditions optimal? check_catalyst->catalyst_yes Yes conditions_no Increase temperature, consider microwave catalyst_yes->conditions_no No conditions_yes Check for decomposition/charring catalyst_yes->conditions_yes Yes charring_yes Moderate reaction: - Control temperature - Portion-wise catalyst addition conditions_yes->charring_yes Yes charring_no Consider alternative acylating agents conditions_yes->charring_no No

Caption: A logical decision tree for troubleshooting low yield in the synthesis of this compound.

References

"stability of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone in acidic and basic conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone in acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is a crystalline solid that is relatively stable under normal ambient conditions.[1] For optimal shelf life, it should be stored in a sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3]

Q2: What are the likely degradation pathways for this compound under acidic and basic conditions?

  • Acidic Conditions: Under strong acidic conditions and elevated temperatures, hydrolysis of the trifluoroacetyl group is a potential degradation pathway, although likely slow. The primary point of reactivity would be protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water.

  • Basic Conditions: In the presence of a strong base, the compound is susceptible to hydrolysis. The primary mechanism is nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon. This can lead to the formation of 3,4,5-trichlorobenzoic acid and trifluoromethane. The electron-withdrawing nature of the trichlorophenyl and trifluoromethyl groups enhances the electrophilicity of the carbonyl carbon, making it prone to this type of degradation.

Q3: Are there any special handling precautions I should take when performing stability studies with this compound?

A3: Yes, it is recommended to handle this compound in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[1] Avoid inhalation of dust and contact with skin and eyes.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent analytical results during stability testing. 1. Incomplete dissolution of the compound in the study medium. 2. Interaction of the compound with the container material. 3. Inconsistent temperature or pH of the stability chambers.1. Ensure complete dissolution by using an appropriate co-solvent if necessary and verify solubility at the study concentration. The compound has good solubility in common organic solvents like ethanol and dimethyl sulfoxide.[1] 2. Use inert container materials such as glass or polypropylene. 3. Calibrate and monitor the temperature and pH of the stability chambers regularly.
Unexpected peaks observed in the chromatogram of a stressed sample. 1. Formation of degradation products. 2. Contamination from the solvent or reagents. 3. Extraction of leachables from the container.1. Characterize the new peaks using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to identify potential degradation products. 2. Run a blank analysis of the solvent and reagents to rule out contamination. 3. Perform a leachable study on the containers with the study medium.
Rapid degradation observed under basic conditions. The trifluoroacetyl group is highly susceptible to nucleophilic attack by hydroxide ions.This is an expected behavior for this class of compounds. To obtain meaningful kinetic data, consider performing the study at a lower temperature or using a milder basic condition (lower pH).

Experimental Protocols

Forced Degradation Study Protocol

This protocol provides a general framework for assessing the stability of this compound under acidic and basic stress conditions.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • pH meter

  • HPLC-UV/MS system

  • Thermostatically controlled water bath or oven

2. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

3. Acidic Degradation:

  • To 1 mL of the stock solution, add 9 mL of 0.1 N HCl.

  • Incubate the solution at 60°C.

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the aliquots with an equivalent amount of 0.1 N NaOH.

  • Dilute the samples with mobile phase to an appropriate concentration for HPLC analysis.

4. Basic Degradation:

  • To 1 mL of the stock solution, add 9 mL of 0.1 N NaOH.

  • Incubate the solution at room temperature (due to expected rapid degradation).

  • Withdraw aliquots at shorter time intervals (e.g., 0, 15, 30, 60, 120 minutes).

  • Neutralize the aliquots with an equivalent amount of 0.1 N HCl.

  • Dilute the samples with mobile phase to an appropriate concentration for HPLC analysis.

5. Analysis:

  • Analyze the samples using a validated stability-indicating HPLC method. A typical method might use a C18 column with a gradient elution of acetonitrile and water.

  • Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.

  • Use a photodiode array (PDA) detector to obtain the UV spectrum of the peaks and a mass spectrometer (MS) for mass identification of the degradation products.

Data Presentation

Table 1: Hypothetical Stability Data for this compound under Acidic and Basic Conditions

Condition Time (hours) Parent Compound Remaining (%) Major Degradation Product 1 (%) Major Degradation Product 2 (%)
0.1 N HCl at 60°C 0100.00.00.0
298.51.20.3
497.12.50.4
894.34.80.9
2485.212.52.3
0.1 N NaOH at 25°C 0100.00.00.0
0.2588.211.80.0
0.577.922.10.0
160.739.30.0
236.863.20.0

Note: This data is hypothetical and for illustrative purposes only.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in ACN) Acid Acidic Stress (0.1 N HCl, 60°C) Stock->Acid Base Basic Stress (0.1 N NaOH, 25°C) Stock->Base Neutralize Neutralize Aliquots Acid->Neutralize Time Points Base->Neutralize Time Points Dilute Dilute for Analysis Neutralize->Dilute HPLC HPLC-UV/MS Analysis Dilute->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for Forced Degradation Stability Testing.

Degradation_Pathway cluster_acid Acidic Hydrolysis (Slow) cluster_base Basic Hydrolysis (Fast) Parent This compound Acid_Prod 3,4,5-Trichlorobenzoic Acid + Trifluoromethane Parent->Acid_Prod H₃O⁺, Δ Base_Prod 3,4,5-Trichlorobenzoate + Trifluoromethane Parent->Base_Prod OH⁻

Caption: Postulated Degradation Pathways.

References

"decomposition pathways of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone. The information provided is based on established chemical principles and data from structurally related compounds to help you address challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound and how do they influence its reactivity?

A1: The molecule contains two key functional groups: a trifluoroacetyl group (-COCF₃) and a trichlorophenyl ring. The trifluoroacetyl group is a strong electron-withdrawing group, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. The trichlorophenyl ring is also electron-deficient due to the presence of three chlorine atoms, making it prone to nucleophilic aromatic substitution under certain conditions.

Q2: What are the expected decomposition pathways for this compound under common experimental stress conditions?

  • Hydrolysis (Aqueous Acidic/Basic Conditions): The ketone functionality is susceptible to hydrolysis, particularly under basic conditions, which could lead to cleavage of the C-C bond between the carbonyl group and the trifluoromethyl group (a haloform-type reaction).

  • Oxidative Stress: The aromatic ring can be susceptible to oxidation, potentially leading to the formation of phenolic derivatives or ring-opening products under strong oxidizing conditions.

  • Photolytic Stress (Exposure to Light): UV or visible light exposure may induce photolytic cleavage or radical-mediated reactions, leading to a variety of degradation products.

  • Thermal Stress (High Temperature): At elevated temperatures, decomposition is likely to occur, potentially involving the elimination of hydrogen chloride (HCl) and the formation of complex polymeric or carbonaceous materials.

Q3: I am observing an unexpected peak in my HPLC analysis after storing my sample in a basic solution. What could this be?

A3: An unexpected peak appearing after storage in a basic solution is likely a result of a haloform-type reaction. The trifluoromethyl group can act as a leaving group in the presence of a base, leading to the formation of 3,4,5-trichlorobenzoic acid or a related derivative. You may also observe the formation of fluoroform (CHF₃).

Q4: My reaction yield is consistently low when using this compound as a starting material in a reaction involving a strong nucleophile. What could be the issue?

A4: The low yield could be due to a competing nucleophilic aromatic substitution (SNAr) reaction on the trichlorophenyl ring. The electron-withdrawing trifluoroacetyl group activates the ring for such reactions. Your nucleophile might be attacking the aromatic ring, replacing one of the chlorine atoms, in addition to or instead of reacting at the carbonyl group. Consider adjusting your reaction conditions (e.g., temperature, solvent) to favor the desired reaction pathway.

Troubleshooting Guides

Issue 1: Appearance of Unknown Impurities in Chromatographic Analysis
Symptom Potential Cause (Inferred Decomposition Pathway) Suggested Action
New peak observed in HPLC/GC-MS after exposure to basic conditions (e.g., basic work-up, storage in basic buffer).Hydrolytic Decomposition (Haloform Reaction): Cleavage of the trifluoroacetyl group leading to the formation of 3,4,5-trichlorobenzoic acid and fluoroform.- Analyze the impurity by LC-MS to confirm the mass of the suspected benzoic acid derivative.- Avoid prolonged exposure to basic conditions.- If a basic work-up is necessary, perform it at low temperatures and for a minimal amount of time.
Multiple new peaks appear after the sample is exposed to light for an extended period.Photolytic Decomposition: Radical-mediated degradation or rearrangement of the molecule.- Protect the compound and its solutions from light by using amber vials or covering glassware with aluminum foil.- Perform photostability studies under controlled conditions to identify and characterize the degradants.
Broad peaks or a rising baseline are observed in the chromatogram of a sample subjected to high temperatures.Thermal Decomposition: Formation of polymeric or complex, less volatile byproducts.- Avoid excessive heating of the compound.- If a reaction requires high temperatures, perform it under an inert atmosphere to minimize oxidative decomposition.- Use techniques like TGA (Thermogravimetric Analysis) to determine the thermal stability range of the compound.
A new peak is observed when using strong oxidizing agents.Oxidative Decomposition: Oxidation of the aromatic ring to form phenolic or ring-opened products.- Use milder oxidizing agents if possible.- Control the stoichiometry of the oxidizing agent carefully.- Characterize the byproduct to understand the oxidation pattern.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a compound. Here is a general protocol that can be adapted for this compound.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile, methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60 °C) for a defined period (e.g., 24, 48 hours).

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period, monitoring frequently due to the likelihood of a rapid haloform reaction.

    • Oxidative Degradation: Mix the stock solution with a solution of an oxidizing agent (e.g., 3% H₂O₂). Incubate at room temperature for a defined period.

    • Thermal Degradation: Expose a solid sample of the compound to a specific temperature (e.g., 100 °C) in a controlled oven for a defined period. Dissolve the stressed sample in a suitable solvent for analysis.

    • Photolytic Degradation: Expose the stock solution in a photostability chamber to a controlled light source (e.g., UV-A and visible light) for a defined duration.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • If necessary, neutralize the acidic or basic samples.

    • Dilute the sample to a suitable concentration for analysis.

    • Analyze the sample by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient elution of water and acetonitrile with UV detection).

    • Use LC-MS to identify the mass of any degradation products.

Predicted Decomposition Pathways

Below are diagrams illustrating the predicted decomposition pathways of this compound under different stress conditions.

G cluster_hydrolysis Basic Hydrolysis (Haloform Reaction) cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_thermal Thermal Decomposition cluster_photo Photolytic Decomposition start_h This compound intermediate_h Tetrahedral Intermediate start_h->intermediate_h OH- product1_h 3,4,5-Trichlorobenzoic Acid intermediate_h->product1_h Elimination of -CF3 product2_h Fluoroform (CHF3) intermediate_h->product2_h start_s This compound product_s Substituted Product start_s->product_s Nu- start_t This compound product1_t HCl start_t->product1_t Heat product2_t Carbonaceous Material start_t->product2_t Heat product3_t Chlorinated Aromatics start_t->product3_t Heat start_p This compound product_p Various Degradation Products start_p->product_p hv

Caption: Predicted decomposition pathways of the target compound.

G cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution stress Apply Stress Condition (Acid, Base, Oxidant, Heat, Light) start->stress sample Sample at Time Points stress->sample neutralize Neutralize (if needed) sample->neutralize analyze Analyze by HPLC/LC-MS neutralize->analyze identify Identify Degradants analyze->identify

Caption: General workflow for forced degradation studies.

"removal of residual catalysts from 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Catalyst Removal

Product Focus: 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone CAS Number: 158401-00-4

This guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the effective removal of residual catalysts from the synthesis of this compound, a key intermediate in the production of pharmaceuticals like Lotilaner.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common catalysts that might need to be removed from this compound?

A1: The synthesis of this compound and its precursors can involve several types of catalysts. The most common are:

  • Lewis Acids: Catalysts like Aluminum Chloride (AlCl₃) are used in Friedel-Crafts acylation reactions, a potential synthetic route.[1]

  • Palladium Catalysts: Palladium complexes (e.g., Pd(PPh₃)₄) are frequently used in cross-coupling reactions (like Suzuki or Heck reactions) to form C-C bonds necessary for synthesizing the trichlorophenyl precursor.[2][3] These are a major focus for removal in pharmaceutical synthesis.

  • Magnesium: While not a catalyst in the traditional sense, residual magnesium salts from Grignard reagent-mediated reactions need to be thoroughly removed during workup.[1]

  • Copper Catalysts: Copper-catalyzed reactions are also used in various organic syntheses and may be present as residual impurities.[4][5]

Q2: Why is it critical to remove residual catalysts?

A2: For active pharmaceutical ingredients (APIs) and their intermediates, catalyst removal is crucial for several reasons:

  • Toxicity and Safety: Many catalyst metals, such as palladium, are subject to strict limits in final drug products due to potential toxicity.[3][6] The ICH Q3D guideline for elemental impurities sets limits for metals like palladium (10 ppm for oral consumption).[3]

  • Downstream Reaction Interference: Residual catalysts can interfere with or poison catalysts used in subsequent synthetic steps.

  • Product Stability: Metal impurities can sometimes degrade the final product over time, affecting its shelf life and purity.

Q3: What are the primary methods for removing residual catalysts?

A3: The most common methods can be broadly categorized as follows:

  • Adsorption: Using materials that bind to the metal catalyst, which is then removed by filtration. Common adsorbents include activated carbon and specialized metal scavengers (e.g., silica or polymer-based materials with thiol or amine groups).[2][3][7]

  • Crystallization: Purifying the product through recrystallization often leaves the catalyst impurities behind in the mother liquor.[1][7]

  • Extraction: Using liquid-liquid extraction to partition the catalyst into a separate aqueous or organic phase. This is often effective for removing metal salts.[7][8][9]

  • Filtration: A straightforward method for removing heterogeneous catalysts (e.g., Pd on carbon) or precipitated metal species. Using a filter aid like Celite can improve efficiency.[7][8][10][11]

Q4: How do I select the best catalyst removal method for my experiment?

A4: The optimal method depends on the nature of the catalyst, the properties of your product, and the required purity level.

G cluster_methods Recommended Primary Methods start High Residual Catalyst Detected catalyst_type What is the form of the catalyst? start->catalyst_type hetero Heterogeneous (e.g., Pd/C, solid particles) catalyst_type->hetero Solid homo Homogeneous (dissolved in solution) catalyst_type->homo Dissolved filtration Filtration through Celite® or Porous Metal Filter hetero->filtration scavenging Scavenging (Thiol-silica, Activated Carbon) homo->scavenging crystallization Crystallization homo->crystallization extraction Aqueous Extraction (e.g., with EDTA, Cysteine wash) homo->extraction G cluster_protocol Scavenger Application Workflow cluster_analysis Purification & Analysis start Crude Product in Solution add_scavenger Add Scavenger (e.g., Silica-Thiol) start->add_scavenger stir Stir (1-18h, RT to 60°C) add_scavenger->stir filtrate Filter through Celite® stir->filtrate concentrate Concentrate Filtrate filtrate->concentrate analyze Analyze via ICP-MS concentrate->analyze end Pure Product (<10 ppm Pd) analyze->end

References

"challenges in the scale-up of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone production"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone (CAS 158401-00-4). This valuable intermediate is notably used in the production of the veterinary pharmaceutical Lotilaner.[1][2][3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the production of this compound, particularly during the transition from laboratory to industrial scale.

Low or No Product Yield

Q: We are experiencing very low to no yield of the desired product. What are the potential causes and solutions?

A: Low or no yield can stem from several factors, depending on your chosen synthetic route.

For Friedel-Crafts Acylation:

  • Deactivated Aromatic Ring: The 3,4,5-trichlorophenyl ring is electron-deficient due to the presence of three electron-withdrawing chlorine atoms, making it less reactive in electrophilic aromatic substitution.[4]

    • Solution: Employ a more potent Lewis acid catalyst or consider using superacid catalysts like triflic acid.[4] Increasing the reaction temperature can also improve the reaction rate, but this must be done cautiously to avoid side reactions.[4]

  • Catalyst Inactivity: Traditional Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture.[5][6] Any water in your reagents or solvent will deactivate the catalyst.

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents and fresh, high-purity reagents.[5][6] On a large scale, this requires stringent process controls to prevent moisture ingress.

  • Insufficient Catalyst: The ketone product can form a stable complex with the Lewis acid, effectively sequestering it from the reaction.[5][6]

    • Solution: A stoichiometric amount, or even a slight excess, of the Lewis acid catalyst is often necessary.[5][6]

For Grignard Reaction:

  • Failure to Form Grignard Reagent: The formation of the Grignard reagent is highly sensitive to moisture.[7] Any water present will quench the reagent as it forms.[7]

    • Solution: Strict anhydrous conditions are critical.[7] All solvents must be rigorously dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[8] On an industrial scale, this may involve specialized reactor setups and handling procedures.

  • Side Reactions: The Grignard reagent is a strong base and can be consumed by any acidic protons present in the reaction mixture.[8]

    • Solution: Ensure all starting materials are free from acidic impurities.

Formation of Impurities and By-products

Q: Our final product is contaminated with significant impurities. How can we identify and minimize them?

A: The nature of the impurities will depend on the synthetic route.

For Friedel-Crafts Acylation:

  • Isomeric Products: Acylation of 1,2,3-trichlorobenzene can potentially lead to the formation of isomeric products, although the desired 1-(3,4,5-trichlorophenyl) isomer is generally favored.

    • Solution: Optimize reaction conditions such as temperature and catalyst choice to improve regioselectivity. Careful purification of the final product is also crucial.

  • Over-acylation: While the trifluoroacetyl group is deactivating, preventing further acylation, highly reactive starting materials could potentially lead to polysubstitution.[9][10]

    • Solution: Use a 1:1 molar ratio of the aromatic substrate to the acylating agent.[11]

For Grignard Reaction:

  • By-products from Reaction with Trifluoroacetic Anhydride: The Grignard reagent can react with the ketone product to form a tertiary alcohol.

    • Solution: Maintain a low reaction temperature and control the addition of the Grignard reagent to the trifluoroacetic anhydride.

Difficulties in Product Purification

Q: We are struggling to achieve the desired purity of >99% for our final product. What purification strategies are most effective?

A: High purity is essential for pharmaceutical intermediates.[3]

  • Crystallization: The crude product, which is a white to yellow solid, can be effectively purified by crystallization.[12]

    • Protocol: A common method involves dissolving the crude product in a minimal amount of a solvent like cyclohexane at an elevated temperature (e.g., 50°C) and then cooling it to a low temperature (e.g., -10°C) to induce crystallization.[12] The precipitate can then be filtered and washed with a cold solvent like acetonitrile.[12]

  • Distillation: For some impurities, distillation under reduced pressure may be a viable purification step.[12]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two main industrial synthesis methods are:

  • Friedel-Crafts Acylation: This involves the reaction of 1,2,3-trichlorobenzene with an acylating agent like trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a strong Lewis acid catalyst (e.g., AlCl₃).

  • Grignard Reaction: This route typically involves the formation of a Grignard reagent from a halogenated precursor (e.g., 5-bromo-1,2,3-trichlorobenzene), which is then reacted with trifluoroacetic anhydride.

Q2: What are the major safety concerns when scaling up the production of this compound?

A2: The primary safety concerns are associated with the reagents used:

  • Trifluoroacetic Anhydride: This reagent is highly corrosive, reacts violently with water, and is harmful if inhaled.[13][14][15] Proper personal protective equipment (PPE), including chemical-resistant gloves and eye/face protection, is mandatory.[13][14] The reaction should be conducted in a well-ventilated area, and measures should be in place to prevent contact with moisture.[13][14]

  • Lewis Acids (e.g., AlCl₃): These are also moisture-sensitive and can release corrosive fumes. Anhydrous handling conditions are essential.[5][6]

  • Grignard Reagents: These are highly reactive and can ignite on contact with air or moisture.[8] Strict anhydrous and inert atmosphere conditions are necessary for safe handling.[8]

Q3: How can we monitor the progress of the reaction?

A3: Reaction progress can be monitored using standard analytical techniques such as:

  • Gas Chromatography (GC)

  • High-Performance Liquid Chromatography (HPLC)

  • Thin-Layer Chromatography (TLC)

Data Presentation

Table 1: Key Reaction Parameters for the Synthesis of this compound

ParameterFriedel-Crafts AcylationGrignard Reaction
Starting Materials 1,2,3-Trichlorobenzene, Trifluoroacetic Anhydride/Trifluoroacetyl Chloride5-Bromo-1,2,3-trichlorobenzene, Magnesium, Trifluoroacetic Anhydride
Catalyst/Reagent Strong Lewis Acid (e.g., AlCl₃)-
Solvent Anhydrous, non-reactive solvent (e.g., dichloromethane)Anhydrous ether (e.g., THF, diethyl ether)
Temperature Typically 0°C to room temperature, may require heatingGrignard formation: Room temperature to gentle reflux; Reaction with anhydride: Low temperature (e.g., -78°C to 0°C)
Atmosphere Inert atmosphere (Nitrogen or Argon) recommendedStrict inert atmosphere (Nitrogen or Argon) is critical
Typical Yield (Lab Scale) Moderate to good, highly dependent on substrate and conditionsGood to excellent
Purity (Crude) Variable, may contain isomeric by-productsGenerally good, main by-product is the tertiary alcohol

Experimental Protocols

Disclaimer: The following are representative lab-scale protocols. Industrial-scale production requires significant process optimization and safety assessments.

Protocol 1: Friedel-Crafts Acylation (Lab Scale)
  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

  • Acylating Agent Addition: The suspension is cooled to 0°C in an ice bath. Trifluoroacetic anhydride (1.1 equivalents) is added slowly to the stirred suspension.

  • Substrate Addition: 1,2,3-Trichlorobenzene (1.0 equivalent) dissolved in anhydrous dichloromethane is added dropwise via the dropping funnel over 30 minutes at 0°C.

  • Reaction: The reaction mixture is stirred at 0°C for 1 hour, then allowed to warm to room temperature and stirred for an additional 4-6 hours. The reaction progress is monitored by TLC or GC.

  • Workup: The reaction mixture is carefully poured onto crushed ice containing concentrated hydrochloric acid to quench the reaction and hydrolyze the aluminum chloride complex.

  • Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by crystallization from cyclohexane.

Scale-up Considerations:

  • Heat Management: The reaction is exothermic. On a large scale, efficient heat exchange is crucial to maintain temperature control and prevent runaway reactions.

  • Reagent Addition: The rate of addition of the acylating agent and substrate must be carefully controlled to manage the exotherm.

  • Mixing: Efficient agitation is necessary to ensure homogeneity, especially with the heterogeneous aluminum chloride suspension.

  • Quenching: The quenching step is highly exothermic and requires careful control and a robust cooling system.

Protocol 2: Grignard Reaction (Lab Scale)
  • Grignard Reagent Preparation: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (1.2 equivalents). A solution of 5-bromo-1,2,3-trichlorobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the reaction. The mixture is gently refluxed until the magnesium is consumed.

  • Acylation: In a separate flame-dried flask, a solution of trifluoroacetic anhydride (1.1 equivalents) in anhydrous THF is cooled to -78°C (dry ice/acetone bath).

  • Reaction: The freshly prepared Grignard reagent is added slowly to the cooled trifluoroacetic anhydride solution via a cannula. The reaction temperature is maintained below -60°C. After the addition is complete, the reaction is stirred at -78°C for 1-2 hours and then allowed to warm slowly to room temperature.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction: The mixture is extracted with diethyl ether. The combined organic layers are washed with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by crystallization from cyclohexane.

Scale-up Considerations:

  • Anhydrous Conditions: Maintaining strictly anhydrous conditions in large reactors is challenging and costly but absolutely critical for success.

  • Grignard Initiation: Initiating the Grignard reaction on a large scale can be difficult. The use of initiators and careful temperature control is often necessary.

  • Heat Management: Both the Grignard formation and the acylation are exothermic and require efficient cooling.

  • Solid Handling: Handling large quantities of magnesium turnings requires specific safety protocols.

Visualizations

Synthesis_Pathways cluster_FC Friedel-Crafts Acylation cluster_Grignard Grignard Reaction TCB 1,2,3-Trichlorobenzene Product_FC This compound TCB->Product_FC Acylation TFAA Trifluoroacetic Anhydride TFAA->Product_FC AlCl3 AlCl3 (Lewis Acid) AlCl3->Product_FC BromoTCB 5-Bromo-1,2,3-trichlorobenzene Grignard Grignard Reagent BromoTCB->Grignard Mg Magnesium Mg->Grignard Product_G This compound Grignard->Product_G Acylation TFAA2 Trifluoroacetic Anhydride TFAA2->Product_G Troubleshooting_Workflow cluster_FC_Troubleshoot Friedel-Crafts Issues cluster_Grignard_Troubleshoot Grignard Issues Start Low Yield or No Reaction Check_Route Which Synthetic Route? Start->Check_Route Check_Moisture_FC Check for Moisture (Reagents, Glassware, Solvent) Check_Route->Check_Moisture_FC Friedel-Crafts Check_Moisture_G Strictly Anhydrous Conditions? (Inert atmosphere, dry solvents) Check_Route->Check_Moisture_G Grignard Check_Catalyst_FC Review Catalyst Stoichiometry (Product complexation requires >= 1 eq.) Check_Moisture_FC->Check_Catalyst_FC Check_Temp_FC Optimize Reaction Temperature (Increase cautiously for deactivated ring) Check_Catalyst_FC->Check_Temp_FC Check_Initiation Grignard Initiation Failure? (Check Mg quality, use initiator) Check_Moisture_G->Check_Initiation Check_Temp_G Control Acylation Temperature (Low temp to prevent side reactions) Check_Initiation->Check_Temp_G

References

"managing exothermic reactions in the synthesis of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the management of exothermic reactions during the synthesis of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound, and which is more prone to exothermic events?

A1: There are two main synthetic routes:

  • Grignard Reagent-Mediated Reaction: This is the most commonly validated method. It involves the formation of a trihalogenated aryl Grignard reagent from a starting material like 5-bromo-1,2,3-trichlorobenzene, which is then quenched with trifluoroacetic anhydride.[1] This quenching step is highly exothermic and requires careful control.

  • Friedel-Crafts Acylation: This route involves the reaction of 1,2,3-trichlorobenzene with a trifluoroacetylating agent (like trifluoroacetyl chloride or trifluoroacetic anhydride) in the presence of a strong Lewis acid catalyst (e.g., AlCl₃).[1] This reaction is also exothermic. However, it faces significant challenges due to the deactivation of the trichlorobenzene ring, which requires harsh conditions that can be difficult to control.[1]

Both routes have significant exothermic potential that must be managed. The Grignard route's exotherm is concentrated in the quenching step, while the Friedel-Crafts reaction's heat evolution can be more sustained throughout the addition of the catalyst and acylating agent.[1][2]

Q2: What are the critical signs of a potential runaway exothermic reaction?

A2: Key indicators of a thermal runaway include:

  • A rapid, uncontrolled increase in the internal reaction temperature, even with cooling applied.

  • A sudden increase in pressure within the reaction vessel.

  • Vigorous, unexpected boiling or refluxing of the solvent.

  • Noticeable changes in the reaction mixture's color or viscosity that deviate from the expected profile.

  • Emission of gases or fumes from the reaction vessel.

Q3: What immediate steps should be taken if a runaway reaction is suspected?

A3: If a runaway reaction is suspected, prioritize safety:

  • Alert all personnel in the immediate vicinity and evacuate if necessary.

  • If it is safe to do so, immediately cease the addition of any further reagents.

  • Maximize cooling by increasing the flow of coolant to the reactor jacket or adding a cooling bath (e.g., dry ice/acetone).

  • If the reaction is equipped with a quenching system, activate it to introduce a chemical inhibitor or a cold, inert solvent.

Q4: How does the choice of solvent impact exotherm management?

A4: The solvent plays a crucial role in heat management. A solvent with a higher boiling point can absorb more heat before boiling, providing a larger safety margin. However, the solvent must be compatible with the reaction chemistry. For the Grignard route, aprotic organic ethers like tetrahydrofuran (THF) are commonly used.[3] For Friedel-Crafts reactions, solvents like dichloromethane or 1,2-dichloroethane are often employed.[4] The heat capacity of the solvent is also a critical factor; a higher heat capacity allows the solvent to absorb more energy for a given temperature increase.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Reaction temperature spikes uncontrollably during reagent addition. 1. Addition rate is too high: The rate of heat generation is exceeding the cooling system's capacity. 2. Inadequate cooling: The cooling bath temperature is too high, or the heat transfer is inefficient. 3. Poor mixing: Hotspots are forming in the reactor due to inadequate stirring, leading to localized runaway reactions.[5]1. Reduce addition rate immediately: Add reagents dropwise or via a syringe pump for precise control. 2. Enhance cooling: Ensure the reactor is well-immersed in a properly maintained cooling bath (e.g., ice-salt or dry ice-acetone). For larger scales, ensure the cooling jacket has sufficient flow and coolant temperature.[5] 3. Increase stirring rate: Ensure vigorous and efficient mixing to maintain a homogenous temperature throughout the reaction mixture.[5]
Low product yield despite completing the reaction. 1. Reaction temperature was too low: The reaction kinetics were too slow for completion. 2. Moisture contamination: Grignard reagents and Lewis acids like AlCl₃ are highly sensitive to moisture, which quenches the reagents.[4] 3. Side reactions due to poor temperature control: Temperature spikes may have led to the formation of byproducts.1. Optimize temperature: While keeping the initial addition cold to manage the exotherm, a slight warming may be needed post-addition to drive the reaction to completion. Monitor via TLC or GC.[4] 2. Ensure anhydrous conditions: Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] 3. Maintain strict temperature control: Use an automated temperature control system if available to prevent temperature deviations.[5]
Product is impure, containing significant byproducts. 1. Reaction temperature was too high: Higher temperatures can favor the formation of side products and isomers.[4] 2. Incorrect stoichiometry: An incorrect ratio of reactants can lead to side reactions or unreacted starting materials.1. Maintain lower temperatures: Conduct the reagent addition at the lower end of the recommended temperature range (e.g., -5°C to 0°C for the Grignard quench).[1] 2. Verify stoichiometry: Accurately measure all reagents. For the Grignard synthesis, using approximately 2.1 equivalents of trifluoroacetic anhydride is recommended to ensure complete acylation.[1]
Exothermic reaction is manageable at lab scale but problematic during scale-up. 1. Reduced surface-area-to-volume ratio: Larger reactors have less surface area relative to their volume, making heat dissipation less efficient.[6] 2. Mixing is less efficient: Achieving homogenous mixing is more challenging in larger vessels.[5]1. Re-evaluate cooling capacity: The cooling system must be scaled appropriately. Consider using reactors with better heat transfer capabilities, such as those with internal cooling coils.[5] 2. Use a semi-batch approach: Add the limiting reagent portion-wise or at a slow, controlled rate to manage the rate of heat generation.[7] 3. Perform heat flow calorimetry: Conduct studies to understand the thermal profile and calculate the adiabatic temperature rise before attempting a large-scale reaction.[5]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the Grignard-mediated synthesis of this compound.

ParameterOptimal Value/RangeImpact on ReactionReference
Grignard Quench Temperature -5°C to 0°CControlled addition at this temperature prevents exothermic side reactions.[1]
Alternative Temperature Range -20°C to 25°CA broader range, but the lower end is preferred for initial addition.[3]
Magnesium to Substrate Ratio 1.8 : 1Maximizes the conversion of the bromo-precursor to the Grignard reagent.[1]
Trifluoroacetic Anhydride 2.1 equivalentsEnsures complete acylation of the Grignard reagent.[1]
Quenching pH (Work-up) < 2Prevents the formation of magnesium adducts in the final product.[1]
Reported Yield 79%Achieved under optimized conditions.[1]

Experimental Protocol: Grignard Reagent Method

This protocol is a general guideline based on literature procedures.[1][3] All operations must be performed by qualified personnel in a suitable fume hood with appropriate personal protective equipment.

1. Grignard Reagent Formation:

  • Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Reagents: Place magnesium turnings (1.8 eq) in the flask.

  • Initiation: Dissolve 5-bromo-1,2,3-trichlorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) and add a small portion to the magnesium to initiate the reaction.

  • Addition: Once the reaction begins (indicated by gentle refluxing or a color change), add the remaining solution dropwise at a rate that maintains a controlled, gentle reflux.

  • Completion: After the addition is complete, stir the mixture for an additional 1-2 hours at ambient temperature to ensure full conversion to the Grignard reagent.

2. Acylation (Exothermic Step):

  • Cooling: Cool the flask containing the Grignard reagent to between -5°C and 0°C using an ice-salt or dry ice-acetone bath.

  • Reagent Addition: Add trifluoroacetic anhydride (2.1 eq) dropwise via the dropping funnel. The internal temperature must be carefully monitored and maintained below 0°C. The addition rate should be adjusted to prevent any significant temperature rise.

  • Reaction: After the addition is complete, allow the mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional hour.

3. Work-up and Quenching:

  • Cooling: Cool the reaction mixture again in an ice bath.

  • Quenching: Slowly and carefully pour the reaction mixture into a vigorously stirred mixture of crushed ice and a suitable acid (e.g., aqueous HCl) to achieve a pH < 2. This step is also exothermic and must be done cautiously.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization from a solvent like cyclohexane.[1]

Workflow for Exotherm Management

ExothermManagementWorkflow cluster_prep Pre-Reaction Setup cluster_reaction Reaction Execution cluster_control Temperature Control Loop cluster_completion Post-Reaction prep1 Verify Equipment: - Adequate Cooling Capacity - Calibrated Thermometer - Efficient Stirring prep2 Prepare Emergency Quench (Cold Solvent or Inhibitor) prep1->prep2 prep3 Ensure Anhydrous Conditions (Dry Glassware & Solvents) prep2->prep3 start_reaction Start Reaction (Cool to Target Temp, e.g., 0°C) prep3->start_reaction add_reagent Slowly Add Reagent (e.g., Trifluoroacetic Anhydride) start_reaction->add_reagent monitor Continuously Monitor Internal Temperature add_reagent->monitor decision Temp Stable in Safe Range? monitor->decision adjust Adjust Addition Rate or Cooling decision->adjust No continue_add Continue Reagent Addition decision->continue_add Yes adjust->monitor continue_add->add_reagent complete_add Addition Complete continue_add->complete_add [All Reagent Added] stir Stir to Completion at Controlled Temperature complete_add->stir workup Controlled Quenching & Work-up stir->workup

References

"minimizing polychlorinated byproducts in Friedel-Crafts reactions"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Friedel-Crafts Reactions

This guide provides troubleshooting assistance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the formation of polysubstituted and other unwanted byproducts during Friedel-Crafts reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in Friedel-Crafts reactions?

The primary byproducts in Friedel-Crafts reactions include:

  • Polysubstituted products: This is particularly common in Friedel-Crafts alkylation, where the initial alkyl group activates the aromatic ring, making it more susceptible to further substitution than the starting material.[1][2][3] This can lead to di-, tri-, or even higher alkylated products.

  • Isomeric products: Substitution can occur at different positions on the aromatic ring (ortho, para, meta), leading to a mixture of isomers. The distribution is influenced by existing substituents and reaction conditions, which can favor either kinetic or thermodynamic products.[4]

  • Rearranged products: In Friedel-Crafts alkylation, the intermediate carbocation can rearrange to a more stable form (e.g., a primary to a secondary or tertiary carbocation) via hydride or alkyl shifts before attacking the aromatic ring.[2][5]

  • Products from catalyst complexation: In acylation reactions, the ketone product forms a stable complex with the Lewis acid catalyst, which can necessitate using stoichiometric amounts of the catalyst and require a specific workup to liberate the product.[6]

Q2: Why is polyalkylation such a significant issue?

Polyalkylation occurs because the introduction of an alkyl group onto an aromatic ring is an activating process.[1] The alkyl group donates electron density to the ring, making the monoalkylated product more nucleophilic and therefore more reactive to further electrophilic attack than the original unsubstituted ring.[1][3] To mitigate this, a large excess of the aromatic substrate is often used to statistically favor the alkylation of the starting material over the already substituted product.[1][2]

Q3: How does Friedel-Crafts acylation prevent polysubstitution?

The acyl group (R-C=O) introduced during Friedel-Crafts acylation is strongly electron-withdrawing, which deactivates the aromatic ring.[1][7] This deactivation makes the monoacylated product significantly less reactive than the starting material, thus preventing subsequent acylation reactions.[1][7][8] This is a major advantage of acylation over alkylation for achieving clean, monosubstituted products.[7]

Q4: What causes carbocation rearrangements and how can they be avoided?

Carbocation rearrangements happen during Friedel-Crafts alkylation whenever an initially formed carbocation can become more stable through a 1,2-hydride or 1,2-alkyl shift.[2][5] For instance, generating a primary carbocation from a primary alkyl halide will almost certainly lead to rearrangement to a secondary or tertiary carbocation if possible.[2][9]

The most effective way to prevent these rearrangements is to use the Friedel-Crafts acylation reaction followed by a reduction of the resulting ketone. The acylium ion intermediate in Friedel-Crafts acylation is resonance-stabilized and does not undergo rearrangement.[7] The ketone can then be reduced to the desired alkyl group using methods like the Clemmensen (acidic conditions) or Wolff-Kishner (basic conditions) reduction.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High Levels of Polysubstituted Byproducts 1. Reaction Type: You are performing a Friedel-Crafts alkylation on an activated or un-substituted ring.[1][3] 2. Stoichiometry: The molar ratio of the aromatic substrate to the alkylating agent is too low.1. Switch to Acylation-Reduction: For the cleanest mono-alkylation, perform a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction. 2. Use Excess Aromatic Substrate: If using direct alkylation, use a large excess of the aromatic compound to increase the probability of the electrophile reacting with the starting material.[1][2] 3. Optimize Conditions: Lowering the reaction temperature can sometimes reduce the rate of subsequent alkylations.[6]
Product is an Isomer of the Desired Compound 1. Carbocation Rearrangement: Your alkylating agent is forming an unstable carbocation that rearranges to a more stable one before substitution (e.g., n-propyl chloride yielding an isopropyl-substituted product).[2][5]1. Use Acylation-Reduction: This two-step method is the most reliable way to produce straight-chain alkylated aromatics without rearrangement. The acylium ion does not rearrange.[7]
Mixture of Ortho/Para Isomers 1. Solvent Effects: The polarity of the solvent can influence the ratio of kinetic versus thermodynamic products.[4] 2. Temperature Control: Reaction temperature affects regioselectivity.1. Adjust Solvent: In some cases, non-polar solvents (like CS₂ or CCl₄) may favor one isomer, while polar solvents (like nitrobenzene) favor another.[4] 2. Optimize Temperature: Systematically vary the temperature to find the optimal conditions for the desired isomer. Lower temperatures often favor the kinetic product.[10] 3. Use Shape-Selective Catalysts: Zeolites can be used as catalysts to enhance regioselectivity towards a specific isomer (e.g., the para product) due to steric constraints within their pores.[11]
Low or No Product Yield 1. Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Any water in the reagents, solvent, or glassware will deactivate it.[6][12] 2. Deactivated Substrate: The aromatic ring contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H).[6][13] 3. Substrate-Catalyst Interaction: The aromatic ring contains a basic group (like -NH₂) that complexes with the Lewis acid catalyst, deactivating both.[1][13] 4. Insufficient Catalyst (Acylation): The ketone product complexes with the Lewis acid, requiring at least a stoichiometric amount of catalyst.[6]1. Ensure Anhydrous Conditions: Thoroughly dry all glassware (flame- or oven-dried). Use anhydrous solvents and fresh, high-purity reagents. Run the reaction under an inert atmosphere (N₂ or Ar).[6][14] 2. Check Substrate Reactivity: Friedel-Crafts reactions generally fail on strongly deactivated rings. An alternative synthetic route may be necessary.[9][13] 3. Protect Functional Groups: If a basic group is present, consider protecting it before the reaction. For example, an amine can be converted to an amide.[13] 4. Increase Catalyst Loading: For acylations, ensure at least 1.1 equivalents of the Lewis acid catalyst are used.[14]

Data Presentation: Influence of Reaction Conditions

The choice of solvent and temperature can significantly impact product distribution. The following data summarizes the Friedel-Crafts acetylation of 3,3'-dimethylbiphenyl (3,3'-dmbp), demonstrating the formation of different isomers under various conditions.

Table 1: Effect of Solvent and Temperature on the Monoacetylation of 3,3'-dmbp

SolventTemperature (°C)Total Yield (%)Product Distribution (%) (4-Ac-dmbp : 6-Ac-dmbp)
1,2-Dichloroethane839899 : 1
1,2-Dichloroethane259699 : 1
Carbon Disulfide469097 : 3
Carbon Disulfide258597 : 3
Nitromethane1011295 : 5

Data adapted from a study on the Friedel-Crafts acetylation of 3,3'-dimethylbiphenyl.[15] This table illustrates that 1,2-dichloroethane provides high yield and selectivity for the 4-acetyl isomer, especially at elevated temperatures.

Experimental Protocols

To avoid both polysubstitution and carbocation rearrangement, a two-step acylation-reduction sequence is the most robust method for preparing mono-alkylated aromatic compounds.

Protocol 1: Friedel-Crafts Acylation of Toluene

This procedure describes the synthesis of 4-methylacetophenone from toluene and acetyl chloride.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (CH₃COCl)

  • Anhydrous Toluene (C₇H₈)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 5% Hydrochloric Acid (HCl), ice-cold

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing CaCl₂). Ensure the system is under an inert atmosphere (N₂ or Ar).[6][14]

  • Catalyst Suspension: To the reaction flask, add anhydrous AlCl₃ (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C using an ice bath.[14]

  • Reagent Addition: In the dropping funnel, prepare a solution of acetyl chloride (1.1 equivalents) and anhydrous toluene (1.0 equivalent) in dichloromethane.

  • Reaction: Add the toluene/acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature between 0-5°C.[14]

  • Stirring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Quenching: Carefully and slowly pour the reaction mixture over a mixture of crushed ice and concentrated HCl with vigorous stirring to decompose the aluminum chloride complex.[14]

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.[14]

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-methylacetophenone. The product can be further purified by distillation.

Protocol 2: Clemmensen Reduction of 4-methylacetophenone

This procedure converts the ketone from Protocol 1 into the corresponding alkyl group, yielding 4-ethyltoluene.

Materials:

  • Zinc amalgam (Zn(Hg))

  • Concentrated Hydrochloric Acid (HCl)

  • 4-methylacetophenone (product from Protocol 1)

  • Toluene (solvent)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, add zinc amalgam, concentrated HCl, toluene, and the 4-methylacetophenone.

  • Reflux: Heat the mixture to reflux with vigorous stirring for 4-6 hours. Periodically add more concentrated HCl to maintain acidic conditions.

  • Cooling & Separation: After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel. Separate the organic (toluene) layer.

  • Workup: Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene by distillation to yield the final product, 4-ethyltoluene.

Visualizations: Workflows and Decision Guides

The following diagrams illustrate key decision-making processes and experimental workflows for minimizing byproducts in Friedel-Crafts reactions.

G start Goal: Synthesize a mono-alkylated aromatic compound q1 Is the desired alkyl group primary (e.g., n-propyl) or prone to rearrangement? start->q1 q2 Is the aromatic ring highly activated? q1->q2 No (Alkyl group is tertiary, secondary, or methyl) acylation Use Friedel-Crafts Acylation followed by Reduction (Clemmensen or Wolff-Kishner) q1->acylation Yes alkylation Direct Friedel-Crafts Alkylation (Use excess aromatic substrate) q2->alkylation No warning High risk of polyalkylation. Proceed with caution or choose acylation-reduction. q2->warning Yes warning->alkylation

Decision guide for choosing the appropriate synthetic route.

G cluster_prep 1. Preparation (Anhydrous) cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep1 Flame/Oven-dry all glassware prep2 Use anhydrous solvents and reagents prep1->prep2 prep3 Set up under inert atmosphere (N2/Ar) prep2->prep3 react1 Suspend Lewis Acid (e.g., AlCl3) in anhydrous solvent prep3->react1 react2 Cool to 0°C react1->react2 react3 Slowly add substrate and acyl/alkyl halide solution react2->react3 react4 Monitor temperature closely react3->react4 workup1 Quench reaction slowly (e.g., pour onto ice/acid) react4->workup1 workup2 Perform aqueous washes (acid, base, brine) workup1->workup2 workup3 Dry organic layer workup2->workup3 workup4 Isolate and purify product (distillation, chromatography) workup3->workup4 end end workup4->end Final Product Analysis

General experimental workflow for minimizing byproducts.

References

Validation & Comparative

A Comparative Guide to Trifluoromethylating Agents for Aromatic Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group is a pivotal strategy in modern medicinal chemistry, significantly enhancing the metabolic stability, lipophilicity, and binding affinity of therapeutic candidates. Aromatic ketones are common scaffolds in drug discovery, and their trifluoromethylation is of paramount importance. This guide provides an objective comparison of the leading trifluoromethylating agents, focusing on their application to aromatic ketones and their derivatives. We present supporting experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the optimal reagent for specific research needs.

Mechanistic Overview: Nucleophilic vs. Electrophilic Trifluoromethylation

The trifluoromethylation of aromatic ketones can be broadly approached via two distinct mechanistic pathways: nucleophilic and electrophilic trifluoromethylation.

  • Nucleophilic Trifluoromethylation : This approach involves the addition of a trifluoromethyl anion equivalent ("CF3⁻") to the electrophilic carbonyl carbon of the ketone. The most prominent reagent in this class is the Ruppert-Prakash reagent (TMSCF3) . This method directly converts the ketone to a trifluoromethylated tertiary alcohol.

  • Electrophilic Trifluoromethylation : In this strategy, an electrophilic trifluoromethyl source ("CF3⁺") is used to trifluoromethylate an electron-rich derivative of the ketone, typically a silyl enol ether or an enolate. This reaction proceeds via attack of the nucleophilic enol double bond on the electrophilic reagent to form an α-trifluoromethyl ketone. Leading reagents in this category include Togni reagents (hypervalent iodine compounds) and Uemoto reagents (S-(trifluoromethyl)dibenzothiophenium salts).

The choice between these pathways is dictated by the desired product (tertiary alcohol vs. α-trifluoromethyl ketone) and the overall synthetic strategy.

Performance Comparison of Trifluoromethylating Agents

The following table summarizes the performance of representative nucleophilic and electrophilic trifluoromethylating agents in the context of aromatic ketones and their derivatives.

Reagent ClassReagent ExampleSubstrateProductCatalyst/ActivatorSolventTemp. (°C)Time (h)Yield (%)
Nucleophilic Ruppert-Prakash (TMSCF3)Acetophenone2-phenyl-1,1,1-trifluoro-propan-2-olK2CO3 (10 mol%)DMFRT2-4~95%
Electrophilic Umemoto's Reagent1-phenyl-1-(trimethylsiloxy)ethene2,2,2-trifluoro-1-phenylethanoneNaBArF (catalytic)CH2Cl2RT24High Yield
Electrophilic Togni's Reagent II1-(Naphthalen-2-yl)ethan-1-one enamineβ-trifluoromethyl enamineCuI (20 mol%)DCE60N/A~55% (one-pot)

Experimental Protocols

Nucleophilic Trifluoromethylation of Acetophenone with Ruppert-Prakash Reagent

This protocol describes the direct trifluoromethylation of an aromatic ketone to the corresponding tertiary alcohol.

Materials:

  • Acetophenone

  • Ruppert-Prakash Reagent (TMSCF3)

  • Potassium Carbonate (K2CO3)

  • Anhydrous Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • To a solution of acetophenone (1.0 mmol) in anhydrous DMF (5 mL), add potassium carbonate (0.1 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the Ruppert-Prakash reagent (1.5 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of 1 M HCl (10 mL) at 0 °C.

  • Stir the mixture for 30 minutes to ensure complete desilylation.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude trifluoromethylated alcohol.

  • The crude product can be purified by column chromatography on silica gel.

Electrophilic Trifluoromethylation of an Acetophenone Silyl Enol Ether with Umemoto's Reagent

This protocol illustrates the trifluoromethylation of a ketone derivative to yield an α-trifluoromethyl ketone.

Materials:

  • 1-phenyl-1-(trimethylsiloxy)ethene (silyl enol ether of acetophenone)

  • Umemoto's Reagent (e.g., S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate)

  • Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF)

  • Anhydrous Dichloromethane (CH2Cl2)

Procedure:

  • To a solution of the silyl enol ether of acetophenone (1.0 mmol) in anhydrous CH2Cl2 (5 mL), add a catalytic amount of NaBArF.

  • Add Umemoto's reagent (1.2 mmol) to the mixture.

  • Stir the reaction at room temperature for 24 hours, monitoring by TLC or GC-MS.

  • Upon completion, the reaction mixture can be concentrated and purified by column chromatography on silica gel to yield the α-trifluoromethyl acetophenone.

Copper-Catalyzed Trifluoromethylation of a Ketone Enamine with Togni's Reagent II

This protocol demonstrates a copper-catalyzed approach for the trifluoromethylation of a ketone derivative.

Materials:

  • Enamine of 2'-acetonaphthone

  • Togni's Reagent II

  • Copper(I) Iodide (CuI)

  • Anhydrous 1,2-Dichloroethane (DCE)

Procedure:

  • To a solution of the enamine of 2'-acetonaphthone (1.0 mmol) in anhydrous DCE (10 mL), add CuI (0.2 mmol).

  • Add Togni's Reagent II (1.2 mmol) to the reaction mixture.

  • Heat the reaction to 60 °C and stir until the starting material is consumed, as monitored by TLC.

  • The resulting β-trifluoromethyl enamine can be isolated or used in subsequent one-pot reactions.

  • Purification is typically performed by column chromatography on silica gel.

Visualizing the Pathways and Workflows

G cluster_0 Nucleophilic Trifluoromethylation cluster_1 Electrophilic Trifluoromethylation Aromatic_Ketone Aromatic Ketone Intermediate Trifluoromethylated Alkoxide Aromatic_Ketone->Intermediate +"CF₃⁻" TMSCF3 Ruppert-Prakash Reagent (TMSCF3) TMSCF3->Intermediate activated by Activator Activator (e.g., F⁻, Base) Activator->TMSCF3 Product_A Trifluoromethylated Tertiary Alcohol Intermediate->Product_A Workup Aromatic_Ketone_2 Aromatic Ketone Silyl_Enol_Ether Silyl Enol Ether Aromatic_Ketone_2->Silyl_Enol_Ether Enolization Product_B α-Trifluoromethyl Ketone Silyl_Enol_Ether->Product_B +"CF₃⁺" Electrophilic_Reagent Electrophilic Reagent (Togni or Umemoto) Electrophilic_Reagent->Product_B

Caption: Mechanistic pathways for nucleophilic and electrophilic trifluoromethylation.

G start Start dissolve Dissolve Substrate in Anhydrous Solvent start->dissolve add_reagents Add Trifluoromethylating Reagent & Catalyst dissolve->add_reagents react Stir under Optimized Conditions (Temp, Time) add_reagents->react monitor Monitor Reaction (TLC, GC-MS) react->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate, & Purify extract->purify end End purify->end

Caption: General experimental workflow for trifluoromethylation reactions.

A Comparative Guide to the Synthesis and Reactivity of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone and Other Trifluoromethyl Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, trifluoromethyl ketones have emerged as indispensable building blocks, particularly in the fields of medicinal chemistry and agrochemicals. Their unique electronic properties impart desirable characteristics to target molecules, such as enhanced metabolic stability and binding affinity. Among these valuable reagents, 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone stands out as a key intermediate in the synthesis of prominent pharmaceuticals, most notably the veterinary drug Lotilaner.

This guide provides a comprehensive comparison of the synthesis and reactivity of this compound with other aryl trifluoromethyl ketones. By presenting experimental data, detailed protocols, and mechanistic insights, we aim to equip researchers with the knowledge to make informed decisions in the selection and application of these powerful synthetic tools.

Synthesis of Aryl Trifluoromethyl Ketones: A Comparative Overview

The two primary methods for the synthesis of aryl trifluoromethyl ketones are Friedel-Crafts acylation and the reaction of Grignard reagents with trifluoroacetic acid derivatives. The choice of method often depends on the substitution pattern of the aromatic ring and the availability of starting materials.

Friedel-Crafts Acylation

Friedel-Crafts acylation offers a direct route to aryl trifluoromethyl ketones from the corresponding aromatic compounds. The reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and a trifluoroacetylating agent like trifluoroacetic anhydride or trifluoroacetyl chloride.

The electron density of the aromatic ring significantly influences the reaction's success. Electron-rich arenes undergo acylation more readily than electron-deficient ones. For instance, the acylation of 1,2,3-trichlorobenzene to produce this compound is challenging due to the deactivating effect of the three chlorine atoms.

Table 1: Comparison of Yields for Friedel-Crafts Acylation of Various Arenes with Trifluoroacetic Anhydride

Aromatic SubstrateCatalystReaction ConditionsYield (%)Reference
AnisoleFeCl₃·6H₂O in TAAIL60 °C, 4 h94[1]
TolueneFeCl₃·6H₂O in TAAIL60 °C, 24 h85[1]
MesityleneFeCl₃·6H₂O in TAAIL60 °C, 24 h91[1]
1,2,3-TrichlorobenzeneAlCl₃Not specifiedModerate (qualitative)[1]
BenzeneBi(OTf)₃75-100 °CNot specified (qualitative)[2]

TAAIL: Tunable Aryl Alkyl Ionic Liquid

Experimental Protocol: Friedel-Crafts Acylation of Anisole

To a stirred solution of anisole (1 mmol) in a tunable aryl alkyl ionic liquid (0.5 g) is added iron(III) chloride hexahydrate (10 mol%). Acetic anhydride (2 equiv) is then added, and the mixture is heated to 60 °C for 4 hours. After cooling to room temperature, the product is extracted with an organic solvent, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.[1]

Grignard Reagent Addition

An alternative and often more versatile method involves the reaction of an aryl Grignard reagent with an electrophilic trifluoromethyl source, such as ethyl trifluoroacetate. This approach is particularly useful for the synthesis of trifluoromethyl ketones from electron-deficient arenes, where Friedel-Crafts acylation may be inefficient.

The formation of the Grignard reagent from the corresponding aryl halide is a critical step. The reactivity of the aryl halide can be influenced by the nature and position of the substituents on the aromatic ring.

Table 2: Comparison of Yields for the Reaction of Various Arylmagnesium Bromides with Ethyl Trifluoroacetate

Arylmagnesium BromideReaction ConditionsYield (%)Reference
Phenylmagnesium bromideTHF, rtHigh (qualitative)[3]
4-Methoxyphenylmagnesium bromideTHF, rtHigh (qualitative)[3]
4-Chlorophenylmagnesium bromideTHF, rtGood (qualitative)[3]
3,4,5-Trichlorophenylmagnesium bromideTHF, rtModerate (qualitative)[1]

Experimental Protocol: Synthesis of an Aryl Trifluoromethyl Ketone via Grignard Reaction

A solution of the aryl bromide in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of magnesium turnings in THF under an inert atmosphere. The reaction mixture is stirred at room temperature until the magnesium is consumed. The resulting Grignard reagent is then cooled to 0 °C, and a solution of ethyl trifluoroacetate in THF is added dropwise. The reaction is stirred for several hours at room temperature, then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, dried over anhydrous sodium sulfate, and purified by distillation or column chromatography.[3]

Grignard_Synthesis ArylHalide Aryl Halide (Ar-X) Grignard Arylmagnesium Halide (Ar-MgX) ArylHalide->Grignard Mg, THF Mg Magnesium (Mg) Mg->Grignard Ketone Aryl Trifluoromethyl Ketone Grignard->Ketone 1. Ethyl Trifluoroacetate 2. Aqueous Workup TFA_ester Ethyl Trifluoroacetate TFA_ester->Ketone

Caption: General workflow for the synthesis of aryl trifluoromethyl ketones via the Grignard reaction.

Reactivity of Aryl Trifluoromethyl Ketones in Synthesis

The electron-withdrawing trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl group, making it highly electrophilic. This enhanced electrophilicity drives a variety of important synthetic transformations.

Aldol Condensation

Aryl trifluoromethyl ketones can participate in aldol condensations with enolizable ketones or aldehydes. The rate and equilibrium of these reactions are influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups on the aryl ring of the trifluoromethyl ketone generally increase the rate of the condensation reaction.

Table 3: Kinetic Data for the Aldol Condensation of Substituted Acetophenones

Acetophenone SubstituentRate Constant (k)Reference
4-MethoxySlower[4]
HydrogenBaseline[1]
4-ChloroFaster[4]
4-NitroFastest[4]

Aldol_Condensation cluster_reactants Reactants cluster_products Products Ketone Aryl Trifluoromethyl Ketone Aldol_Adduct Aldol Adduct Ketone->Aldol_Adduct Base Enolate Enolate Enolate->Aldol_Adduct Enone α,β-Unsaturated Ketone Aldol_Adduct->Enone - H₂O

Caption: General scheme of an Aldol condensation reaction involving an aryl trifluoromethyl ketone.

Synthesis of Trifluoromethyl-Substituted Heterocycles

Aryl trifluoromethyl ketones are crucial precursors for the synthesis of various trifluoromethyl-containing heterocycles, which are of significant interest in drug discovery. One prominent example is the synthesis of 5-aryl-5-trifluoromethyl-4,5-dihydroisoxazoles.

The reaction involves the condensation of an aryl trifluoromethyl ketone with hydroxylamine to form an oxime, which then undergoes cyclization. The yield of the isoxazoline can be affected by the substituents on the aryl ring of the ketone.

Table 4: Synthesis of 5-Aryl-5-trifluoromethyl-4,5-dihydroisoxazoles from Various Aryl Trifluoromethyl Ketones

Aryl Group of KetoneReaction ConditionsYield (%)Reference
PhenylNot specifiedGood (qualitative)[5]
4-ChlorophenylNot specifiedGood (qualitative)[6]
4-FluorophenylNot specifiedGood (qualitative)[6]
3,4,5-TrichlorophenylNot specifiedHigh (qualitative)[1]

Experimental Protocol: Synthesis of 3-(4-methylthiophen-2-yl)-5-(3,4,5-trichlorophenyl)-5-trifluoromethyl-4,5-dihydroisoxazole (Lotilaner Intermediate)

To a solution of 2-acetyl-4-methylthiophene and this compound in a suitable solvent, hydroxylamine hydrochloride is added. A base, such as sodium hydroxide, is then added, and the reaction mixture is stirred at room temperature. The product, a key intermediate in the synthesis of Lotilaner, is then isolated by filtration and can be further purified by recrystallization.

Isoxazoline_Synthesis Ketone Aryl Trifluoromethyl Ketone Oxime Oxime Intermediate Ketone->Oxime Hydroxylamine Hydroxylamine Hydroxylamine->Oxime Isoxazoline 5-Aryl-5-trifluoromethyl- 4,5-dihydroisoxazole Oxime->Isoxazoline Cyclization

Caption: Synthetic pathway to 5-aryl-5-trifluoromethyl-4,5-dihydroisoxazoles.

Conclusion

This compound is a highly valuable and reactive building block in organic synthesis. Its synthesis, while presenting challenges due to the electron-deficient nature of the starting materials, can be achieved through established methods like the Grignard reaction. The strong electron-withdrawing character of the trichlorophenyl and trifluoromethyl groups renders the carbonyl carbon highly electrophilic, making it an excellent substrate for a variety of nucleophilic addition and condensation reactions.

In comparison to other aryl trifluoromethyl ketones, the trichlorophenyl derivative is expected to exhibit enhanced reactivity in many transformations. However, the choice of a specific trifluoromethyl ketone for a synthetic application will ultimately depend on a careful consideration of factors such as the desired electronic properties of the final product, the availability and cost of starting materials, and the specific reaction conditions required. This guide provides a foundational understanding to aid researchers in navigating these choices and effectively utilizing the unique properties of this important class of compounds.

References

A Comparative Guide to HPLC Method Validation for 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive, technically detailed framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone. This compound is a critical pharmaceutical intermediate, notably in the synthesis of the veterinary ectoparasiticide, Lotilaner.[1][2] As such, ensuring a reliable, accurate, and robust analytical method for its quantification is paramount for quality control and regulatory compliance.

This document eschews a rigid template, instead focusing on the scientific rationale behind methodological choices and validation parameter assessment, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) and recent Q2(R2) guidelines.[3][4][5][6]

The Analyte and The Analytical Challenge

This compound (CAS: 158401-00-4) is a halogenated acetophenone derivative with the molecular formula C₈H₂Cl₃F₃O and a molecular weight of approximately 277.46 g/mol .[7][8][9] Its structure, featuring a trichlorinated phenyl ring and a trifluoromethyl ketone moiety, presents specific analytical considerations. The compound is non-polar (XLogP3 ≈ 4.8) and contains a strong chromophore, making it an ideal candidate for Reverse-Phase HPLC (RP-HPLC) with UV detection.[8][9]

The primary analytical goal is to develop and validate a method capable of accurately quantifying the compound, typically to assess the purity of the intermediate and to support later stages of drug development and manufacturing.

Proposed HPLC Method: A Scientifically Grounded Approach

While a specific monograph method for this intermediate is not publicly available, a robust starting point can be designed based on the analysis of structurally similar compounds, such as other halogenated acetophenones.[10][11][12][13][14]

Rationale for Parameter Selection:

  • Column: A C18 column is the workhorse of RP-HPLC and is selected for its excellent retention of non-polar to moderately polar compounds like our target analyte. The 4.6 x 150 mm, 5 µm dimensions offer a good balance between resolution, analysis time, and backpressure.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water is chosen for simplicity and robustness. Acetonitrile is a common organic modifier providing good peak shape for aromatic ketones. The 70:30 ratio is a typical starting point for a hydrophobic compound of this nature.

  • Flow Rate: A standard flow rate of 1.0 mL/min is suitable for a 4.6 mm ID column, ensuring efficient separation without excessive pressure.

  • Column Temperature: Maintaining a constant temperature of 30 °C helps to ensure retention time reproducibility and improve peak symmetry.

  • Detection Wavelength (λ): In the absence of a published UV spectrum for this specific molecule, the detection wavelength is selected based on the known absorbance characteristics of the acetophenone chromophore. Substituted acetophenones typically exhibit strong absorbance maxima between 240 and 280 nm. An application note for the closely related 1-(2,4,5-trichlorophenyl)ethanone suggests detection at 248 nm, which serves as a scientifically sound and justifiable starting point.[11]

  • Injection Volume: 10 µL is a standard volume that balances sensitivity with the risk of column overload.

Table 1: Proposed Chromatographic Conditions
ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 248 nm
Injection Volume 10 µL
Diluent Mobile Phase (Acetonitrile:Water 70:30)

The Validation Workflow: A Comparative Analysis Against ICH Q2(R1) Criteria

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following sections detail the experimental protocols and acceptance criteria for each validation parameter as mandated by regulatory bodies like the FDA and EMA, which follow ICH guidelines.[1][10][11]

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_deploy Method Implementation Dev Develop HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity/ Selectivity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Deploy Routine QC Analysis Robustness->Deploy

Caption: High-level workflow for HPLC method development and validation.

Specificity (Selectivity)

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Experimental Protocol:

  • Forced Degradation: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Placebo Analysis: Prepare and inject a placebo sample (a mixture of all formulation components except the active ingredient, if applicable). For an intermediate, this may involve analyzing a sample from a "mock" reaction without the starting material.

  • Spiked Sample Analysis: Analyze a sample of the analyte spiked with known related substances or impurities.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess peak purity across all stressed and spiked samples. The purity angle should be less than the purity threshold.

Acceptance Criteria vs. Alternative Performance:

Performance LevelAcceptance Criteria
Ideal (Pass) The analyte peak is well-resolved from all other peaks (degradants, impurities) with a resolution (Rs) > 2.0. No interfering peaks are observed at the retention time of the analyte in placebo chromatograms. Peak purity analysis passes.
Acceptable (Pass with Justification) Minor co-elution occurs (1.5 < Rs < 2.0), but peak purity analysis confirms no significant spectral differences. A lack of complete specificity can sometimes be compensated by a second, orthogonal analytical procedure.[1]
Unacceptable (Fail) Significant peak co-elution (Rs < 1.5) with impurities or degradants. An interfering peak is present in the placebo at the analyte's retention time. Peak purity fails.
Linearity and Range

Objective: To demonstrate a direct proportional relationship between the concentration of the analyte and the instrumental response over a specified range.

Experimental Protocol:

  • Prepare a series of at least five standard solutions of the analyte at different concentrations. For an assay of a drug intermediate, the range is typically 80% to 120% of the target test concentration.[2]

  • Inject each concentration level in triplicate.

  • Plot a graph of the mean peak area versus the concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Data Presentation: Linearity Study Results

Concentration (µg/mL)Injection 1 (Area)Injection 2 (Area)Injection 3 (Area)Mean Area
80798500801000799500799667
90901200899500900800900500
1001005000100300010010001003000
1101102000110450011030001103167
1201206000120400012080001206000
Regression Output Value Acceptance Criteria
Correlation Coefficient (r²) 0.9998≥ 0.999
Y-intercept % of 100% response 0.2%Not significantly different from zero
Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value. Accuracy is typically assessed using recovery studies.

Experimental Protocol:

  • Prepare samples by spiking a placebo matrix (or a known sample batch) with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate (for a total of 9 determinations).

  • Analyze the samples and calculate the percentage recovery for each determination.

Data Presentation: Accuracy (Recovery) Results

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80% (n=3) 80.079.599.4%
100% (n=3) 100.0100.8100.8%
120% (n=3) 120.0119.299.3%
Overall Mean Recovery 99.8%
Acceptance Criteria 98.0% - 102.0%
Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Experimental Protocols:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the analyte at 100% of the test concentration on the same day, by the same analyst, using the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the Relative Standard Deviation (%RSD) for the results from both studies.

Data Presentation: Precision Results Comparison

ParameterRepeatability (Day 1, Analyst 1)Intermediate Precision (Day 2, Analyst 2)Acceptance Criteria
Number of Replicates 66≥ 6
Mean Assay Value (%) 100.2%99.7%N/A
Standard Deviation 0.450.62N/A
% RSD 0.45% 0.62% ≤ 2.0%
Detection Limit (DL) and Quantitation Limit (QL)

Objective: To determine the lowest concentration of analyte that can be reliably detected (DL) and quantified with acceptable precision and accuracy (QL). These are critical for impurity-level analysis but less so for an assay of a main component.

Experimental Protocol (Based on Signal-to-Noise):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • The DL is the concentration that yields a S/N ratio of approximately 3:1.

  • The QL is the concentration that yields a S/N ratio of approximately 10:1.

  • Precision and accuracy should be verified at the QL.

Acceptance Criteria:

  • DL: S/N ≥ 3:1

  • QL: S/N ≥ 10:1, with acceptable precision (%RSD ≤ 10%) and accuracy (e.g., 80-120% recovery).

Robustness

Objective: To measure the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Identify critical method parameters (e.g., mobile phase composition, flow rate, column temperature, detection wavelength).

  • Vary each parameter slightly from the nominal method conditions (one variable at a time).

  • Analyze a system suitability standard under each varied condition and assess the impact on key responses (e.g., retention time, peak area, tailing factor).

G cluster_params Deliberate Variations cluster_results System Suitability Assessment center Nominal Method (1.0 mL/min, 30°C, 70% ACN) flow_low Flow Rate (0.9 mL/min) center->flow_low flow_high Flow Rate (1.1 mL/min) center->flow_high temp_low Temperature (28°C) center->temp_low temp_high Temperature (32°C) center->temp_high mp_low Mobile Phase (68% ACN) center->mp_low mp_high Mobile Phase (72% ACN) center->mp_high results Evaluate: - Retention Time Shift - Peak Area Change - Tailing Factor - Resolution flow_low->results flow_high->results temp_low->results temp_high->results mp_low->results mp_high->results

Caption: Logical diagram for a one-factor-at-a-time robustness study.

Data Presentation: Robustness Study

Parameter VariedConditionRetention Time (min)Tailing Factor% Assay
Nominal 1.0 mL/min, 30°C, 70% ACN5.421.1100.1%
Flow Rate 0.9 mL/min6.011.1100.3%
1.1 mL/min4.931.199.8%
Temperature 28 °C5.511.1100.0%
32 °C5.331.2100.2%
Mobile Phase 68% ACN5.891.199.6%
72% ACN5.051.2100.4%
Acceptance Criteria System suitability criteria must be met (e.g., Tailing Factor ≤ 2.0, %RSD of replicate injections ≤ 2.0).

Conclusion: Establishing a Self-Validating System

This guide outlines a comprehensive and scientifically-defensible strategy for the validation of an HPLC method for this compound. By systematically evaluating specificity, linearity, accuracy, precision, and robustness against predefined acceptance criteria rooted in ICH guidelines, a laboratory can provide authoritative evidence that the method is fit for its intended purpose. The presented protocols and data tables serve as a practical template for researchers and quality control professionals, ensuring that the analytical data generated is trustworthy, reliable, and meets the stringent requirements of the pharmaceutical industry.

References

A Comparative Guide to the Analysis of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quality control of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone, a key intermediate in the synthesis of various pharmaceuticals.[1] The focus is on Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical technique, with a comparative discussion of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy as alternative or complementary methods.

Introduction

This compound is a halogenated aromatic ketone whose purity is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). Its synthesis, typically through Friedel-Crafts acylation or Grignard reagent-mediated reactions, can introduce various process-related impurities.[1] These may include unreacted starting materials, such as 5-bromo-1,2,3-trichlorobenzene or 3,4,5-trichlorobenzene, and byproducts from side reactions. Therefore, robust analytical methods are essential for the accurate identification and quantification of the main component and its impurities.

Analytical Methodologies: A Comparative Overview

The choice of analytical technique for this compound and its impurities is dictated by the volatility, thermal stability, and concentration of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. Given the characteristics of this compound, GC-MS is a highly suitable method for its analysis.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. While the target compound is amenable to GC-MS, HPLC-MS can be a valuable alternative, particularly for the analysis of potential non-volatile impurities or degradation products.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve using a certified reference material. It provides structural information and can be used to identify and quantify both the main component and its impurities in a single experiment.[2][3][4][5]

Quantitative Performance Comparison

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) (Estimated)Quantitative NMR (¹H-qNMR) (Estimated)
Limit of Detection (LoD) 0.1 - 1 ng/mL0.05 - 0.5 ng/mL0.1 - 1 µg/mL
Limit of Quantification (LoQ) 0.5 - 5 ng/mL0.2 - 2 ng/mL0.5 - 5 µg/mL
Linearity (R²) > 0.995> 0.998Not Applicable (Direct Quantification)
Precision (RSD) < 5%< 5%< 2%
Accuracy (% Recovery) 95 - 105%95 - 105%98 - 102%

Experimental Protocols

GC-MS Analysis of this compound

This protocol is adapted from established methods for similar halogenated aromatic ketones.

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as ethyl acetate or toluene.

  • Prepare a series of calibration standards of this compound in the same solvent.

2. GC-MS Conditions:

  • GC System: Agilent 7890B or equivalent

  • MS System: Agilent 5977B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode:

    • Full Scan: m/z 50-400 for qualitative analysis and impurity identification.

    • Selected Ion Monitoring (SIM): For quantitative analysis of the main component and known impurities.

3. Data Analysis:

  • Identify the peak for this compound and any impurities by comparing their mass spectra with reference spectra and retention times.

  • Quantify the main component and impurities using the calibration curve generated from the standards.

Visualizations

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC-MS Analysis cluster_data_processing Data Processing weighing Weigh Sample dissolving Dissolve & Dilute weighing->dissolving injection Injection dissolving->injection separation GC Separation injection->separation ionization EI Ionization separation->ionization detection MS Detection ionization->detection identification Peak Identification detection->identification quantification Quantification identification->quantification report report quantification->report Final Report

Caption: Workflow for the GC-MS analysis of this compound.

Method_Comparison cluster_techniques Analytical Techniques cluster_attributes Performance Attributes compound This compound & Impurities gcms GC-MS compound->gcms hplcms HPLC-MS compound->hplcms qnmr qNMR compound->qnmr volatility Volatility/Thermal Stability gcms->volatility High sensitivity Sensitivity (LoD/LoQ) gcms->sensitivity High specificity Specificity/Structural Info gcms->specificity High (MS) quant_accuracy Quantitative Accuracy gcms->quant_accuracy Good hplcms->volatility Low/High hplcms->sensitivity Very High hplcms->specificity High (MS/MS) hplcms->quant_accuracy Good qnmr->volatility Not Critical qnmr->sensitivity Moderate qnmr->specificity Very High (Structure) qnmr->quant_accuracy Excellent (Primary Method)

Caption: Comparison of analytical techniques for this compound.

References

"comparative spectroscopic analysis of polychlorinated acetophenones"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Spectroscopic Guide to Polychlorinated Acetophenones

This guide provides a detailed comparative analysis of the spectroscopic properties of various polychlorinated acetophenones. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering a centralized resource for the identification and characterization of these compounds. The guide summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by detailed experimental protocols.

Introduction to Polychlorinated Acetophenones

Polychlorinated acetophenones are derivatives of acetophenone containing two or more chlorine atoms on the phenyl ring. The position and number of chlorine substituents significantly influence the electronic environment of the molecule, leading to distinct spectroscopic signatures. Understanding these spectroscopic characteristics is crucial for structural elucidation, purity assessment, and monitoring chemical reactions involving these compounds. This guide focuses on a selection of dichloro- and trichloro-substituted acetophenones to illustrate the impact of chlorination patterns on their spectral properties.

Data Presentation

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for a series of polychlorinated acetophenones.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃
CompoundMethyl Protons (-COCH₃)Aromatic Protons
Acetophenone 2.62 (s, 3H)7.47 (t, J = 7.5 Hz, 2H), 7.58 (t, J = 7.0 Hz, 1H), 7.97 (t, J = 4.5 Hz, 2H)[1]
2-Chloroacetophenone 2.64 (s, 3H)7.28-7.33 (m, 1H), 7.36-7.42 (m, 2H), 7.53-7.55 (q, 1H)[1]
3-Chloroacetophenone 2.59 (s, 3H)7.41 (t, J = 7.8 Hz, 1H), 7.52-7.54 (m, 1H), 7.82-7.83 (m, 1H), 7.92 (t, J = 1.8 Hz, 1H)[1]
4-Chloroacetophenone 2.61 (s, 3H)7.45 (d, J = 8.5 Hz, 2H), 7.91 (d, J = 8.5 Hz, 2H)[1]
2',4'-Dichloroacetophenone 2.64 (s, 3H)7.30-7.33 (q, 1H), 7.45 (d, J = 2.0 Hz, 1H), 7.54 (d, J = 8.5 Hz, 1H)[1]
2',5'-Dichloroacetophenone 2.63 (s, 3H)7.33-7.50 (m, 3H)
2',6'-Dichloroacetophenone 2.60 (s, 3H)7.28-7.40 (m, 3H)
3',4'-Dichloroacetophenone 2.55 (s, 3H)7.52 (d, J=8.4 Hz, 1H), 7.79 (dd, J=8.4, 2.0 Hz, 1H), 8.04 (d, J=2.0 Hz, 1H)[2]
2',3',4'-Trichloroacetophenone 2.63 (s, 3H)7.34 (d, J=8.37 Hz, 1H), 7.45 (d, J=8.37 Hz, 1H)[3]
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃
CompoundMethyl Carbon (-COCH₃)Aromatic CarbonsCarbonyl Carbon (C=O)
Acetophenone 26.5128.2, 128.5, 133.0, 137.1[1]198.1[1]
2-Chloroacetophenone 30.7126.9, 129.4, 130.6, 131.3, 132.0, 139.1[1]200.4[1]
3-Chloroacetophenone 26.5126.4, 128.4, 129.9, 133.0, 134.9, 138.7[1]196.6[1]
4-Chloroacetophenone 26.5128.9, 129.7, 135.4, 139.6[1]196.8[1]
2',4'-Dichloroacetophenone 30.6127.4, 130.5, 130.7, 132.5, 137.2, 137.7[1]198.8[1]
2',5'-Dichloroacetophenone 29.9129.1, 130.9, 131.8, 132.4, 133.0, 138.7196.0
3',4'-Dichloroacetophenone 26.4127.5, 129.9, 130.7, 132.9, 137.8, 138.1195.7
Table 3: Key Infrared (IR) Absorption Frequencies (cm⁻¹)
CompoundC=O StretchAromatic C=C StretchC-Cl Stretch
Acetophenone ~1685~1600, ~1450-
2',4'-Dichloroacetophenone ~1690~1580, ~1470~820, ~770
2',5'-Dichloroacetophenone ~1695~1570, ~1460~810, ~740
3',4'-Dichloroacetophenone ~1680~1590, ~1470~830, ~760
2',3',4'-Trichloroacetophenone ~1700~1550, ~1440~870, ~800
Table 4: Mass Spectrometry (MS) Data - m/z of Major Fragments
CompoundMolecular Ion [M]⁺[M-CH₃]⁺[M-COCH₃]⁺Other Key Fragments
Acetophenone 1201057751
2',4'-Dichloroacetophenone 188/190/192173/175/177145/147/149111/113
2',5'-Dichloroacetophenone 188/190/192173/175/177145/147/149111/113
3',4'-Dichloroacetophenone 188/190/192173/175/177145/147/149111/113
2',2',4'-Trichloroacetophenone 222/224/226/228207/209/211/213179/181/183145/147

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison of data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 400 MHz or 500 MHz NMR Spectrometer.

Procedure:

  • Sample Preparation: Weigh 5-10 mg of the polychlorinated acetophenone. Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-250 ppm, a pulse width of 30-45 degrees, a relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase the spectra and calibrate the chemical shift axis using the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FT-IR) Spectrometer with an Attenuated Total Reflectance (ATR) or transmission accessory.

Procedure (ATR):

  • Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid polychlorinated acetophenone sample directly onto the ATR crystal, ensuring good contact.

  • Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Procedure (Thin Solid Film):

  • Sample Preparation: Dissolve a small amount of the solid in a volatile solvent (e.g., dichloromethane or acetone).[4] Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[4]

  • Spectrum Acquisition: Place the salt plate in the sample holder of the spectrometer and acquire the spectrum as described for the ATR method.[4]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Procedure:

  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the polychlorinated acetophenone in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector: Splitless injection at 250-280°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at a suitable initial temperature (e.g., 80-100°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250-280°C and hold for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will be evident in the molecular ion and chlorine-containing fragment peaks.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the conjugated system.

Instrumentation: UV-Vis Spectrophotometer.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the polychlorinated acetophenone in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 at the wavelength of maximum absorbance (λmax).

  • Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

  • Spectrum Acquisition: Record the absorbance spectrum of the sample solution from approximately 200 to 400 nm.

  • Data Analysis: Determine the λmax values and the corresponding molar absorptivity (ε) if the concentration is known accurately. The π → π* transition of the benzene ring is typically observed around 245-250 nm for acetophenone.[5]

Visualization of Analytical Workflow

The following diagrams illustrate the general workflow for the spectroscopic analysis of polychlorinated acetophenones and the logical relationship between the different spectroscopic techniques for structural elucidation.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Polychlorinated Acetophenone Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry (GC-MS) Dissolution->MS UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data UV_Vis_Data λmax, Molar Absorptivity UV_Vis->UV_Vis_Data Structure Structural Elucidation & Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure UV_Vis_Data->Structure

Caption: General workflow for the spectroscopic analysis of polychlorinated acetophenones.

Structural_Elucidation_Logic cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy cluster_nmr NMR Spectroscopy cluster_uv UV-Vis Spectroscopy Start Unknown Polychlorinated Acetophenone MS_Analysis Determine Molecular Weight & Chlorine Isotope Pattern Start->MS_Analysis IR_Analysis Confirm Carbonyl (C=O) & Aromatic Ring Start->IR_Analysis NMR_Analysis Determine Number & Environment of Protons and Carbons Start->NMR_Analysis UV_Analysis Confirm Conjugated System Start->UV_Analysis Final_Structure Final Structure Confirmed MS_Analysis->Final_Structure IR_Analysis->Final_Structure NMR_Coupling Elucidate Substitution Pattern on Aromatic Ring NMR_Analysis->NMR_Coupling NMR_Coupling->Final_Structure UV_Analysis->Final_Structure

Caption: Logical workflow for structural elucidation using multiple spectroscopic techniques.

References

A Comparative Analysis of the Biological Activity of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone and its Non-Fluorinated Analog

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry, often leading to profound effects on a compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comparative overview of the biological activity of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone and its non-fluorinated counterpart, 1-(3,4,5-trichlorophenyl)ethanone. While direct comparative experimental data is limited in publicly available literature, this analysis synthesizes existing information to highlight the significant impact of trifluorination on the biological profile of this class of compounds.

The primary structural difference between the two molecules lies in the presence of a trifluoromethyl (-CF3) group in the fluorinated analog, replacing the methyl (-CH3) group of the non-fluorinated compound. This substitution is known to enhance metabolic stability and lipophilicity, which can contribute to improved biological activity.[1]

Biological Activity of this compound

The most significant known biological relevance of this compound is its role as a key intermediate in the synthesis of the potent ectoparasiticide, Lotilaner.[1][2][3][4][5] Lotilaner is a member of the isoxazoline family of compounds and is utilized in veterinary medicine to control fleas and ticks in dogs and cats, and as a treatment for Demodex blepharitis in humans.[6][7]

The mechanism of action of Lotilaner involves the inhibition of gamma-aminobutyric acid (GABA)-gated chloride channels in arthropods.[6][7][8][9] This inhibition blocks the transmission of nerve signals, leading to paralysis and death of the parasite.[6][7][8][9] Notably, Lotilaner is selective for arthropod GABA receptors over their mammalian counterparts, which is a crucial factor for its safety profile.[6][7] The presence of the trifluoromethyl group in the precursor molecule is integral to the final structure and activity of Lotilaner.

Biological Activity of 1-(3,4,5-trichlorophenyl)ethanone

In contrast to its fluorinated analog, there is a conspicuous absence of significant reported biological activity for 1-(3,4,5-trichlorophenyl)ethanone in the scientific literature. While acetophenone and its derivatives are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties, this specific trichlorinated, non-fluorinated analog does not appear to have been extensively studied or identified as a lead compound for any particular therapeutic application. This lack of data suggests that the non-fluorinated compound may not exhibit the potent and specific activity profile that has been leveraged from its trifluorinated counterpart in the development of pharmaceuticals like Lotilaner.

Comparative Data Summary

The following table summarizes the available information for both compounds. The disparity in the amount of biological data underscores the perceived importance of the trifluoromethyl group in conferring desirable bioactivity.

PropertyThis compound1-(3,4,5-trichlorophenyl)ethanone
Molecular Formula C₈H₂Cl₃F₃OC₈H₅Cl₃O
Molecular Weight 277.46 g/mol 223.49 g/mol
Known Biological Role Intermediate for the synthesis of the ectoparasiticide Lotilaner.[1][2][3][4][5]No significant biological activity reported in major databases.
Mechanism of Action (of derived active principle) The derived product, Lotilaner, is a GABA-gated chloride channel inhibitor in arthropods.[6][7][8][9]Not applicable.

Experimental Protocols

To initiate a direct comparison of the biological effects of these two compounds, a primary assessment of their general cytotoxicity is a logical first step. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol: MTT Assay for Cytotoxicity Screening

1. Cell Seeding:

  • Seed mammalian cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare stock solutions of this compound and 1-(3,4,5-trichlorophenyl)ethanone in dimethyl sulfoxide (DMSO).

  • Create a series of dilutions of each compound in the culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with medium and DMSO as a vehicle control, and wells with untreated cells as a negative control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in phosphate-buffered saline (PBS) to each well.

  • Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.

4. Solubilization of Formazan:

  • Carefully aspirate the medium containing MTT from each well.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

  • Plot the percentage of viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compounds Add compounds to cells incubation_24h->add_compounds prepare_compounds Prepare serial dilutions of compounds prepare_compounds->add_compounds incubation_48h Incubate for 24-72h add_compounds->incubation_48h add_mtt Add MTT solution incubation_48h->add_mtt incubation_4h Incubate for 2-4h add_mtt->incubation_4h solubilize Add solubilization buffer incubation_4h->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining the cytotoxicity of test compounds.

Proposed Signaling Pathway Interaction

G cluster_compound Compound Action cluster_receptor Target Receptor cluster_cellular_effect Cellular Effect cluster_physiological_effect Physiological Outcome Lotilaner Lotilaner (derived from fluorinated analog) GABA_R GABA-gated Chloride Channel (in Arthropods) Lotilaner->GABA_R Inhibits Cl_influx Chloride Ion Influx Blocked GABA_R->Cl_influx Paralysis Nerve Hyper-excitation & Paralysis Cl_influx->Paralysis Death Parasite Death Paralysis->Death

References

Comparative In Vitro Efficacy of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone and its derivatives, supported by available experimental data. While direct comparative studies on a series of this compound derivatives are limited in publicly available literature, this guide collates data from various studies on structurally related trifluoroacetophenone and other fluorinated compounds to provide insights into their potential therapeutic activities, particularly in the realm of oncology.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxic activity of various trifluoroacetophenone derivatives and related fluorinated compounds against several cancer cell lines. It is important to note that these results are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

CompoundCell LineAssayIC50 (µM)Reference CompoundIC50 (µM) of Reference
Fluorinated-substituted hydrazone derivative (Compound 3a)SW1353 (Chondrosarcoma)MTT9.45 ± 2.14Cisplatin11.9 ± 0.95
Phenylacetamide derivative with meta-chlorine substitution (Compound 3e)PC12 (Pheochromocytoma)Not Specified0.67 ± 0.12Doxorubicin2.6 ± 0.13
Phenylacetamide derivative with para-nitro substitution (Compound 3j)MDA-MB-468 (Breast Cancer)Not Specified0.76 ± 0.09Doxorubicin0.38 ± 0.07
Phenylacetamide derivative with meta-fluorine substitution (Compound 3b)MDA-MB-468 (Breast Cancer)Not Specified1.5 ± 0.12Doxorubicin0.38 ± 0.07
Phenylacetamide derivative with para-chlorine substitution (Compound 3f)MDA-MB-468 (Breast Cancer)Not Specified1.0 ± 0.13Doxorubicin0.38 ± 0.07
Phenylacetamide derivative with ortho-methoxy substitution (Compound 3g)MDA-MB-468 (Breast Cancer)Not Specified1.3 ± 0.03Doxorubicin0.38 ± 0.07
1,3-bis(2-ethoxyphenyl)triazene (Compound C)Various Cancer Cell LinesLDH0.560 - 3.33TemozolomideNot Specified
HUVEC (Normal Cell Line)LDH12.61TemozolomideNot Specified

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of these compounds are crucial for the reproducibility and validation of findings. Below are standard protocols for common in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

LDH (Lactate Dehydrogenase) Assay

The LDH assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture, containing diaphorase and NAD+, to each well.

  • Absorbance Measurement: Incubate the plate at room temperature, protected from light, for a specified time. Measure the absorbance at 490 nm. The amount of formazan formed is proportional to the amount of LDH released.

Mandatory Visualization

Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram illustrates a general workflow for the in vitro screening of novel chemical compounds for cytotoxic activity.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Preparation (Stock & Dilutions) compound_treatment Compound Treatment (Dose-response) compound_prep->compound_treatment cell_culture Cell Culture Maintenance cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding cell_seeding->compound_treatment incubation Incubation (24-72 hours) compound_treatment->incubation viability_assay Viability Assay (e.g., MTT, LDH) incubation->viability_assay data_acquisition Data Acquisition (Plate Reader) viability_assay->data_acquisition ic50_calculation IC50 Calculation data_acquisition->ic50_calculation sar_analysis Structure-Activity Relationship Analysis ic50_calculation->sar_analysis

In Vitro Cytotoxicity Screening Workflow
Potential Signaling Pathway Involvement

While the precise mechanism of action for this compound derivatives is not fully elucidated, related trifluoroacetophenone compounds have been suggested to act as inhibitors of enzymes such as malonyl-CoA decarboxylase. Inhibition of key enzymes can disrupt cellular metabolism and signaling pathways, leading to apoptosis. The diagram below illustrates a simplified apoptotic signaling pathway that could be affected by such compounds.

apoptotic_pathway compound Trifluoroacetophenone Derivative target_enzyme Target Enzyme (e.g., Kinase, Decarboxylase) compound->target_enzyme Inhibition metabolic_stress Metabolic Stress / Signal Disruption target_enzyme->metabolic_stress Leads to pro_apoptotic Pro-apoptotic Proteins (e.g., Bax, Bak) metabolic_stress->pro_apoptotic Activates mitochondrion Mitochondrion pro_apoptotic->mitochondrion Acts on cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c Results in caspase_activation Caspase Activation (Caspase-9, Caspase-3) cytochrome_c->caspase_activation Initiates apoptosis Apoptosis caspase_activation->apoptosis Executes

Hypothetical Apoptotic Signaling Pathway

Cross-Reactivity Profile of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone: A Data Gap in Current Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of chemical compounds is paramount for assessing potential off-target effects and ensuring the specificity of therapeutic candidates. This guide addresses the current state of knowledge regarding the cross-reactivity of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone with biological targets. However, a comprehensive review of scientific literature and publicly available databases reveals a significant lack of data on this specific topic.

This compound is primarily recognized as a key intermediate in the synthesis of Lotilaner, an active ingredient in veterinary medicines used to control ectoparasites. While the end product, Lotilaner, has a known mechanism of action, the biological activity and potential for cross-reactivity of its synthetic precursor, this compound, have not been extensively studied or reported.

Lack of Quantitative Data

Searches for quantitative data, such as IC50 or Ki values, from screening assays of this compound against a panel of common biological targets (e.g., kinases, GPCRs, ion channels, enzymes) did not yield any specific results. This absence of data prevents a comparative analysis of its binding affinities and inhibitory concentrations against unintended targets.

Experimental Protocols

Without available experimental data, it is not possible to provide detailed methodologies for key experiments related to the cross-reactivity of this compound. Information regarding the types of assays performed (e.g., radiometric assays, fluorescence-based assays, cellular thermal shift assays), cell lines or animal models used, and the specific conditions of these experiments is not present in the public domain.

Visualization of Pathways and Workflows

The mandatory requirement for diagrams of signaling pathways or experimental workflows using Graphviz cannot be fulfilled due to the lack of information on the biological interactions of this compound. Any depiction of a signaling pathway would be purely speculative and not based on experimental evidence. Similarly, an experimental workflow for assessing cross-reactivity would be generic rather than specific to studies involving this particular compound.

Conclusion

At present, a comprehensive comparison guide on the cross-reactivity of this compound with other biological targets cannot be generated. The scientific community has not published research that would provide the necessary quantitative data, experimental protocols, and biological pathway information to fulfill the core requirements of this request. This highlights a notable gap in the pharmacological profiling of this chemical intermediate. Further research, including broad-panel screening and toxicological studies, would be necessary to elucidate the potential off-target effects and cross-reactivity profile of this compound.

"benchmarking the synthesis of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone against alternative routes"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone, a key intermediate in the synthesis of pharmaceuticals such as the veterinary drug Lotilaner.[1] The benchmarked synthesis, a Grignard-based approach, is compared against two alternative routes: a classical Friedel-Crafts acylation and a modern nucleophilic trifluoromethylation of an ester derivative. The guide presents detailed experimental protocols, quantitative data for comparison, and visualizations of the synthetic pathways to aid in the selection of the most suitable method based on factors such as yield, reaction conditions, and substrate availability.

Executive Summary

The synthesis of this compound is most effectively achieved through a Grignard reaction, which offers a high yield despite the multi-step nature of preparing the Grignard reagent itself. Friedel-Crafts acylation, a common method for synthesizing aryl ketones, is significantly hampered by the electron-deficient nature of the 1,2,3-trichlorobenzene ring, making it a theoretically challenging and likely low-yielding alternative. A promising modern alternative is the nucleophilic trifluoromethylation of a corresponding methyl ester, which has shown good yields for various halogenated aromatic substrates.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for the benchmarked Grignard synthesis and the proposed alternative of nucleophilic trifluoromethylation. Data for the Friedel-Crafts acylation is not included due to the lack of reported successful synthesis with quantifiable yields for this specific substrate.

ParameterGrignard Synthesis (Benchmark)Nucleophilic Trifluoromethylation of Methyl Ester (Alternative)
Starting Material 5-bromo-1,2,3-trichloro-benzeneMethyl 3,4,5-trichlorobenzoate
Key Reagents iPrMgCl·LiCl, Ethyl trifluoroacetateFluoroform (HCF3), KHMDS, Triglyme
Reaction Temperature 0 °C to 20 °C-40 °C
Reaction Time ~2.5 hours~4 hours
Reported Yield ~69% (of this compound from 5-bromo-1,2,3-trichloro-benzene)[2]Estimated 56-63% (based on chloro-substituted methyl benzoates)[3]
Key Advantages High reported yield for the specific target molecule.Utilizes a readily available trifluoromethyl source (fluoroform). Milder reaction temperature.
Key Disadvantages Requires preparation of a Grignard reagent, which is moisture sensitive.Requires handling of a potent greenhouse gas (fluoroform) and a strong base at low temperatures. The precursor methyl ester needs to be synthesized.

Experimental Protocols

Benchmark Synthesis: Grignard Reaction

This protocol is adapted from the procedure described in patent EP 3 207 018 B1.[2]

Step 1: Preparation of the Grignard Reagent To a solution of 5-bromo-1,2,3-trichloro-benzene (220 g, 811 mmol) in tetrahydrofuran (1600 ml), 1.3 M iPrMgCl·LiCl in THF (1250 ml, 1622 mmol) is slowly added at 20 °C. The reaction mixture is stirred for 2 hours.

Step 2: Acylation The reaction mixture is cooled to 0 °C. Ethyl trifluoroacetate (115 g, 811 mmol) is then added dropwise over 30 minutes, maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes at 0 °C.

Step 3: Work-up and Isolation The reaction is quenched by the dropwise addition of 2.0 M HCl (810 ml, 1622 mmol) over 30 minutes at 0 °C. The resulting mixture is diluted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous MgSO4, and evaporated under reduced pressure. The crude product is purified by crystallization from cyclohexane to afford this compound.

Alternative Route 1: Friedel-Crafts Acylation (Theoretical)

The Friedel-Crafts acylation of 1,2,3-trichlorobenzene with a trifluoroacetylating agent (e.g., trifluoroacetic anhydride or trifluoroacetyl chloride) is a direct theoretical route. However, the strong electron-withdrawing nature of the three chlorine atoms deactivates the aromatic ring towards electrophilic substitution, making this reaction challenging under standard Friedel-Crafts conditions (e.g., AlCl3 catalyst).[4] To overcome this, highly reactive catalytic systems, such as those employing trifluoromethanesulfonic acid (TfOH) or rare earth triflates (e.g., Yb(OTf)3), would likely be necessary.[5][6][7]

Proposed Reaction Conditions (Hypothetical): 1,2,3-trichlorobenzene would be treated with trifluoroacetic anhydride in the presence of a superacid catalyst like trifluoromethanesulfonic acid at elevated temperatures. The reaction would require careful optimization of catalyst loading and temperature to achieve any significant conversion. Due to the high deactivation of the starting material, the yield is expected to be low, and the formation of isomeric byproducts would be a concern.

Alternative Route 2: Nucleophilic Trifluoromethylation of a Methyl Ester

This proposed route is based on the methodology for the synthesis of trifluoromethyl ketones from methyl esters using fluoroform, as described by K. Mikami, et al. (2021).[3]

Step 1: Preparation of Methyl 3,4,5-trichlorobenzoate 3,4,5-trichlorobenzoic acid is esterified to its corresponding methyl ester using standard methods (e.g., reaction with methanol in the presence of an acid catalyst).

Step 2: Trifluoromethylation In a reaction vessel, methyl 3,4,5-trichlorobenzoate (1.0 mmol) is dissolved in triglyme. The solution is cooled to -40 °C. Potassium bis(trimethylsilyl)amide (KHMDS) (2.0 mmol) is added, followed by the introduction of fluoroform (HCF3) gas (1.1 mmol). The reaction mixture is stirred at -40 °C for 4 hours.

Step 3: Work-up and Isolation The reaction is quenched with a saturated aqueous solution of NH4Cl. The mixture is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to yield this compound. The expected yield, based on analogous chloro-substituted methyl benzoates, is in the range of 56-63%.[3]

Visualization of Synthetic Pathways

Grignard_Synthesis start 5-bromo-1,2,3-trichlorobenzene reagent1 iPrMgCl·LiCl THF, 20°C intermediate 3,4,5-trichlorophenyl magnesium chloride-LiCl complex reagent1->intermediate Grignard Formation reagent2 Ethyl trifluoroacetate THF, 0°C product This compound intermediate->product reagent2->product Acylation

Caption: Grignard-based synthesis of the target compound.

Friedel_Crafts_Acylation start 1,2,3-trichlorobenzene reagent Trifluoroacetic anhydride Superacid Catalyst (e.g., TfOH) product This compound start->product reagent->product Electrophilic Aromatic Substitution note Challenging due to diactivated ring (Low Yield Expected) product->note

Caption: Theoretical Friedel-Crafts acylation route.

Nucleophilic_Trifluoromethylation start Methyl 3,4,5-trichlorobenzoate reagent HCF3, KHMDS Triglyme, -40°C product This compound start->product reagent->product Nucleophilic Acyl Substitution

Caption: Nucleophilic trifluoromethylation of a methyl ester.

References

"cost-benefit analysis of different synthetic routes to 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of the primary synthetic routes to 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone, a key intermediate in the synthesis of pharmaceuticals such as the veterinary drug Lotilaner.[1] We will objectively compare the performance of the two main synthetic strategies—a Grignard reagent-mediated reaction and a Friedel-Crafts acylation—supported by available experimental data and cost analysis of starting materials.

Executive Summary

The synthesis of this compound is most efficiently and economically achieved through a Grignard reagent-mediated pathway. This route offers a significantly higher yield and avoids the considerable challenges associated with the Friedel-Crafts acylation of the highly deactivated 1,2,3-trichlorobenzene ring. While the Friedel-Crafts approach is theoretically plausible, the strong electron-withdrawing nature of the three chlorine substituents severely hampers the reaction, leading to poor yields and the potential for undesirable side reactions.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data for the two synthetic routes. Please note that prices are estimates based on currently available data from various suppliers and are subject to change.

Table 1: Cost Analysis of Starting Materials

ReagentSupplier Example(s)Estimated Cost (per gram)
Grignard Route
5-Bromo-1,2,3-trichlorobenzeneChemUniverse, Sigma-Aldrich, AB Enterprises$31.00 - $197.00 (for small quantities)
Isopropylmagnesium chloride (2.0M in THF)Sigma-Aldrich, Fisher Scientific~
0.73/mL(0.73/mL (0.73/mL(
72.60/100mL)
Trifluoroacetic anhydrideThermo Scientific, Sigma-Aldrich, CovaChem~$1.52 - $2.75
Friedel-Crafts Route
1,2,3-TrichlorobenzeneSigma-Aldrich, Fisher Scientific~$0.24 - $0.84
Trifluoroacetyl chlorideOakwood Chemical, Sigma-Aldrich~$5.50 (for small quantities)
Aluminum chloride (anhydrous)Flinn Scientific, Sigma-Aldrich, Noah Chemicals~$0.10 - $0.64

Table 2: Reaction Parameter Comparison

ParameterGrignard RouteFriedel-Crafts Route (Projected)
Yield ~79%[2]Very Low (undetermined from literature)
Reaction Time Several hoursLikely prolonged due to low reactivity
Reaction Temperature -5°C to 0°C for optimal yield[2]Likely elevated temperatures required
Purification Method Crystallization[2][3]Likely complex chromatographic separation
Key Challenges Handling of moisture-sensitive Grignard reagentSevere deactivation of aromatic ring, potential for side reactions (e.g., dechlorination), regioselectivity issues[2]
Scalability Demonstrated to be scalablePoor scalability due to low efficiency and harsh conditions

Experimental Protocols

Route 1: Grignard Reagent-Mediated Synthesis

This method is the most widely validated and efficient approach.[2]

Step 1: Formation of the Grignard Reagent

  • To a solution of 5-bromo-1,2,3-trichlorobenzene in anhydrous tetrahydrofuran (THF), slowly add a solution of isopropylmagnesium chloride in THF at a controlled temperature (e.g., 20°C).

  • Stir the reaction mixture for a period of time (e.g., 2 hours) to ensure the complete formation of the corresponding aryl Grignard reagent. The formation of a dark brown solution is indicative of the aryl magnesium bromide intermediate.[2]

Step 2: Acylation with Trifluoroacetic Anhydride

  • Cool the Grignard reagent solution to a low temperature (e.g., 0°C).

  • Slowly add trifluoroacetic anhydride to the reaction mixture, maintaining the low temperature to control the exothermic reaction.[2]

  • After the addition is complete, allow the reaction to stir at ambient temperature for a specified time (e.g., 1 hour).

  • Quench the reaction by the dropwise addition of an acidic solution (e.g., 2.0 M HCl) at a low temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Purification: Crystallization

  • Dissolve the crude product in a minimal amount of a suitable solvent, such as cyclohexane (e.g., 5 mL/g), at an elevated temperature (e.g., 50°C).[2]

  • Slowly cool the solution to a low temperature (e.g., -10°C) to induce crystallization.[2][3]

  • Filter the precipitate, for instance under a nitrogen atmosphere, and wash it with a cold solvent like acetonitrile to remove impurities.[2]

  • Further purification can be achieved by concentrating the filtrate and performing a second crystallization.[3]

Route 2: Friedel-Crafts Acylation (Theoretical Protocol)
  • In a reaction vessel under an inert atmosphere, suspend anhydrous aluminum chloride in a dry, inert solvent (e.g., dichloromethane or carbon disulfide).

  • Cool the suspension in an ice bath.

  • Slowly add trifluoroacetyl chloride to the suspension.

  • To this mixture, add 1,2,3-trichlorobenzene dropwise.

  • After the addition, the reaction mixture would likely require heating for an extended period to promote any significant conversion.

  • The workup would involve quenching the reaction with ice-cold dilute hydrochloric acid and extraction with an organic solvent.

  • Purification would likely necessitate column chromatography to separate the desired product from unreacted starting material and numerous byproducts.

Mandatory Visualizations

G cluster_0 Grignard Route 5-Bromo-1,2,3-trichlorobenzene 5-Bromo-1,2,3-trichlorobenzene Grignard Reagent Grignard Reagent 5-Bromo-1,2,3-trichlorobenzene->Grignard Reagent THF iPrMgCl iPrMgCl iPrMgCl->Grignard Reagent Product This compound Grignard Reagent->Product Trifluoroacetic anhydride Trifluoroacetic anhydride Trifluoroacetic anhydride->Product Acylation

Caption: Grignard synthesis pathway.

G cluster_1 Friedel-Crafts Route 1,2,3-Trichlorobenzene 1,2,3-Trichlorobenzene Product_FC This compound 1,2,3-Trichlorobenzene->Product_FC Trifluoroacetyl chloride Trifluoroacetyl chloride Trifluoroacetyl chloride->Product_FC Acylation AlCl3 AlCl3 AlCl3->Product_FC Catalyst Challenges Challenges: - Ring deactivation - Low yield - Side reactions Product_FC->Challenges

Caption: Friedel-Crafts synthesis pathway and its challenges.

G Start Start High_Yield High Yield Required? Start->High_Yield Cost_Sensitive Cost Sensitive? High_Yield->Cost_Sensitive No Grignard_Route Select Grignard Route High_Yield->Grignard_Route Yes Cost_Sensitive->Grignard_Route Yes FC_Route Consider Friedel-Crafts (with caution) Cost_Sensitive->FC_Route No End End Grignard_Route->End FC_Route->End

Caption: Decision workflow for synthesis route selection.

Conclusion and Recommendation

Based on the available data, the Grignard reagent-mediated synthesis is unequivocally the superior route for the preparation of this compound. It offers a respectable yield of approximately 79% and a straightforward purification process via crystallization. While the starting material, 5-bromo-1,2,3-trichlorobenzene, may appear more expensive at first glance, the high yield and simpler purification make this route more cost-effective and scalable for industrial applications.

Conversely, the Friedel-Crafts acylation is severely hindered by the electronic deactivation of the 1,2,3-trichlorobenzene ring. This inherent limitation makes the reaction inefficient, likely resulting in extremely low yields and a complex product mixture requiring extensive purification. Therefore, the Friedel-Crafts route is not recommended for the practical synthesis of this target molecule.

For researchers and drug development professionals, focusing on optimizing the Grignard route is the most prudent and economically viable strategy for obtaining this compound.

References

A Comparative Guide to the Quantitative Analysis of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone, a key intermediate in the synthesis of pharmaceuticals like Lotilaner.[1][2] The selection of an appropriate analytical technique is critical for monitoring reaction progress, ensuring product purity, and optimizing synthesis protocols. This document evaluates three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy.

Comparison of Analytical Techniques

The choice of analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and the nature of the reaction mixture. Below is a summary of the key performance characteristics of HPLC-UV, GC-MS, and ¹⁹F NMR for the quantitative analysis of this compound.

Parameter HPLC-UV GC-MS ¹⁹F NMR
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass-to-charge ratio.Detection and quantification of the ¹⁹F nucleus.
Selectivity Good, but can be affected by co-eluting impurities with similar UV spectra.Excellent, provides structural information for analyte identification.Excellent for fluorinated compounds, minimal interference from non-fluorinated matrix components.[3][4]
Sensitivity Typically in the µg/mL to ng/mL range.High, often in the ng/mL to pg/mL range.Generally lower than chromatographic methods, typically in the mg/mL to µg/mL range.
Linearity (R²) Typically >0.999[5]Typically >0.998[6]Typically >0.999[4]
Accuracy (% Recovery) 95-105% is generally achievable.[5]90-110% is common.[6]98-102% has been reported for similar compounds.[7]
Precision (%RSD) <2% for intra-day and <3% for inter-day are typical.[5]<5% is generally achievable.[6]<2% is achievable.[3]
Sample Throughput Moderate, typical run times are 10-30 minutes per sample.Moderate to high, with run times often in the 15-40 minute range.High, analysis can be performed in minutes.[8]
Sample Preparation Dilution, filtration.Dilution, potential derivatization for non-volatile impurities.Dilution in a deuterated solvent with an internal standard.
Instrumentation Cost Moderate.High.High.
Key Advantages Robust, widely available, and suitable for routine analysis.High sensitivity and specificity, excellent for impurity profiling.Rapid, non-destructive, and highly specific for fluorinated compounds.
Key Disadvantages Potential for interference from matrix components.Not suitable for thermally labile compounds.Lower sensitivity compared to chromatographic methods.

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are intended as a starting point and may require optimization for specific reaction mixtures.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine monitoring of the reaction progress and for determining the purity of the final product.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v). The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 248 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh a sample of the reaction mixture.

  • Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Quantification: An external standard calibration curve should be prepared using a certified reference standard of this compound over a suitable concentration range.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it ideal for trace analysis and the identification of unknown impurities.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (quadrupole or ion trap)

Chromatographic and Spectrometric Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-400 m/z.

Sample Preparation:

  • Accurately weigh a sample of the reaction mixture.

  • Dissolve the sample in a suitable solvent (e.g., ethyl acetate, dichloromethane) to a known concentration.

  • If necessary, derivatize any non-volatile components.

Quantification: Quantification is typically performed using an internal standard method. A suitable internal standard (a compound with similar chemical properties but a different retention time and mass spectrum) should be added to all samples and calibration standards.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR is a powerful tool for the direct and rapid quantification of fluorinated compounds in complex mixtures without the need for chromatographic separation.[3][4]

Instrumentation:

  • NMR spectrometer with a fluorine probe.

Experimental Parameters:

  • Solvent: A deuterated solvent that dissolves the sample and the internal standard (e.g., CDCl₃, Acetone-d₆).

  • Internal Standard: A stable, non-reactive fluorinated compound with a simple ¹⁹F NMR spectrum that does not overlap with the analyte signal (e.g., trifluorotoluene).

  • Pulse Angle: 30-45° to ensure uniform excitation across the spectral width.

  • Relaxation Delay (d1): Should be at least 5 times the longest T₁ relaxation time of the fluorine nuclei of interest to ensure full relaxation and accurate integration.[9] A typical starting point is 20-30 seconds.[3]

  • Acquisition Time (at): Sufficient to allow the FID to decay to zero (typically 1-2 seconds).

  • Number of Scans (ns): Dependent on the sample concentration, typically 16-64 scans for adequate signal-to-noise.

Sample Preparation:

  • Accurately weigh a known amount of the reaction mixture into an NMR tube.

  • Add a precise volume of a stock solution containing a known concentration of the internal standard.

  • Add the deuterated solvent to the required volume.

Quantification: The concentration of the analyte is calculated using the following formula:

C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_IS / M_analyte) * C_IS

Where:

  • C = Concentration

  • I = Integral of the signal

  • N = Number of fluorine atoms in the signal

  • M = Molar mass

  • IS = Internal Standard

Visualizations

Logical Workflow for Method Selection

MethodSelection Start Start: Need to quantify this compound Routine Routine Monitoring & Purity? Start->Routine Trace Trace Analysis or Impurity ID? Routine->Trace No HPLC HPLC-UV Routine->HPLC Yes Rapid Rapid, Non-destructive Analysis? Trace->Rapid No GCMS GC-MS Trace->GCMS Yes Rapid->HPLC No NMR ¹⁹F NMR Rapid->NMR Yes

Caption: Decision tree for selecting an analytical method.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_sample Weigh Sample Dissolve in Mobile Phase Filter hplc Inject into HPLC System C18 Column ACN:H₂O Mobile Phase UV Detection at 248 nm prep_sample->hplc prep_std Prepare Calibration Standards prep_std->hplc data Integrate Peak Areas Generate Calibration Curve Quantify Sample hplc->data

Caption: General workflow for HPLC analysis.

Signaling Pathway for Analytical Data Interpretation

Data_Interpretation RawData Raw Analytical Data (Chromatogram/Spectrum) PeakID Peak Identification & Integration RawData->PeakID Calibration Calibration Curve Generation PeakID->Calibration Quantification Concentration Calculation PeakID->Quantification Calibration->Quantification Validation Method Validation (Accuracy, Precision, etc.) Quantification->Validation Result Final Quantitative Result Validation->Result

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone, a halogenated organic compound. Adherence to these protocols is critical for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is crucial to handle this compound with appropriate care. Always operate in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of vapors or dust.[1] Personal Protective Equipment (PPE) is mandatory and includes chemical-resistant gloves, safety goggles, and a laboratory coat.[2] Avoid all personal contact with the substance, including inhalation.[3]

Hazard Classification and Data

Understanding the specific hazards associated with this compound is the first step in safe disposal. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this compound.

Hazard ClassGHS Hazard Statement
Acute toxicity, oral (Category 4)H302: Harmful if swallowed[4][5][6]
Skin corrosion/irritation (Category 2)H315: Causes skin irritation[5][6]
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritation[4][5][6]
Specific target organ toxicity, single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation[5][6]
Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.[7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7]

1. Waste Segregation:

  • This compound is a halogenated organic compound.[8]

  • It must be collected in a designated, properly labeled hazardous waste container for halogenated organic waste.[8][9]

  • Do not mix with non-halogenated organic waste, as this increases disposal costs and complexity.[10][11]

  • Ensure the waste container is made of a compatible material and has a secure, tightly closing lid.[4][9]

2. Labeling:

  • The waste container must be clearly labeled with the words "Hazardous Waste."[12]

  • The full chemical name, "this compound," must be written on the label. Do not use abbreviations or chemical formulas.[9]

  • Indicate the approximate quantity of the waste in the container.

3. Storage:

  • Store the sealed waste container in a designated satellite accumulation area that is at or near the point of generation.[3]

  • The storage area should be cool, dry, and well-ventilated, away from incompatible materials.[3]

4. Professional Disposal:

  • The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[6]

  • The standard procedure for final destruction is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful byproducts.[1][6]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

Spill Management

In the event of a spill, evacuate unprotected personnel from the area.[13] Wearing appropriate PPE, contain the spill using an inert absorbent material.[3] Carefully collect the contaminated material and place it in a sealed, labeled container for hazardous waste disposal.[1] Clean the spill area thoroughly.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Start: Identify Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate as Halogenated Organic Waste B->C D Use Designated, Compatible Waste Container C->D E Label Container Clearly 'Hazardous Waste' + Full Chemical Name D->E F Store Securely in Satellite Accumulation Area E->F G Contact EHS for Pickup F->G H Professional Disposal (Incineration) G->H I End: Disposal Complete H->I

Caption: Workflow for the safe disposal of this compound.

References

Navigating the Synthesis Landscape: A Guide to Safely Handling 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For the modern researcher navigating the complexities of drug development and novel compound synthesis, the introduction of highly functionalized molecules is a double-edged sword. While these compounds, such as the halogenated ketone 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone, offer immense potential, they also demand a heightened level of respect and a meticulous approach to laboratory safety. This guide moves beyond mere procedural checklists to provide a deep, experience-driven framework for handling this potent trifluoromethyl ketone, ensuring both the integrity of your research and the safety of your team.

Understanding the Hazard Profile: More Than the Sum of its Parts

This compound is a compound that requires careful handling due to its combination of a trifluoromethyl group and a trichlorinated phenyl ring. This structure confers specific reactivity and toxicity concerns. The primary hazards associated with this compound are:

  • Acute Toxicity (Oral): The compound is harmful if swallowed.[1][2]

  • Skin Irritation: It can cause significant skin irritation upon contact.[1][3]

  • Serious Eye Irritation: Direct contact with the eyes can lead to serious damage.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[1][3]

The trifluoromethyl group, a common moiety in pharmaceuticals, can alter the metabolic stability and biological activity of the molecule.[4][5][6][7] The chlorinated phenyl ring suggests persistence in the environment and potential for bioaccumulation, necessitating stringent disposal protocols.[8][9]

Personal Protective Equipment (PPE): Your First and Last Line of Defense

A cavalier attitude towards PPE is a critical error in judgment. The selection of appropriate barriers is not a matter of convenience but a scientifically informed decision based on the chemical's properties and the nature of the work being performed.

Hand Protection: A Deeper Dive into Glove Selection

The choice of gloves is paramount when handling halogenated ketones. Standard nitrile gloves, ubiquitous in many laboratories, are not recommended for prolonged contact with this class of compounds as they offer poor resistance to many ketones and halogenated hydrocarbons.[10][11]

Glove MaterialResistance to KetonesResistance to Chlorinated SolventsBreakthrough Time (General)Recommendation
Butyl Rubber Excellent Poor to Fair> 480 minutesRecommended for direct handling and in case of spills.
Viton® Fair to Good (Not compatible with all ketones)[12][13][14]Excellent > 480 minutesRecommended as an excellent alternative, especially for splash protection.
Silver Shield/4H® Excellent Excellent > 480 minutesHighly Recommended for high-risk operations or extended handling.
Neoprene FairGood30-60 minutesSuitable for incidental splash protection only. Change immediately upon contact.
Nitrile Poor Good< 15 minutesNot Recommended for direct or prolonged contact.
Natural Rubber (Latex) FairPoor < 15 minutesNot Recommended .

Data synthesized from multiple sources.[1][10][11][15][16][17][18][19] Breakthrough times are estimates and can vary based on glove thickness, temperature, and specific formulation.

The causality behind this choice: Butyl rubber's tightly packed molecular structure provides superior resistance to polar organic compounds like ketones.[20] Viton®, a fluoroelastomer, offers excellent resistance to a broad spectrum of chemicals, including chlorinated solvents, though its performance with ketones can be variable.[2] Therefore, for direct handling, double gloving with a heavier butyl or Viton® glove over a lighter disposable glove is a prudent measure.

Eye and Face Protection: An Uncompromising Necessity

Given the severe eye irritation hazard, robust eye and face protection is mandatory.

  • Safety Goggles: Chemical splash goggles that form a seal around the eyes are the minimum requirement.

  • Face Shield: A full-face shield must be worn over safety goggles whenever there is a risk of splashes or aerosol generation, such as when transferring liquids or preparing solutions.[1]

Respiratory Protection: Guarding Against Invisible Threats

Due to the risk of respiratory tract irritation, all work with this compound should be conducted in a certified chemical fume hood. If the potential for exceeding exposure limits exists, or in the event of a spill, appropriate respiratory protection is critical.

  • Respirator Type: A NIOSH-approved air-purifying respirator (APR) with a full facepiece is recommended for non-routine operations or emergencies.

  • Cartridge Selection: Use combination Organic Vapor/Acid Gas (OV/AG) cartridges with a P100 (HEPA) particulate filter.[1] The NIOSH color-coding system designates organic vapor cartridges with a black label and acid gas cartridges with a white label. Combination cartridges will feature both colors.[15][20][21][22] The P100 filter (magenta label) will remove any fine particulates of the compound.

Protective Clothing: A Barrier Against Contamination
  • A chemically resistant lab coat, buttoned completely, is required.

  • For larger quantities or procedures with a high splash potential, a chemically resistant apron or coveralls should be worn.

  • Ensure that shoes fully cover the feet; open-toed shoes are strictly prohibited.

Operational Plan: A Step-by-Step Guide to Safe Handling

This protocol is designed to minimize exposure and prevent contamination.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Verify Fume Hood Certification B Don Appropriate PPE (Double gloves, goggles, face shield, lab coat) A->B C Prepare Work Area (Line with absorbent pads) B->C D Assemble All Necessary Equipment C->D E Weigh Compound in Fume Hood D->E Begin Handling F Add to Solvent in a Closed System E->F G Perform Reaction Under Inert Atmosphere F->G H Quench Reaction Carefully G->H Reaction Complete I Segregate Halogenated Waste H->I J Decontaminate Glassware & Surfaces I->J K Dispose of PPE as Hazardous Waste J->K L Wash Hands Thoroughly K->L

Caption: A step-by-step workflow for the safe handling of this compound.

Preparation
  • Engineering Controls: Before beginning any work, verify that the chemical fume hood has been certified within the last year. Ensure proper airflow.

  • Personal Protective Equipment: Don all required PPE as outlined in the previous section. This includes double gloving.

  • Work Area Preparation: Line the work surface within the fume hood with disposable absorbent pads to contain any small drips or spills.

  • Gather Materials: Have all necessary glassware, reagents, and waste containers assembled in the fume hood before handling the compound.

Handling
  • Weighing: If the compound is a solid, weigh it directly in the fume hood. Use a tared container with a lid to minimize the risk of generating dust.

  • Dissolving: Add the compound to the solvent slowly and carefully. If possible, use a closed system or a cannula for liquid transfers.

  • Running the Reaction: All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and contain any volatile materials.

Cleanup
  • Quenching: Quench the reaction mixture cautiously, especially if reactive reagents were used.

  • Waste Segregation: All waste containing this compound, including solvents, reaction mixtures, and contaminated materials, must be collected in a designated, labeled hazardous waste container for halogenated organic compounds.

  • Decontamination: Decontaminate all glassware and surfaces that may have come into contact with the compound. A suitable solvent wash (e.g., acetone, followed by soap and water) is recommended. All cleaning materials must be disposed of as hazardous waste.

  • PPE Disposal: Carefully remove and dispose of all disposable PPE, including both pairs of gloves, in the solid hazardous waste container.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing PPE.

Disposal Plan: Ensuring Environmental Responsibility

Due to its halogenated nature, this compound and its associated waste streams are considered hazardous. Improper disposal can lead to environmental contamination and significant legal and financial repercussions.

  • Waste Classification: Under the Resource Conservation and Recovery Act (RCRA), waste containing chlorinated and fluorinated organic compounds may be classified as hazardous waste.[23][24][25] Specifically, spent solvents containing halogenated compounds are often listed as F-listed wastes.[23][25]

  • Waste Collection:

    • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed container designated for "Halogenated Organic Waste." Do not mix with non-halogenated waste.

    • Solid Waste: All contaminated solid materials (gloves, absorbent pads, silica gel, etc.) must be collected in a separate, labeled container for "Solid Halogenated Waste."

  • Final Disposal: All waste must be disposed of through a licensed hazardous waste disposal company.[1] The preferred method of destruction for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting acid gases (HCl and HF).[26]

Emergency Procedures: Preparedness is Key

Accidents can happen even in the most well-managed laboratories. A clear and practiced emergency plan is essential.

Spill Response
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: If the spill is large or involves a significant release of vapor, evacuate the entire lab and call emergency services.

  • Small Spill Cleanup (if trained and equipped):

    • Don the appropriate PPE, including a respirator with OV/AG/P100 cartridges.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit). Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Use an eyewash station. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

By integrating these principles of hazard awareness, meticulous planning, and emergency preparedness into your daily laboratory workflow, you can confidently and safely harness the scientific potential of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。